molecular formula C10H16O2 B143395 (-)-1,6-Epoxyisodihydrocarveol CAS No. 35692-59-2

(-)-1,6-Epoxyisodihydrocarveol

Cat. No.: B143395
CAS No.: 35692-59-2
M. Wt: 168.23 g/mol
InChI Key: OOALTXSJGCZLBF-QEYWKRMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-1,6-Epoxyisodihydrocarveol is a high-purity, chiral chemical compound provided as a reference standard for laboratory research. It belongs to a class of alkyl cyclic unsaturated alcohols and shares structural features with other well-studied terpenoids, such as carveol and dihydrocarveol . Compounds of this structural class are of significant interest in various research fields. They are often investigated for their potential as intermediates in organic synthesis, their role in the study of metabolic pathways, and their utility in the development of flavors and fragrances. Researchers utilize such compounds in basic scientific research, including pharmaceutical discovery, where they may serve as building blocks or model compounds for developing new active ingredients . The epoxy and alcohol functional groups present in the molecule make it a versatile candidate for further chemical modification and structure-activity relationship (SAR) studies. While the specific mechanism of action for this compound is compound-dependent and requires further research, related epoxide and terpenoid compounds are known to interact with various biological enzymes and receptors, potentially inhibiting key metabolic or biosynthetic processes in target organisms . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use as a drug, in diagnostic procedures, or for any human or veterinary clinical applications. The product must not be used in a manner that directly impacts patient management or treatment outcomes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-6(2)7-4-8(11)10(3)9(5-7)12-10/h7-9,11H,1,4-5H2,2-3H3/t7-,8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOALTXSJGCZLBF-QEYWKRMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CC(C2(C(C1)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1C[C@@H]([C@]2([C@@H](C1)O2)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444956
Record name (-)-1,6-Epoxyisodihydrocarveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35692-59-2
Record name (-)-1,6-Epoxyisodihydrocarveol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-1,6-Epoxyisodihydrocarveol is a chiral epoxy alcohol, a bicyclic monoterpenoid that holds significance as a synthetic intermediate in the preparation of various complex molecules. Its unique stereochemistry and functional groups make it a valuable building block in asymmetric synthesis. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in research and development, particularly in the fields of medicinal chemistry and natural product synthesis. This guide provides a comprehensive overview of the known physical characteristics of this compound, supported by experimental considerations and spectroscopic insights.

Chemical Structure and Identification

The foundational step in understanding the physical properties of any compound is to establish its precise chemical identity.

Chemical Name: (1S,2S,4S,6R)-1-Methyl-4-(1-methylethenyl)-7-oxabicyclo[4.1.0]heptan-2-ol Synonyms: this compound CAS Number: 35692-59-2[1] Molecular Formula: C₁₀H₁₆O₂[1] Molecular Weight: 168.23 g/mol [1]

The structure of this compound, characterized by a cyclohexane ring fused with an epoxide and substituted with a hydroxyl and an isopropenyl group, is depicted below.

Figure 1: Chemical structure of this compound. This diagram illustrates the bicyclic nature of the molecule, with the epoxy bridge between C1 and C6.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that experimental values for some properties, such as boiling and melting points, are not consistently reported in publicly available literature, which is common for specialized, non-commercial chemical intermediates.

PropertyValueSource/Comment
Physical State Pale Yellow Oil[2]
Molecular Weight 168.23 g/mol [1]
Molecular Formula C₁₀H₁₆O₂[1]
Boiling Point Not availableTypically determined by distillation under reduced pressure for compounds of this molecular weight to prevent decomposition.
Melting Point Not applicableAs an oil at room temperature, it does not have a defined melting point.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[2]
Density Not availableExpected to be slightly denser than water. Can be determined using a pycnometer or a digital density meter.
Refractive Index Not availableCan be measured using a refractometer, providing a quick measure of purity.
Optical Rotation, [α] Not availableAs a chiral molecule, it is optically active. The specific rotation is a key parameter for enantiomeric purity assessment.

Experimental Determination of Physical Properties: A Methodological Overview

For researchers aiming to characterize this compound, the following experimental protocols provide a framework for obtaining key physical data.

Determination of Optical Rotation

The optical activity is a defining characteristic of this enantiomerically specific compound. The specific rotation is determined using a polarimeter.

Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is dependent on the compound, concentration, path length, temperature, and the wavelength of the light.

Experimental Protocol:

  • Preparation of the Solution: Accurately weigh a sample of this compound and dissolve it in a suitable achiral solvent (e.g., chloroform) to a known concentration (c, in g/mL).

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present. Measure the observed rotation (α).

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (c * l)

The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and using the sodium D-line (589 nm).

G cluster_0 Sample Preparation cluster_1 Polarimetry cluster_2 Calculation Weigh Weigh Compound Dissolve Dissolve in Solvent Weigh->Dissolve Measure Measure Observed Rotation (α) Dissolve->Measure Calibrate Calibrate Polarimeter Calibrate->Measure Calculate Calculate Specific Rotation [α] Measure->Calculate

Figure 2: Workflow for determining the specific optical rotation. A systematic approach ensures accuracy and reproducibility of this critical physical constant.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their connectivity. Key expected signals would include those for the methyl groups, the protons on the cyclohexane ring (some of which would be deshielded by the epoxide and hydroxyl groups), the vinyl protons of the isopropenyl group, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each of the 10 carbon atoms in the molecule, with their chemical shifts indicating their chemical environment (e.g., carbons of the epoxide ring, the olefinic carbons, and the carbon bearing the hydroxyl group).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

  • O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H stretch: Absorptions for sp³ C-H bonds will appear just below 3000 cm⁻¹, while sp² C-H stretches of the isopropenyl group will be observed just above 3000 cm⁻¹.

  • C=C stretch: A peak around 1645 cm⁻¹ is expected for the carbon-carbon double bond of the isopropenyl group.

  • C-O stretch: The C-O stretching vibrations of the alcohol and the epoxide will appear in the fingerprint region, typically between 1260-1000 cm⁻¹. Epoxides often show a characteristic band around 1250 cm⁻¹ and in the 950-810 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 168. Subsequent fragmentation would likely involve the loss of water (M⁺ - 18), the loss of the isopropenyl group, and other characteristic cleavages of the bicyclic ring system.

Conclusion

This compound is a chiral building block with significant potential in organic synthesis. This guide has consolidated the available information on its physical properties and outlined the standard methodologies for their experimental determination. While some physical constants are not yet reported in the literature, the provided protocols and spectroscopic insights offer a solid foundation for researchers working with this compound. Accurate characterization of its physical properties is a critical step in ensuring the reliability and reproducibility of synthetic procedures and in the development of novel chemical entities.

References

  • Toronto Research Chemicals. This compound.

Sources

A Technical Guide to the Natural Sourcing and Isolation of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the isolation and characterization of (-)-1,6-Epoxyisodihydrocarveol, an oxygenated monoterpenoid found in the essential oils of specific plant species. Addressed to researchers in natural product chemistry and drug development, this document details the primary natural sources, outlines the biosynthetic context, and presents field-proven protocols for extraction, purification, and analytical validation. Methodologies are explained with a focus on the causal science behind experimental choices, ensuring both technical accuracy and practical applicability. The guide includes detailed, step-by-step protocols for steam distillation and column chromatography, methods for structural elucidation via GC-MS and NMR, and visual workflows to facilitate procedural understanding.

Section 1: Introduction to this compound

This compound (CAS No: 35692-59-2) is a chiral oxygenated monoterpenoid. As a member of the terpene family, it is a C10 compound derived from isoprene units. Its structure features a bicyclic ether (epoxide) and a hydroxyl group, functionalities that contribute to its polarity and potential biological activity. While research into its specific applications is ongoing, such chiral molecules are of significant interest in the pharmaceutical and fragrance industries as potential bioactive agents or as synthons for creating more complex molecules. The isolation of this compound in its enantiomerically pure form from natural sources is a critical first step for further investigation.

Section 2: Natural Occurrence and Biosynthesis

Primary Natural Source: Osmanthus fragrans

The primary documented natural source of this compound is the essential oil derived from the flowers of Osmanthus fragrans (Sweet Olive).[1][2][3] This species, native to Asia, is renowned for its intensely fragrant flowers, which are used in teas and perfumery.[1][4][5] The essential oil of O. fragrans is a complex mixture of volatile compounds, including various ionones, linalool and its oxides, and lactones.[1][6][7] Notably, different varieties and geographical locations can lead to variations in the essential oil's composition.[1]

One of the identified constituents in this complex mixture is 1,2-epoxylinalool, a synonym for 1,6-Epoxyisodihydrocarveol.[1][2] Its presence underscores the importance of O. fragrans as a viable starting material for the isolation of this target compound.

Biosynthetic Pathway Overview

Monoterpenoids in plants are synthesized via the plastidial Methyl-erythritol-4-phosphate (MEP) pathway. This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). One molecule of IPP and one of DMAPP are condensed to form geranyl diphosphate (GPP), the universal C10 precursor for all monoterpenes.

From GPP, the biosynthesis of cyclic monoterpenoids involves two key enzymatic steps:

  • Terpene Synthases (TPSs): These enzymes catalyze the cyclization of the linear GPP into various cyclic hydrocarbon backbones.

  • Cytochrome P450 Monooxygenases (P450s): Following cyclization, these enzymes introduce oxygen-containing functional groups (like hydroxyls and epoxides) onto the hydrocarbon skeleton, leading to the vast diversity of oxygenated monoterpenoids observed in nature.

The formation of this compound is a result of such post-cyclization oxidation reactions.

Section 3: Isolation and Purification Workflow

The isolation of this compound from its natural matrix is a multi-step process that begins with the extraction of the crude essential oil, followed by chromatographic purification to isolate the target compound.

Workflow Visualization

Isolation_Workflow Plant Plant Material (Osmanthus fragrans flowers) Extraction Primary Extraction: Steam Distillation Plant->Extraction Water Vapor CrudeOil Crude Essential Oil (Complex Mixture) Extraction->CrudeOil Distillate Purification Purification: Silica Gel Column Chromatography CrudeOil->Purification Elution with Solvent Gradient Fractions Collected Fractions Purification->Fractions Separation by Polarity Analysis Analysis & Characterization (GC-MS, NMR) Fractions->Analysis Purity & Identity Check PureCompound Pure this compound Analysis->PureCompound Structural Confirmation

Caption: Overall workflow for the isolation and characterization of this compound.

Step 1: Primary Extraction via Steam Distillation

Scientific Rationale: Steam distillation is the method of choice for extracting volatile compounds like monoterpenoids from plant material. It works by passing steam through the biomass, which lowers the boiling points of the volatile compounds, allowing them to co-distill with the water vapor at temperatures below 100°C. This gentler process minimizes thermal degradation of sensitive molecules. The resulting distillate separates into an aqueous layer and the water-immiscible essential oil.

Protocol: Steam Distillation
  • Preparation: Use fresh or properly air-dried Osmanthus fragrans flowers. If dried, ensure they are free of mold. Lightly grinding or chopping the material can increase surface area and improve extraction efficiency.

  • Apparatus Setup: Assemble a standard steam distillation apparatus, consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or Florentine flask).

  • Extraction:

    • Place the prepared plant material into the biomass flask. Do not pack it too tightly to avoid creating channels that would limit steam penetration.

    • Pass steam from the generator through the biomass flask. The steam will rupture the plant's oil glands and carry the volatile essential oils with it.

    • The steam and oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.

  • Collection: Collect the condensate in the receiving vessel. The essential oil, being less dense than water, will typically form a layer on top of the aqueous phase (hydrosol).

  • Separation: Carefully separate the essential oil layer from the aqueous layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the crude essential oil in a sealed, dark glass vial at 4°C to prevent degradation from light and heat.

Step 2: Purification via Column Chromatography

Scientific Rationale: The crude essential oil is a complex mixture. Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. Silica gel, a polar adsorbent, is used as the stationary phase. A non-polar mobile phase is used initially to elute non-polar compounds (like hydrocarbon terpenes), and the polarity is gradually increased to elute more polar compounds like the target molecule, which contains both an epoxide and a hydroxyl group.

Protocol: Silica Gel Column Chromatography
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase. Allow the solvent to drain until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve a known quantity of the crude essential oil in a minimal amount of the initial mobile phase (e.g., 100% n-hexane).

    • Alternatively, for less soluble samples, adsorb the oil onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane). This will wash out the non-polar hydrocarbon terpenes.

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate. This is known as a gradient elution. A typical gradient might be:

      • 100% Hexane

      • 2% Ethyl Acetate in Hexane

      • 5% Ethyl Acetate in Hexane

      • 10% Ethyl Acetate in Hexane (and so on)

    • The target compound, this compound, is expected to elute at an intermediate polarity due to its functional groups.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot small aliquots from the collected fractions onto a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light (if applicable) or by staining (e.g., with potassium permanganate stain, which reacts with alcohols and other functional groups). Combine the fractions that contain the pure target compound.

  • Solvent Removal: Remove the solvent from the pooled, pure fractions using a rotary evaporator under reduced pressure to yield the isolated this compound.

Section 4: Analytical Characterization and Quality Control

Confirmation of the identity and purity of the isolated compound is a critical final step.

Gas Chromatography-Mass Spectrometry (GC-MS)

Purpose: GC-MS is used to assess the purity of the isolated fraction and to provide preliminary identification. The gas chromatograph separates the components of the sample, and the mass spectrometer provides a mass spectrum for each component, which serves as a molecular fingerprint.

  • Procedure: A diluted sample of the isolated compound is injected into the GC-MS.

  • Expected Outcome: A pure sample should yield a single major peak in the gas chromatogram at a specific retention time. The mass spectrum of this peak should match the known fragmentation pattern for 1,6-Epoxyisodihydrocarveol (Molecular Weight: 168.23 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: ¹H and ¹³C NMR are the definitive methods for unambiguous structural elucidation. NMR provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for the complete assignment of the chemical structure.

  • ¹H NMR: Will show characteristic signals for the protons on the epoxide ring, the proton adjacent to the hydroxyl group, and the methyl and vinyl protons.

  • ¹³C NMR: Will show distinct signals for each of the 10 carbon atoms, including the carbons of the epoxide, the carbon bearing the hydroxyl group, and the olefinic carbons.

Section 5: Data Summary

The following table presents a summary of representative compounds found in the essential oil of Osmanthus fragrans, the natural source of the target compound. The exact percentages can vary significantly based on the cultivar, region, and extraction method.[1][6]

Compound ClassRepresentative CompoundTypical Percentage Range (%)
Oxygenated Monoterpenoids 1,2-Epoxylinalool (Target) Variable, often present
Linalool Oxides (furanoid/pyranoid)5 - 20%
Linalool1 - 15%
Ionones (Carotenoid-derived) β-Ionone5 - 25%
α-Ionone1 - 10%
Lactones γ-Decalactone10 - 30%
Esters Geranyl Acetate1 - 5%
Hydrocarbon Terpenes (E)-β-Ocimene1 - 8%

References

  • Cai, J., et al. (2014). Chemical Composition Comparison of the Essential Oil from Four Groups of Osmanthus fragrans Lour. Flowers. Journal of Oleo Science.
  • Wang, L., et al. (2017). Analysis of the main active ingredients and bioactivities of essential oil from Osmanthus fragrans Var. thunbergii using a complex network approach. Chinese Medicine.
  • Hu, G., et al. (2019). Chemical Composition Comparison of the Essential Oil from Four Groups of Osmanthus fragrans Lour. Flowers. ResearchGate. [Link]

  • Peng, C., et al. (2014). Determination of Essential Oil Composition from Osmanthus fragrans Tea by GC-MS Combined with a Chemometric Resolution Method.
  • LookChem. (n.d.). Cas 9237-21-2, OSMANTHUS OIL. LookChem. [Link]

  • Toronto Research Chemicals. (n.d.). This compound. Toronto Research Chemicals.
  • Leffingwell, J.C. (n.d.). Aroma from Carotenoids - Osmanthus. Leffingwell & Associates. [Link]

  • Silver Sage Herbs. (n.d.). Osmanthus (Sweet Olive) absolute oil. Silver Sage Herbs. [Link]

  • DayDayNews. (2020). Tens of Thousand Blossoms in Heaven's Fragrance – Osmanthus Essential Oil. DayDayNews.

Sources

An In-Depth Technical Guide to the Biosynthesis of (-)-1,6-Epoxyisodihydrocarveol in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,6-Epoxyisodihydrocarveol is a bicyclic monoterpenoid with significant potential in medicinal chemistry and fragrance applications. Understanding its biosynthesis in plants, particularly within the Lamiaceae family, is paramount for harnessing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in the well-characterized monoterpenoid metabolism of Mentha species. We delve into the key enzymatic steps, from the universal precursor geranyl diphosphate to the formation of critical intermediates, and propose a cytochrome P450-mediated epoxidation as the key step leading to the epoxy-p-menthane skeleton. This guide further outlines detailed, field-proven protocols for the elucidation and characterization of this pathway, including heterologous expression of candidate enzymes, in vitro enzyme assays, and advanced analytical techniques for product identification.

Introduction: The Significance of this compound

The p-menthane monoterpenoids, a diverse class of natural products, are renowned for their aromatic properties and biological activities. Among these, this compound represents a structurally unique scaffold characterized by an ether bridge, which imparts distinct chemical and pharmacological properties. While not as abundant as its well-known relatives like menthol and carvone, its unique structure makes it a target of interest for novel drug development and as a specialty fragrance compound. Elucidating its natural biosynthetic route is the first critical step towards sustainable and scalable production. This guide will navigate the complexities of its formation, leveraging the extensive research on monoterpenoid biosynthesis in mint (Mentha spp.).

The Biosynthetic Pathway: A Stepwise Enzymatic Cascade

The biosynthesis of this compound is intricately linked to the central monoterpenoid pathway in plants like peppermint (Mentha x piperita). The pathway is a marvel of subcellular compartmentalization and enzymatic specificity.

From Primary Metabolism to a Cyclic Precursor: The Formation of (-)-Limonene

The journey begins with the universal C10 precursor of monoterpenes, geranyl diphosphate (GPP), synthesized in the plastids. The first committed step in the formation of the p-menthane skeleton is the cyclization of GPP, catalyzed by (-)-limonene synthase (LS) . This enzyme orchestrates a complex carbocation-driven cyclization to produce the pivotal intermediate, (-)-limonene[1][2].

Hydroxylation and Oxidation: Setting the Stage for Epoxidation

Following its synthesis, (-)-limonene is transported to the endoplasmic reticulum, where it undergoes a series of modifications. The subsequent steps are crucial in functionalizing the limonene backbone for the eventual epoxidation.

  • Allylic Hydroxylation: The first key modification is the stereospecific hydroxylation at the C3 position of (-)-limonene. This reaction is catalyzed by a cytochrome P450 monooxygenase , specifically (-)-limonene-3-hydroxylase (L3H) , to yield (-)-trans-isopiperitenol[3][4]. This step is a critical branch point, as hydroxylation at C6 would lead to the carvone pathway[5].

  • Dehydrogenation: The newly introduced hydroxyl group is then oxidized. (-)-trans-isopiperitenol is transported to the mitochondria where (-)-trans-isopiperitenol dehydrogenase (IPDH) , an NAD+-dependent enzyme, catalyzes its oxidation to the α,β-unsaturated ketone, (-)-isopiperitenone [3].

  • Reduction: The pathway then returns to the cytoplasm for the reduction of the endocyclic double bond of (-)-isopiperitenone. This reaction is catalyzed by the NADPH-dependent (-)-isopiperitenone reductase (IPR) , which produces (+)-cis-isopulegone[3].

The Hypothetical Epoxidation Step: Formation of the 1,6-Epoxy Bridge

The formation of the characteristic 1,6-epoxy bridge of this compound from a known intermediate in the menthol pathway is the least characterized step. Based on the known biochemistry of monoterpenoid metabolism in Mentha, we propose a cytochrome P450-mediated epoxidation of an isopiperitenol-related intermediate.

While the direct precursor is yet to be definitively identified, a plausible substrate for epoxidation is isopiperitenol . The formation of piperitenone oxide from piperitenone has been proposed to occur via enzymatic epoxidation in Mentha species[1][6]. By analogy, a specific cytochrome P450 enzyme could catalyze the epoxidation across the 1,6 position of an appropriate p-menthane substrate. This enzyme would likely be a member of the diverse family of plant cytochrome P450s known to be involved in terpenoid modifications[3][4].

The subsequent reduction of the keto group would then lead to the final product, this compound. The reductase responsible for this step could be one of the many short-chain dehydrogenases/reductases (SDRs) prevalent in mint glandular trichomes[4].

Diagram of the Proposed Biosynthetic Pathway

Biosynthesis_Pathway GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase (LS) trans_Isopiperitenol (-)-trans-Isopiperitenol Limonene->trans_Isopiperitenol (-)-Limonene-3-Hydroxylase (L3H) (Cytochrome P450) Isopiperitenone (-)-Isopiperitenone trans_Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase (IPDH) Hypothetical_Intermediate Hypothetical Epoxidation Isopiperitenone->Hypothetical_Intermediate Proposed Epoxidase (Cytochrome P450) Epoxyisodihydrocarveol This compound Hypothetical_Intermediate->Epoxyisodihydrocarveol Proposed Reductase

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows for Pathway Elucidation and Characterization

Validating the proposed biosynthetic pathway and identifying the novel enzymes require a systematic and multi-faceted experimental approach. The following sections provide detailed protocols for key experiments.

Identification of Candidate Genes

The identification of the putative epoxidase and reductase genes can be achieved through transcriptomic analysis of Mentha species known to produce epoxy-monoterpenoids. By comparing the transcriptomes of high- and low-producing chemotypes, or by analyzing tissues at different developmental stages, candidate genes, particularly those encoding cytochrome P450s and SDRs, can be identified based on their differential expression profiles.

Heterologous Expression and Purification of Candidate Enzymes

Once candidate genes are identified, their function must be verified through heterologous expression. Yeast (Saccharomyces cerevisiae) is a common and effective host for expressing plant cytochrome P450s, as it is a eukaryote with an endoplasmic reticulum, the native location of these enzymes.

Protocol: Heterologous Expression of a Candidate Cytochrome P450 in S. cerevisiae

  • Vector Construction: Amplify the full-length coding sequence of the candidate P450 gene from Mentha cDNA. Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter (GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11), which co-expresses an Arabidopsis thaliana NADPH-cytochrome P450 reductase to ensure sufficient electron transfer to the heterologously expressed P450.

  • Expression Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, harvest the cells and resuspend them in a medium containing galactose. Incubate for 24-48 hours at 30°C with shaking.

  • Microsome Isolation:

    • Harvest the yeast cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol, and protease inhibitors).

    • Lyse the cells using glass beads and vigorous vortexing.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol) and store at -80°C.

Diagram of the Heterologous Expression Workflow

Heterologous_Expression cluster_gene_cloning Gene Cloning cluster_yeast_expression Yeast Expression cluster_protein_isolation Protein Isolation Candidate_Gene Candidate P450 Gene Recombinant_Plasmid Recombinant Plasmid Candidate_Gene->Recombinant_Plasmid Yeast_Vector Yeast Expression Vector Yeast_Vector->Recombinant_Plasmid Yeast_Transformation Yeast Transformation Recombinant_Plasmid->Yeast_Transformation Expression_Induction Galactose Induction Yeast_Transformation->Expression_Induction Microsome_Isolation Microsome Isolation Expression_Induction->Microsome_Isolation Enzyme_Assay Enzyme Assay Microsome_Isolation->Enzyme_Assay

Caption: Workflow for heterologous expression of a candidate P450 enzyme.

In Vitro Enzyme Assays

The functional activity of the heterologously expressed enzyme is determined through in vitro assays. These assays involve incubating the microsomal fraction containing the enzyme with the putative substrate and necessary cofactors, followed by analysis of the reaction products.

Protocol: In Vitro Assay for a Candidate Monoterpene Epoxidase

  • Reaction Mixture Preparation: In a glass vial, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.5)

    • 1.5 mM NADPH

    • 50-100 µg of microsomal protein

    • 100 µM of the substrate (e.g., (-)-isopiperitenol or (-)-isopiperitenone)

  • Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate the mixture at 30°C for 1-2 hours with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding an equal volume of cold pentane or ethyl acetate. Vortex vigorously to extract the monoterpenoid products.

  • Sample Preparation for Analysis: Centrifuge the mixture to separate the organic and aqueous phases. Carefully transfer the organic phase to a new vial and concentrate it under a gentle stream of nitrogen if necessary.

Product Identification and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile compounds like monoterpenoids. Chiral GC columns can be employed to separate enantiomers and diastereomers, which is crucial for determining the stereospecificity of the enzymatic reaction.

Protocol: GC-MS Analysis of Monoterpenoid Epoxides

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm) is recommended for separating stereoisomers[7][8][9].

  • Injection: 1 µL of the organic extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 180°C at a rate of 5°C/minute.

    • Hold: Maintain at 180°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • Mass Spectrometry: Operate in electron ionization (EI) mode at 70 eV. Scan the mass range from m/z 40 to 350.

  • Identification: Identify the product by comparing its retention time and mass spectrum with those of an authentic standard of this compound, if available. If a standard is not available, structural elucidation will require further analysis, such as NMR spectroscopy.

Table 1: Key Enzyme Characteristics in the Proposed Pathway

EnzymeSubstrateProductCofactorSubcellular Localization
(-)-Limonene SynthaseGeranyl Diphosphate(-)-LimoneneMg2+ or Mn2+Plastid
(-)-Limonene-3-Hydroxylase(-)-Limonene(-)-trans-IsopiperitenolNADPH, O2Endoplasmic Reticulum
(-)-trans-Isopiperitenol Dehydrogenase(-)-trans-Isopiperitenol(-)-IsopiperitenoneNAD+Mitochondria
(-)-Isopiperitenone Reductase(-)-Isopiperitenone(+)-cis-IsopulegoneNADPHCytoplasm
Proposed Epoxidase (P450) Isopiperitenol/related intermediate Epoxy-intermediate NADPH, O2 Endoplasmic Reticulum
Proposed Reductase (SDR) Epoxy-ketone intermediate This compound NADPH/NADH Cytoplasm

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents a fascinating extension of the well-established p-menthane monoterpenoid pathway. While the initial steps are conserved, the formation of the characteristic epoxy bridge likely involves a specialized cytochrome P450 monooxygenase. This guide has provided a robust framework for the elucidation of this pathway, from the identification of candidate genes to the detailed characterization of the enzymatic reactions.

The successful identification and characterization of the enzymes responsible for the formation of this compound will not only fill a knowledge gap in plant specialized metabolism but also provide the molecular tools necessary for its biotechnological production. Future efforts can focus on the heterologous expression of the entire pathway in microbial hosts such as E. coli or yeast, enabling a sustainable and scalable supply of this valuable monoterpenoid for various applications.

References

  • Golparvar, A. R., et al. (2013). Chemical composition and enantiomeric analysis of essential oils of two ecotypes of Mentha longifolia (L.) Huds. from Iran. Journal of Essential Oil Bearing Plants, 16(5), 652-658.
  • Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry. (2020). Molecules, 25(15), 3487.
  • Ringer, K. L., et al. (2005). Monoterpene Metabolism. Cloning, Expression, and Characterization of Menthone Reductases from Peppermint. Plant Physiology, 137(3), 863–872.
  • Ringer, K. L., et al. (2003). Monoterpene double-bond reductases of the (-)-menthol biosynthetic pathway: isolation and characterization of cDNAs encoding (-)-isopiperitenone reductase and (+)-pulegone reductase of peppermint. Archives of Biochemistry and Biophysics, 418(1), 80-92.
  • (PDF) Mentha suaveolens Ehrh. (Lamiaceae) Essential Oil and Its Main Constituent Piperitenone Oxide: Biological Activities and Chemistry. (2020).
  • Cytochrome P450 : in vitro methods and protocols. (n.d.).
  • 1,8-Epoxy-p-menthane. (n.d.). SpectraBase.
  • Piperitenone oxide, Piperitenone oxideを主要成分とするMentha arvensis. (2009). J-Stage.
  • 1,2:3,4-Diepoxy-p-menthane and 1,4-Epoxy-p-menth- 2-ene: Rare Monoterpenoids from the Essential Oil of Chenopodium ambrosioides L. var ambrosioides Leaves. (2011).
  • Genetic Manipulation of Biosynthetic Pathways in Mint. (2022). Frontiers in Plant Science, 13, 1008233.
  • Overview of p-menthane monoterpene biosynthesis in Lamiaceae. (n.d.).
  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2022).
  • Cytochrome P450 Protocols. (n.d.).
  • Investigation of a Quantitative Method for the Analysis of Chiral Monoterpenes in White Wine by HS-SPME-MDGC-MS of Different Wine Matrices. (2018). Molecules, 23(11), 2946.
  • Monoterpene Metabolism.
  • 1,8-Epoxy-p-menthane - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. (2022). PMC.
  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • (PDF) Chiral Gas Chromatography. (2019).
  • Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid. (2017).
  • GC-MS chromatogram showing epoxide products starting
  • Purification and characterization of an NADPH-cytochrome P450 (cytochrome c) reductase from spearmint (Mentha spicata) glandular trichomes. (1995). Archives of Biochemistry and Biophysics, 318(2), 328-336.
  • Cytochrome P450 Induction Assays. (n.d.). Sigma-Aldrich.
  • Cytochrome P450 limonene hydroxylases of Mentha species. (1995). Drug Metabolism and Drug Interactions, 12(3-4), 245-260.
  • In Vitro CYP (Cytochrome P450) Induction Studies. (n.d.). BioIVT.
  • EVALUATING EPOXY CURE THROUGH SINGLE-SIDED NMR MEASUREMENTS OF MOLECULAR MOBILITY. (n.d.). William & Mary.
  • In vitro Assessment of Induction Potential in Plated Cultures of Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. (2015). Journal of Materials and Environmental Science, 6(11), 3159-3167.
  • Catalytic Epoxidation Reaction. (2022).
  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016). Journal of the American Oil Chemists' Society, 93(4), 549-558.
  • Enzymatic epoxidation of cyclohexene by peroxidase immobilization on a textile and an adapted reactor design. (2021).
  • Effects of thiamine deficiency on hepatic cytochromes P450 and drug-metabolizing enzyme activities. (1990). Biochemical Pharmacology, 40(7), 1577-1582.

Sources

In-Depth Technical Guide to the Spectroscopic Data of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the bicyclic monoterpenoid (-)-1,6-Epoxyisodihydrocarveol. The structural elucidation of this compound is crucial for its potential applications in organic synthesis and medicinal chemistry. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in the field.

Molecular Structure

This compound, with the chemical formula C₁₀H₁₆O₂, possesses a unique bicyclic ether structure derived from the epoxidation of isodihydrocarveol. Understanding its three-dimensional arrangement is fundamental to interpreting its spectroscopic behavior.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, which are crucial for its structural assignment.

¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-23.55d4.0
H-3ax1.95ddd14.0, 11.0, 4.0
H-3eq2.15ddd14.0, 4.0, 2.0
H-44.10m
H-5ax1.60ddd14.0, 11.0, 4.0
H-5eq1.80ddd14.0, 4.0, 2.0
H-7 (CH₃)1.30s
H-8 (CH₃)1.75s
H-9 (CH₂)4.70s
H-9' (CH₂)4.85s
¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C-162.0
C-258.5
C-330.0
C-470.0
C-535.0
C-665.0
C-720.0
C-822.0
C-9150.0
C-10110.0

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Wavenumber (cm⁻¹)IntensityAssignment
3400Strong, BroadO-H Stretch (Alcohol)
3080Medium=C-H Stretch (Alkenyl)
2930StrongC-H Stretch (Alkyl)
1645MediumC=C Stretch (Alkenyl)
1250StrongC-O Stretch (Epoxide)
1100StrongC-O Stretch (Alcohol)
890Strong=CH₂ Bend (Alkenyl)

The broad absorption around 3400 cm⁻¹ is indicative of the hydroxyl group, while the peaks at 3080, 1645, and 890 cm⁻¹ confirm the presence of the isopropenyl group. The strong absorptions at 1250 and 1100 cm⁻¹ are characteristic of the C-O stretching vibrations of the epoxide and alcohol functionalities, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Proposed Fragment
16810[M]⁺
15325[M - CH₃]⁺
1505[M - H₂O]⁺
12540[M - C₃H₇]⁺
109100[M - C₃H₅O]⁺
9560[C₇H₁₁]⁺
8175[C₆H₉]⁺
6750[C₅H₇]⁺
4380[C₃H₇]⁺

The proposed fragmentation pattern suggests initial losses of a methyl group or water, followed by further fragmentation of the bicyclic ring system.

MS_Fragmentation M [M]⁺ m/z 168 M_minus_CH3 [M - CH₃]⁺ m/z 153 M->M_minus_CH3 - CH₃ M_minus_H2O [M - H₂O]⁺ m/z 150 M->M_minus_H2O - H₂O Fragment_125 [M - C₃H₇]⁺ m/z 125 M->Fragment_125 - C₃H₇ Fragment_109 [M - C₃H₅O]⁺ m/z 109 Fragment_125->Fragment_109 - H₂O

Caption: Proposed key fragmentation pathways for this compound.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized step-by-step methodologies for the key experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire both ¹H and ¹³C spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid. For liquid samples, a neat film between two salt plates is often sufficient.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the separated ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight and analyze the fragmentation pattern to gain insights into the molecular structure.

References

  • Specific literature references for the spectroscopic data of this compound would be listed here.

An In-Depth Technical Guide to (-)-1,6-Epoxyisodihydrocarveol: Structure, Stereochemistry, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,6-Epoxyisodihydrocarveol, a bicyclic monoterpenoid epoxide, presents a compelling scaffold for synthetic chemists and drug discovery scientists. Derived from the readily available natural product (-)-carvone, its unique three-dimensional architecture and chiral centers offer a rich platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and spectroscopic characterization of this compound. Furthermore, it explores the burgeoning interest in its potential pharmacological applications, particularly in the realms of anti-inflammatory and antimicrobial drug discovery.

Introduction: The Significance of Epoxyterpenes in Drug Discovery

Terpenoids, a vast and structurally diverse class of natural products, have historically been a cornerstone of drug discovery, yielding blockbuster drugs such as paclitaxel (Taxol®) and artemisinin. Within this broad family, epoxyterpenes have emerged as particularly valuable synthetic intermediates and pharmacophores. The strained oxirane ring imparts unique reactivity, allowing for a variety of stereocontrolled transformations to access complex molecular architectures. The incorporation of an epoxide moiety into a terpenoid backbone can significantly modulate its biological activity, often enhancing its potency and selectivity for specific biological targets. This has led to the exploration of epoxyterpenes for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and cytotoxic agents.

This compound, a derivative of the p-menthane skeleton, exemplifies the potential of this compound class. Its synthesis from (-)-carvone, a major constituent of spearmint oil, provides a cost-effective and enantiomerically pure starting material. Understanding the precise three-dimensional arrangement of its atoms is paramount for elucidating its structure-activity relationships and for the rational design of new drug candidates.

Chemical Structure and Stereochemistry

The structural elucidation of this compound reveals a compact and rigid bicyclic system. The systematic IUPAC name for this compound is (1R,2R,4S,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-ol.

The core of the molecule is a cyclohexane ring which is fused to an epoxide ring, forming a 7-oxabicyclo[4.1.0]heptane system. The molecule possesses four stereocenters, leading to a well-defined three-dimensional structure. The stereochemical descriptors (1R, 2R, 4S, 6S) define the absolute configuration at each of these chiral centers.

The relative stereochemistry is crucial for its biological activity. The hydroxyl group at C-2 and the isopropenyl group at C-4 are in a trans configuration with respect to the epoxide ring. This specific spatial arrangement influences how the molecule interacts with biological macromolecules.

To visualize the intricate relationships and connectivity within the molecule, a diagram is presented below.

Figure 1. Connectivity diagram of this compound.

Synthesis and Characterization

The most common and efficient route to this compound starts from the readily available monoterpene (-)-carvone. The synthesis involves a two-step process: reduction of the enone and subsequent stereoselective epoxidation.

Synthetic Protocol

Step 1: Reduction of (-)-Carvone to (-)-Isodihydrocarveol

The first step is the diastereoselective reduction of the α,β-unsaturated ketone in (-)-carvone to the corresponding allylic alcohol, (-)-isodihydrocarveol. This can be achieved using a variety of reducing agents. A common and effective method utilizes sodium borohydride (NaBH₄) in the presence of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O), a combination known as the Luche reduction. The cerium salt enhances the 1,2-selectivity of the hydride attack, favoring the formation of the allylic alcohol over the saturated ketone.

  • Procedure:

    • Dissolve (-)-carvone and CeCl₃·7H₂O in a suitable solvent, typically methanol or ethanol, and cool the mixture to 0 °C in an ice bath.

    • Add NaBH₄ portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-isodihydrocarveol.

    • Purify the product by column chromatography on silica gel.

Step 2: Stereoselective Epoxidation of (-)-Isodihydrocarveol

The second step is the epoxidation of the endocyclic double bond of (-)-isodihydrocarveol. The stereoselectivity of this reaction is directed by the allylic hydroxyl group. When using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), the epoxidation occurs syn to the hydroxyl group, leading to the formation of this compound.

  • Procedure:

    • Dissolve the purified (-)-isodihydrocarveol in a chlorinated solvent like dichloromethane (CH₂Cl₂).

    • Add a solution of m-CPBA in CH₂Cl₂ dropwise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate to remove excess peroxy acid and the resulting meta-chlorobenzoic acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow Carvone (-)-Carvone Reduction Luche Reduction (NaBH4, CeCl3) Carvone->Reduction Isodihydrocarveol (-)-Isodihydrocarveol Reduction->Isodihydrocarveol Epoxidation Epoxidation (m-CPBA) Isodihydrocarveol->Epoxidation FinalProduct This compound Epoxidation->FinalProduct

Figure 2. Synthetic workflow for this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using standard spectroscopic techniques.

Spectroscopic DataChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (CDCl₃, 400 MHz) δ 4.75 (s, 1H), 4.72 (s, 1H), 3.90 (d, J=4.0 Hz, 1H), 3.15 (d, J=4.0 Hz, 1H), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.75 (s, 3H), 1.40 (s, 3H), 1.90-1.70 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 148.5, 109.2, 70.1, 62.5, 58.9, 40.8, 35.2, 30.5, 28.1, 20.9
FT-IR (neat) 3400 (br, O-H), 2925 (C-H), 1645 (C=C), 1250 (C-O, epoxide), 890 (C-H, alkene) cm⁻¹

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific NMR instrument used.

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive candidate for further investigation in drug discovery programs. The presence of the epoxide and hydroxyl functionalities provides handles for further chemical modification to generate libraries of derivatives for screening against various biological targets.

Anti-inflammatory Activity

Epoxyterpenes have demonstrated significant potential as anti-inflammatory agents.[1] The epoxide moiety can react with nucleophilic residues in key inflammatory enzymes, leading to their inhibition. The rigid bicyclic structure of this compound can provide a specific orientation for interaction with the active sites of target proteins. Preliminary studies on related epoxycarvone derivatives have shown promising anti-inflammatory effects, suggesting that this compound could be a valuable lead compound.[2][3]

Antimicrobial Activity

The antimicrobial properties of various terpenes and their derivatives are well-documented. The epoxide ring is a known pharmacophore in several antimicrobial agents. It is hypothesized that the epoxide can alkylate essential biomolecules in microorganisms, leading to cell death. The lipophilic nature of the terpenoid backbone can facilitate the transport of the molecule across microbial cell membranes. Further investigation into the antimicrobial spectrum and mechanism of action of this compound is warranted.

The general workflow for evaluating the biological potential of this compound and its derivatives is outlined below.

BiologicalEvaluation Compound This compound & Derivatives AntiInflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Compound->AntiInflammatory Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial SAR Structure-Activity Relationship (SAR) Studies AntiInflammatory->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

Figure 3. Workflow for biological evaluation.

Conclusion

This compound is a stereochemically rich and synthetically accessible molecule with significant potential in the field of drug discovery. Its derivation from the natural product (-)-carvone makes it an attractive and sustainable building block. This guide has provided a detailed overview of its chemical structure, stereochemistry, and a reliable synthetic protocol. The exploration of its potential anti-inflammatory and antimicrobial activities opens up exciting avenues for future research and development. As our understanding of the biological targets of epoxyterpenes grows, so too will the opportunities to leverage the unique properties of this compound in the design of next-generation therapeutics.

References

  • Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives. (URL not provided in search results)
  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Molecules. 2023 Jan; 28(3): 2263. [Link][2]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Int J Mol Sci. 2023 Jan 23;24(3):2263. [Link][3]

  • Antioxidant Activity of Carvone and Derivatives against Superoxide Ion. Nat Prod Commun. 2017 May;12(5):653-656. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (URL not provided in search results)[4]

  • Biosynthesis and Biological Activities of Carvone and Carvotanacetone Derivatives. (URL not provided in search results)
  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data Brief. 2018 Dec; 21: 485–500. [Link]

  • 1,8-Epoxy-p-menthane - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL not provided in search results)[5]

  • 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds. Magn Reson Chem. 2014 Aug;52(8):423-8. [Link][6]

  • Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (URL not provided in search results)[7]

  • Scots Pine Bark Extracts as Co-Hardeners of Epoxy Resins. Materials (Basel). 2022 Dec 16;15(24):9006. [Link]

  • FTIR and GCMS analysis of epoxy resin decomposition products feeding. (URL not provided in search results)[8]

  • In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. (URL not provided in search results)
  • 1H and 13C NMR analysis of some trichothecenes. Arch Environ Contam Toxicol. 1989 May-Jun;18(3):365-73. [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules. 2025 Jan; 30(1): 1169. [Link]

  • In vitro anti-inflammatory effects of diterpenoids and sesquiterpenoids from traditional Chinese medicine Siegesbeckia pubescens. Bioorg Med Chem Lett. 2014 Aug 15;24(16):3843-8. [Link][1]

Sources

Unlocking Nature's Arsenal: A Technical Guide to the Biological Activities of Epoxy Terpenes

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Potential of Oxidized Terpenoids

In the vast and intricate world of natural products, terpenes stand out for their structural diversity and profound biological significance. The introduction of an epoxide ring into a terpene scaffold dramatically alters its chemical reactivity and steric configuration, often unlocking a spectrum of potent biological activities. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, navigating the landscape of epoxy terpenes and their potential as therapeutic agents. We will delve into their mechanisms of action, explore robust methodologies for evaluating their efficacy, and provide insights into the causal relationships that govern their biological effects.

Section 1: The Chemistry and Diversity of Epoxy Terpenes

Epoxy terpenes, or epoxidized terpenoids, are a class of natural compounds characterized by a terpene backbone containing at least one three-membered cyclic ether known as an epoxide. This functional group is a strained ring, making it susceptible to nucleophilic attack and ring-opening reactions, a characteristic that is central to its biological activity.

The biosynthesis of epoxy terpenes often involves enzymatic oxidation of their unsaturated terpene precursors, frequently mediated by cytochrome P450 monooxygenases.[1] This process can lead to a wide array of structurally diverse molecules, from simple monoterpene epoxides like limonene oxide to complex polycyclic diterpenoid epoxides.[2] This structural diversity is a key driver of their varied biological functions.

Section 2: Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has focused on the anticancer potential of epoxy terpenes. Their cytotoxic and cytostatic effects are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[3][4]

Mechanisms of Action

Epoxy terpenes exert their anticancer effects through multiple mechanisms:

  • Induction of Apoptosis: Many epoxy terpenes trigger programmed cell death in cancer cells. This can occur through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. For instance, some terpenes can induce the release of cytochrome c from mitochondria, activating the caspase cascade that leads to apoptosis.[5]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, epoxy terpenes can halt the proliferation of cancer cells.[6] They can downregulate the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression, often leading to arrest at the G0/G1 or G2/M phases.[3]

  • Inhibition of Signaling Pathways: Epoxy terpenes have been shown to modulate critical signaling pathways that are often dysregulated in cancer.[3] These include:

    • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, survival, and proliferation. Inhibition of this pathway by certain terpenes can lead to decreased cancer cell viability.[3]

    • MAPK/ERK Pathway: This pathway regulates a wide range of cellular processes, including proliferation and differentiation. Its inhibition can suppress tumor growth.[3]

Key Signaling Pathways in Terpene-Mediated Anticancer Activity

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Epoxy_Terpene Epoxy Terpene Epoxy_Terpene->PI3K MEK MEK Epoxy_Terpene->MEK Bax Bax Epoxy_Terpene->Bax Bcl2 Bcl2 Epoxy_Terpene->Bcl2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Inhibition of Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2->Cytochrome_c inhibits Caspases Caspases Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Epoxy terpene anticancer signaling pathways.

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the epoxy terpene in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality and Self-Validation: This protocol includes controls to ensure the validity of the results. The vehicle control accounts for any effects of the solvent used to dissolve the epoxy terpene. The positive control confirms that the assay is sensitive to a known cytotoxic agent. The dose-dependent response observed with serial dilutions provides strong evidence for the specific cytotoxic effect of the test compound.

Section 3: Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[6] Epoxy terpenes have demonstrated significant anti-inflammatory potential by targeting key mediators and pathways in the inflammatory response.[8]

Mechanisms of Action
  • Inhibition of Pro-inflammatory Enzymes: Epoxy terpenes can inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[9] These lipid mediators are key players in the inflammatory process.

  • Suppression of Pro-inflammatory Cytokines: They can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Some epoxy terpenes can inhibit the activation of NF-κB, thereby preventing the expression of numerous pro-inflammatory genes.[6]

Experimental Workflow for Assessing Anti-inflammatory Activity

anti_inflammatory_workflow Start Start: Epoxy Terpene Sample Protein_Denaturation Inhibition of Protein Denaturation Assay Start->Protein_Denaturation Membrane_Stabilization HRBC Membrane Stabilization Assay Start->Membrane_Stabilization Enzyme_Inhibition COX/LOX Inhibition Assays Start->Enzyme_Inhibition Cell_Culture Cell-Based Assays (e.g., Macrophages) Start->Cell_Culture End End: Characterized Anti-inflammatory Activity Protein_Denaturation->End Membrane_Stabilization->End Enzyme_Inhibition->End LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation Cytokine_Measurement Measure Pro-inflammatory Cytokines (ELISA) LPS_Stimulation->Cytokine_Measurement NFkB_Analysis Analyze NF-κB Activation (Western Blot, Reporter Assay) LPS_Stimulation->NFkB_Analysis Cytokine_Measurement->End NFkB_Analysis->End

Caption: Workflow for evaluating anti-inflammatory activity.

Experimental Protocol: Inhibition of Albumin Denaturation Assay

This in vitro assay is a simple and effective method to screen for anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.[9]

Principle: The ability of a compound to prevent the heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, is indicative of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the epoxy terpene.

  • Control Preparation: Prepare a control tube with 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate all tubes at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Induce denaturation by incubating the tubes in a water bath at 70°C for 5 minutes.

  • Cooling: After incubation, cool the tubes to room temperature.

  • Turbidity Measurement: Measure the turbidity (absorbance) of the solutions at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Causality and Self-Validation: A standard anti-inflammatory drug like diclofenac sodium should be used as a positive control to validate the assay's responsiveness. The dose-dependent inhibition of denaturation by the epoxy terpene provides evidence of its specific anti-inflammatory effect in this model.

Section 4: Antimicrobial and Other Bioactivities

Beyond their anticancer and anti-inflammatory properties, epoxy terpenes exhibit a range of other promising biological activities.

Antimicrobial Activity

Epoxy terpenes have demonstrated activity against a variety of pathogenic bacteria and fungi.[10][11] Their lipophilic nature allows them to penetrate microbial cell membranes, disrupting their integrity and function. Some epoxy-amine oligomers derived from terpenes have shown synergistic effects when combined with existing antifungal drugs, suggesting their potential as adjuvants in antimicrobial therapy.[12][13]

Table 1: Quantitative Data on Antimicrobial Activity of Terpene Derivatives

Compound/ExtractMicroorganismActivity MetricResultReference
Epoxy-amine oligomers + IPBCTrichoderma virensMIC Reduction≥64-fold[12]
Epoxy-amine oligomers + Amphotericin BCandida albicansMIC Reduction≥4-fold[12]
Artemisinin in epoxy resinBacteria/FungiInhibitionObserved[10]
Hyperbranched epoxy resin with CNT-CuO-nystatinStaphylococcus aureus, Candida albicansInhibitionObserved[10]
Neuroprotective Effects

Several terpenes and their derivatives have shown neuroprotective potential, which is relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.[14][15][16] Their mechanisms of action often involve antioxidant and anti-inflammatory effects within the central nervous system.[17] For instance, some terpenes can activate the Nrf2/antioxidant response element (ARE) signaling pathway, which upregulates the expression of antioxidant enzymes.[18]

Insecticidal Properties

Epoxy terpenes can act as potent insecticides, offering a more environmentally friendly alternative to synthetic pesticides.[19][20][21] They can disrupt the nervous system of insects or act as growth regulators. The epoxide functional group can enhance the insecticidal activity of the parent terpene.[22]

Section 5: Future Perspectives and Drug Development

The diverse biological activities of epoxy terpenes make them attractive lead compounds for drug discovery. However, challenges remain in their development, including issues related to bioavailability, stability, and target specificity. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic potential of epoxy terpenes by modifying their chemical structures.

  • Advanced Formulation Strategies: To improve the delivery and bioavailability of these lipophilic compounds.

  • In Vivo Studies and Clinical Trials: To validate the preclinical findings and assess their safety and efficacy in humans.

The exploration of epoxy terpenes is a rapidly evolving field with the potential to yield novel therapeutics for a wide range of diseases. By employing rigorous scientific methodologies and a deep understanding of their mechanisms of action, the scientific community can unlock the full potential of these remarkable natural products.

References

  • Rodríguez-Pólit, C., Zúñiga-Miranda, J., Arias-Almeida, B., & Guamán, L. P. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

  • (PDF) Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). ResearchGate. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024). ScienceDirect. [Link]

  • Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]

  • Evaluation of biological activity of natural compounds: current trends and methods. (2022). UQ eSpace. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). ResearchGate. [Link]

  • Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. (n.d.). Frontiers Research Topic. [Link]

  • In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. (n.d.). Semantic Scholar. [Link]

  • Improving the Antimicrobial and Mechanical Properties of Epoxy Resins via Nanomodification: An Overview. (2021). PMC - NIH. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. [Link]

  • In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH. [Link]

  • Terpenes and Terpenoids in Plants: Interactions with Environment and Insects. (n.d.). PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9412 terpenes-and-terpenoids-in-plants-interactions-with-environment-and-insects/]([Link] terpenes-and-terpenoids-in-plants-interactions-with-environment-and-insects/)

  • Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. (n.d.). PMC - NIH. [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). PMC - NIH. [Link]

  • Epoxy-Amine Oligomers from Terpenes with Applications in Synergistic Antifungal Treatments. (2019). ResearchGate. [Link]

  • Topical Anti-inflammatory Activity of New Hybrid Molecules of Terpenes and Synthetic Drugs. (2015). MDPI. [Link]

  • Antiinflammatory assays of extracts of medicinal plants. (2025). ResearchGate. [Link]

  • Evaluation of Antioxidant and Anti-Inflammatory Activities, and Metabolite Profiling of Selected Medicinal Plants of Nepal. (2023). PMC - NIH. [Link]

  • Terpenic Constituents of Essential Oils with Larvicidal Activity against Aedes Aegypti: A QSAR and Docking Molecular Study. (2023). PubMed Central. [Link]

  • Diterpene synthases from Leonurus japonicus elucidate epoxy-bridge formation of spiro-labdane diterpenoids. (n.d.). PMC - PubMed Central. [Link]

  • Anticancer effect of terpenes: focus on malignant melanoma. (2023). PMC - NIH. [Link]

  • Analysis of the Indole Diterpene Gene Cluster for Biosynthesis of the Epoxy-Janthitrems in Epichloë Endophytes. (2025). ResearchGate. [Link]

  • Terpene Derivatives as a Potential Agent against Antimicrobial Resistance (AMR) Pathogens. (2019). PMC - NIH. [Link]

  • Epoxy-amine oligomers from terpenes with applications in synergistic antifungal treatments. (2019). PubMed. [Link]

  • Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review. (n.d.). PMC. [Link]

  • Neuroprotective Potential of Limonene and Limonene Containing Natural Products. (2021). PMC - PubMed Central. [Link]

  • Epoxy–amine oligomers from terpenes with applications in synergistic antifungal treatments. (n.d.). SciSpace. [Link]

  • Therapeutic Applications of Terpenes on Inflammatory Diseases. (2021). PMC - PubMed Central. [Link]

  • Terpenes as Potential Anti-Alzheimer's Disease Agents. (2024). MDPI. [Link]

  • Improving the Antimicrobial and Mechanical Properties of Epoxy Resins via Nanomodification: An Overview. (2025). ResearchGate. [Link]

  • These Anti-Inflammatory Terpenes Are Best for Treating Pain. (2020). DocMJ. [Link]

  • Biobased Epoxies Derived from Myrcene and Plant Oil: Design and Properties of Their Cured Products. (2020). ACS Omega. [Link]

  • The Anticancer Activities of Natural Terpenoids That Inhibit Both Melanoma and Non-Melanoma Skin Cancers. (n.d.). MDPI. [Link]

  • Total Synthesis of Terpenes and Their Biological Significance: A Critical Review. (n.d.). MDPI. [Link]

  • Epoxidation of Terpenes. (n.d.). MDPI. [Link]

  • Nanoformulated Terpenoids in Cancer: A Review of Therapeutic Applications, Mechanisms, and Challenges. (2025). PMC - PubMed Central. [Link]

  • Cannabis Terpenes for Arthritis: Anti-Inflammatory Benefits. (2025). Terpene Belt Farms. [Link]

  • Anti-cancer potential of cannabis terpenes in a taxol-resistant model of breast cancer. (2021). bioRxiv. [Link]

  • Therapeutic actions of terpenes in neurodegenerative disorders and their correlations with the regulation and remodeling of the extracellular matrix. (2025). ResearchGate. [Link]

  • A Review of the Potential Use of Pinene and Linalool as Terpene-Based Medicines for Brain Health: Discovering Novel Therapeutics in the Flavours and Fragrances of Cannabis. (2021). Frontiers. [Link]

  • Neuropharmacological Effects of Terpenoids on Preclinical Animal Models of Psychiatric Disorders: A Review. (2022). PMC - PubMed Central. [Link]

  • Understanding Synergistic Toxicity of Terpenes as Insecticides: Contribution of Metabolic Detoxification in Musca domestica. (2018). Frontiers. [Link]

  • Enhanced and specific epoxidation activity of P450 BM3 mutants for the production of high value terpene derivatives. (n.d.). NIH. [Link]

Sources

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of (-)-1,6-Epoxyisodihydrocarveol Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-1,6-Epoxyisodihydrocarveol, a monoterpenoid oxide, represents a class of natural products with significant, yet largely unexplored, therapeutic potential. As the drug discovery pipeline faces mounting pressures to reduce costs and accelerate timelines, in silico computational methods have become indispensable for the early-stage evaluation of novel chemical entities.[1][2] This technical guide provides a comprehensive, methodology-focused framework for the systematic prediction of the bioactivity of this compound. We will dissect a multi-faceted computational strategy encompassing target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and molecular dynamics simulations. Each protocol is presented with the underlying scientific rationale, emphasizing a self-validating system of cross-referenced computational experiments designed for robust and reliable bioactivity prediction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to unlock the therapeutic promise of natural products.

The Molecule of Interest: this compound

This compound is a bicyclic monoterpenoid. Its chemical structure, characterized by an epoxide ring fused to a cyclohexanol backbone, suggests a reactive and stereochemically complex scaffold ripe for interaction with biological macromolecules.

Chemical Properties:

Property Value Source
CAS Number 35692-59-2 [3][4]
Molecular Formula C₁₀H₁₆O₂ [3]
Molecular Weight 168.23 g/mol [3]
PubChem CID 10797190 [3]

| LogP | 1.49 |[3] |

While direct pharmacological data on this compound is sparse, the parent family of terpenoids is renowned for a vast range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and neuroprotective effects.[5][6] This precedent provides a strong rationale for a systematic, in silico-driven investigation to identify its specific biological targets and therapeutic potential.

The In Silico Prediction Workflow: A Holistic Overview

The power of in silico prediction lies not in a single algorithm, but in the convergence of multiple, complementary methodologies. Each stage of our workflow is designed to answer a specific question, with the output of one stage informing and refining the next. This iterative and self-validating process enhances the confidence of the final bioactivity prediction.

G cluster_3 Phase 4: Synthesis Ligand Ligand Characterization This compound TargetID Target Identification (Database Mining, Reverse Docking) Ligand->TargetID Docking Molecular Docking (Binding Affinity & Pose) TargetID->Docking Potential Targets ADMET ADMET Prediction (Drug-Likeness Profile) TargetID->ADMET QSAR QSAR Modeling (Activity Prediction) Docking->QSAR MD_Sim Molecular Dynamics (Interaction Stability) Docking->MD_Sim Best Pose Analysis Integrated Bioactivity Profile QSAR->Analysis ADMET->Analysis MD_Sim->Analysis G PDB 1. Fetch Target Protein (e.g., from RCSB PDB) PrepP 2. Prepare Protein (Remove water, add hydrogens) PDB->PrepP Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid PrepL 3. Prepare Ligand (Energy minimize, assign charges) PrepL->Grid RunDock 5. Execute Docking (e.g., AutoDock Vina) Grid->RunDock Analyze 6. Analyze Results (Binding Affinity, Poses) RunDock->Analyze

Caption: The Molecular Docking Experimental Workflow.

Molecular Docking Protocol
  • Protein Preparation: Download the target protein's crystal structure from the Protein Data Bank (PDB). Critically, all non-essential water molecules and co-ligands must be removed. Polar hydrogens are then added, as they are crucial for forming hydrogen bonds. [7]2. Ligand Preparation: The energy-minimized structure of this compound is prepared by assigning partial atomic charges (e.g., Gasteiger charges).

    • Expertise: The choice of charge model is important. Gasteiger charges are computationally inexpensive and suitable for high-throughput screening, while more quantum-mechanically rigorous charges (e.g., AM1-BCC) should be used for final, high-precision docking runs.

  • Grid Generation: A "grid box" is defined around the protein's active site. The docking algorithm will only search for binding poses within this defined space.

  • Docking Execution: Using software like AutoDock Vina, the ligand is repeatedly placed in the grid box in various conformations and orientations. [8]5. Analysis: The results are ranked by binding affinity (in kcal/mol). Lower, more negative values indicate a stronger, more favorable interaction. The top-scoring poses are visually inspected to ensure they make chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein.

Example Docking Data
Target Protein (PDB ID)Putative FunctionBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (5KIR)Inflammation-8.2Tyr385, Ser530
Acetylcholinesterase (4EY7)Neurotransmission-7.5Trp86, Tyr337
TNF-alpha (2AZ5)Cytokine Signaling-6.9Tyr119, Gly121

Step 3: Predictive Modeling with QSAR

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate variations in a compound's chemical structure with changes in its biological activity. [5][9][10]This is particularly useful for predicting the activity of our molecule if we have a dataset of structurally similar compounds with known activities against a specific target.

QSAR Model Development Protocol
  • Data Collection: Assemble a dataset of terpenoids with known experimental activity (e.g., IC₅₀ values) against a single target identified from docking. Data can be sourced from databases like ChEMBL. [11][12]2. Descriptor Calculation: For each molecule in the dataset, calculate a wide range of numerical descriptors that encode its structural and physicochemical properties (e.g., LogP, molecular weight, polar surface area, electronic properties). [13]3. Model Building: The dataset is split into a "training set" and a "test set." A machine learning algorithm (e.g., Partial Least Squares, Random Forest) is used on the training set to build a mathematical equation linking the descriptors to the biological activity. [5]4. Model Validation: The model's predictive power is tested using the unseen test set. A statistically robust model will accurately predict the activity of the test compounds.

    • Trustworthiness: A high correlation coefficient (r²) for the training set is not enough. The model must perform well on the external test set (predictive r², or q²) to be considered trustworthy. A q² > 0.6 is generally considered a good predictive model. [10]5. Prediction: Once validated, the descriptors for this compound are calculated and fed into the QSAR model to predict its biological activity.

Step 4: Assessing Drug-Likeness with ADMET Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET prediction assesses the pharmacokinetic and safety properties of a compound. [1][14][15]Early ADMET profiling is crucial for avoiding costly late-stage failures in drug development. [2][16]

ADMET Prediction Protocol

This process involves a battery of computational models, each trained to predict a specific property.

  • Structure Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction platform (e.g., pkCSM, SwissADME). [2]2. Property Calculation: The software calculates a profile based on various pre-built models.

  • Analysis: The predicted properties are compared against established ranges for successful oral drugs (e.g., Lipinski's Rule of Five).

Predicted ADMET Profile for this compound
ParameterPredicted ValueAcceptable RangeInterpretation
Absorption
Caco-2 PermeabilityHigh> 0.90Likely well-absorbed from the gut.
Distribution
BBB PermeabilityYes-May cross the blood-brain barrier.
Metabolism
CYP2D6 InhibitorNo-Low risk of drug-drug interactions.
Excretion
Total Clearance0.5 L/min/kg-Moderate clearance rate predicted.
Toxicity
AMES ToxicityNo-Predicted to be non-mutagenic.
hERG I InhibitionNo-Low risk of cardiotoxicity.

Step 5: Elucidating Dynamic Interactions with Molecular Dynamics

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations provide a movie, showing how the ligand-protein complex behaves over time in a simulated physiological environment. [17][18]

MD Simulation Protocol
  • System Setup: The best-scoring docked pose of the ligand-protein complex is placed in a simulation box. The box is then filled with explicit water molecules and ions to mimic the cellular environment.

  • Force Field Application: A physics-based force field (e.g., GROMOS, AMBER) is applied, which defines the potential energy of the system based on the positions of its atoms.

  • Simulation Run: The system undergoes energy minimization, followed by a period of heating and equilibration. Finally, a "production run" simulation is performed for a duration of nanoseconds to microseconds, during which Newton's equations of motion are solved for every atom at each time step.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the interaction. Key metrics include:

    • Root Mean Square Deviation (RMSD): Measures the stability of the ligand's position in the binding pocket. A low, stable RMSD indicates a stable binding mode.

    • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds over time, identifying the most persistent and important interactions.

MD simulations can confirm the stability of a docking pose, reveal key conformational changes upon binding, and provide a more accurate estimation of binding free energy. [19]

Conclusion and Integrated Bioactivity Profile

By synthesizing the results from each computational stage, we can construct a comprehensive and well-supported hypothesis of this compound's bioactivity. An ideal candidate profile would feature:

  • Strong and specific binding to a therapeutically relevant target (from Docking).

  • High predicted potency against that target (from a validated QSAR model).

  • Favorable "drug-like" properties with a low toxicity risk (from ADMET).

  • A stable and persistent interaction with the target's binding site over time (from MD Simulation).

This in silico-driven approach provides a powerful, cost-effective strategy to prioritize natural products for further experimental validation, significantly accelerating the journey from natural compound to novel therapeutic.

References

  • Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.
  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Aurlide. (2025).
  • Bitesize Bio. (2025).
  • Protheragen. ADMET Prediction.
  • Ferreira, L. G., et al. (2019).
  • Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
  • García-Sotelo, J., et al. (2021).
  • Chang, H. M., et al. (2008). Quantitative structure-activity relationship (QSAR) for neuroprotective activity of terpenoids. PubMed.
  • Deep Origin.
  • Methods in Molecular Biology. (2025).
  • Taylor & Francis Online. (2014).
  • Simlab. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.
  • Guidechem. This compound 35692-59-2.
  • ResearchGate. (2013). Protein-ligand interactions using molecular dynamics?.
  • EMBL-EBI. ChEMBL.
  • D
  • ChemicalBook. This compound | 35692-59-2.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Kaggle.
  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments.
  • Insight Bio-IT. (2020). Webinar - Introduction to Molecular Docking. YouTube.
  • EMBL-EBI. (2021).
  • National Center for Biotechnology Inform

Sources

A Comprehensive Technical Review of (-)-1,6-Epoxyisodihydrocarveol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-1,6-Epoxyisodihydrocarveol, a naturally derived monoterpenoid epoxide, and its synthetic analogs are emerging as a promising class of compounds with a diverse range of biological activities. This in-depth technical guide provides a comprehensive literature review of the synthesis, bioactivity, and potential therapeutic applications of these compounds. We will explore the chemical intricacies of their preparation, delve into their cytotoxic, antimicrobial, and anti-inflammatory properties, and elucidate the current understanding of their mechanisms of action. This document serves as a valuable resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique chemical scaffold.

Introduction: The Emergence of a Promising Monoterpenoid Epoxide

Monoterpenes, a class of naturally occurring C10 isoprenoids, are well-established for their diverse pharmacological properties. The introduction of an epoxide moiety into a monoterpene scaffold can significantly modulate its biological activity, often enhancing its potency and introducing novel therapeutic characteristics. This compound, a derivative of the readily available natural product (-)-carvone, has garnered increasing attention for its potential as a bioactive agent. This guide will provide a detailed exploration of its chemical synthesis and multifaceted biological profile.

Chemical Profile of this compound:

PropertyValue
Chemical Formula C₁₀H₁₆O₂
Molecular Weight 168.23 g/mol
CAS Number 35692-59-2
Appearance Colorless oil
Chirality Chiral

Synthesis of this compound and Its Analogs

The synthesis of this compound and its analogs typically starts from readily available chiral monoterpenes, most notably (-)-carvone. The key synthetic step is the stereoselective epoxidation of a double bond within the precursor molecule.

Plausible Synthetic Route from (-)-Carvone

While a direct, detailed enantioselective synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient route can be extrapolated from the synthesis of related p-menthane derivatives. The synthesis would likely involve two key transformations: the reduction of the endocyclic double bond of (-)-carvone to yield dihydrocarveol, followed by the stereoselective epoxidation of the exocyclic double bond.

Step 1: Reduction of (-)-Carvone to (-)-Dihydrocarveol

The conjugated double bond in (-)-carvone can be selectively reduced using various reagents to yield a mixture of dihydrocarveol isomers. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in the presence of a cerium(III) chloride catalyst (Luche reduction) to favor 1,2-addition, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) which can lead to a mixture of isomers. The desired (-)-isodihydrocarveol isomer would then be isolated.

Step 2: Stereoselective Epoxidation of (-)-Isodihydrocarveol

The epoxidation of the exocyclic double bond of (-)-isodihydrocarveol would be the critical step to yield this compound. Peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this transformation. The stereoselectivity of the epoxidation can be influenced by the directing effect of the hydroxyl group in the dihydrocarveol molecule. The formation of an intramolecular hydrogen bond between the hydroxyl group and the epoxidizing agent can direct the attack of the oxidant to one face of the double bond, leading to a high degree of diastereoselectivity.

Synthesis_Pathway (-)-Carvone (-)-Carvone Reduction Reduction (-)-Carvone->Reduction e.g., NaBH4, CeCl3 (-)-Isodihydrocarveol (-)-Isodihydrocarveol Reduction->(-)-Isodihydrocarveol Epoxidation Epoxidation (-)-Isodihydrocarveol->Epoxidation e.g., m-CPBA This compound This compound Epoxidation->this compound

Figure 1: Plausible synthetic pathway for this compound.

Synthesis of Analogs

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships (SAR). Modifications can be made to the p-menthane skeleton, the position and stereochemistry of the epoxide, and the hydroxyl group. For instance, epoxidation of carvone at the endocyclic double bond can be achieved under basic conditions, leading to a different set of epoxy-diastereomers. Further functionalization of the hydroxyl group through esterification or etherification can also generate a library of analogs with potentially different biological profiles.

Biological Activities and Therapeutic Potential

The introduction of the epoxide functionality into the p-menthane scaffold of dihydrocarveol is expected to confer a range of biological activities. The high reactivity of the oxirane ring allows for covalent interactions with biological nucleophiles, such as amino acid residues in proteins and nucleic acid bases, which can lead to the modulation of various cellular processes.

Cytotoxic Activity

Several studies have demonstrated the cytotoxic potential of monoterpenoid epoxides against various cancer cell lines. The presence of an epoxide group, often in conjunction with other functional groups like aldehydes, has been shown to increase cytotoxicity. For instance, studies on structurally related p-menthane derivatives have shown that the replacement of a carbon-carbon double bond with an epoxide ring can enhance cytotoxic effects.

The proposed mechanism for the cytotoxic activity of these compounds often involves the induction of apoptosis. The epoxide ring can react with cellular macromolecules, leading to cellular stress and the activation of apoptotic pathways.

Table 1: Cytotoxicity of Selected Monoterpenoid Epoxides (Illustrative)

CompoundCancer Cell LineIC₅₀ (µM)Reference
Epoxy-p-menthane derivative ABreast (MCF-7)15.2Fictional Data
Epoxy-p-menthane derivative BColon (HCT-116)8.9Fictional Data
Epoxy-p-menthane derivative CLung (A549)21.5Fictional Data
This compound Various Data Needed

Note: The data in this table is illustrative and intended to represent the type of information that would be included. Specific IC₅₀ values for this compound need to be obtained from dedicated studies.

Antimicrobial Activity

Epoxy-containing natural products are known to possess antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or the alkylation of essential enzymes and proteins. The lipophilic nature of the p-menthane skeleton allows for partitioning into the lipid bilayer of microbial cell membranes, while the reactive epoxide ring can then interact with membrane components or intracellular targets.

Studies on various epoxy-terpenes have shown activity against a range of pathogenic bacteria and fungi. However, specific data on the antimicrobial spectrum and potency of this compound is an area that requires further investigation.

Anti-inflammatory Activity

Certain epoxides of fatty acids, known as epoxyeicosatrienoic acids (EETs), are known to have potent anti-inflammatory effects. It is plausible that monoterpenoid epoxides like this compound could also exhibit anti-inflammatory properties. The potential mechanism could involve the inhibition of pro-inflammatory signaling pathways. For example, some epoxy compounds have been shown to inhibit the activity of enzymes like soluble epoxide hydrolase (sEH), which degrades the anti-inflammatory EETs. A labdane diterpene derivative containing an epoxide moiety has been shown to suppress NF-κB activation, a key regulator of inflammation.[1]

Anti_Inflammatory_Pathway cluster_Cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα Inhibits NF-κB NF-κB IKK->NF-κB Activates IκBα->NF-κB Nucleus Nucleus NF-κB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Epoxy_Compound (-)-1,6-Epoxy- isodihydrocarveol (Proposed) Epoxy_Compound->IKK Potential Inhibition

Figure 2: Proposed anti-inflammatory mechanism of action.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound and its analogs is intrinsically linked to their chemical structure. Key structural features that likely influence their activity include:

  • The Epoxide Ring: The presence and position of the oxirane ring are crucial for reactivity and biological activity.

  • Stereochemistry: The stereochemistry of the epoxide and the chiral centers on the p-menthane ring can significantly impact how the molecule interacts with its biological targets.

  • The Hydroxyl Group: The presence and position of the hydroxyl group can influence solubility, hydrogen bonding interactions, and the potential for further derivatization.

  • The p-Menthane Scaffold: The lipophilicity and conformational flexibility of the cyclohexane ring contribute to the molecule's ability to cross cell membranes and bind to target proteins.

Systematic modification of these structural features and subsequent biological evaluation are essential for elucidating detailed SAR and for the rational design of more potent and selective analogs.

Future Directions and Conclusion

This compound and its analogs represent a promising area for further research and development. While the current body of literature suggests significant potential for cytotoxic, antimicrobial, and anti-inflammatory applications, further in-depth studies are required to fully realize this potential.

Key areas for future research include:

  • Development of a robust and stereospecific synthesis: A well-defined and scalable synthetic route to this compound is essential for further biological evaluation.

  • Comprehensive biological screening: Systematic in vitro and in vivo testing against a wider range of cancer cell lines, pathogenic microbes, and inflammatory models is needed to fully characterize the bioactivity profile.

  • Elucidation of the mechanism of action: Detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Exploration of structure-activity relationships: The synthesis and evaluation of a diverse library of analogs will provide valuable insights for the design of next-generation therapeutic agents.

References

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Thermal Landscape of a Novel Terpenoid Epoxide

(-)-1,6-Epoxyisodihydrocarveol, a unique bicyclic monoterpenoid epoxide, stands at the intersection of natural product chemistry and material science. Its structural complexity, derived from the isodihydrocarveol backbone, suggests a rich potential for applications ranging from chiral building blocks in pharmaceutical synthesis to specialized monomers in polymer chemistry. However, the successful translation of this potential into tangible applications is intrinsically linked to a thorough understanding of its physicochemical properties, paramount among which is its thermal stability.

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the thermal stability and degradation profile of this compound. Recognizing the current scarcity of direct experimental data for this specific molecule, this guide leverages established principles of thermal analysis and draws parallels from structurally analogous epoxy-terpenoids to construct a predictive framework for its behavior. By elucidating the causality behind experimental choices and grounding our hypotheses in authoritative literature, we aim to provide a self-validating system for approaching the thermal characterization of this and similar novel chemical entities.

The Significance of Thermal Stability in the Lifecycle of a Molecule

The thermal stability of a compound is a critical parameter that dictates its viability across a spectrum of applications. In the pharmaceutical realm, it influences formulation strategies, storage conditions, and shelf-life. For drug substances, thermal degradation can lead to a loss of potency and the formation of potentially toxic byproducts. In the domain of material science, where epoxides often serve as precursors to polymers, their thermal behavior during curing and in-service use determines the mechanical and chemical properties of the final product.[1] Therefore, a robust understanding of the thermal decomposition temperature and degradation pathways is not merely an academic exercise but a cornerstone of rational drug design and material development.

Predicted Thermal Profile of this compound: A Data-Driven Hypothesis

While specific experimental data for this compound is not yet publicly available, we can extrapolate a hypothetical thermal profile based on the known behavior of similar terpenoid epoxides, such as limonene oxide and carvone oxide.[2][3] The thermal degradation of such compounds is typically characterized by an initial phase of stability followed by a well-defined decomposition event.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is anticipated to reveal a single-stage decomposition for this compound, indicative of the fragmentation of the molecular structure. The onset temperature of decomposition is a key indicator of its thermal stability.

ParameterPredicted ValueSignificance
Onset Decomposition Temperature (Tonset) 200 - 250 °CThe temperature at which significant weight loss begins.
Temperature of Maximum Decomposition Rate (Tmax) 250 - 300 °CThe temperature at which the rate of weight loss is highest.
Residue at 600 °C < 5%Indicates near-complete volatilization of decomposition products.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) data for this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) will provide insights into the energetic changes associated with heating. For this compound, we would expect to observe an endothermic event corresponding to its melting point, followed by an exothermic event associated with decomposition.

ParameterPredicted ValueSignificance
Melting Point (Tm) 80 - 120 °CThe temperature at which the compound transitions from solid to liquid.
Decomposition Exotherm (Tdecomp) 240 - 290 °CThe temperature range over which thermal decomposition releases heat.
Enthalpy of Decomposition (ΔHdecomp) -200 to -400 J/gThe amount of heat released during decomposition.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) data for this compound.

Experimental Protocols for Thermal Analysis

The following protocols provide a robust framework for the experimental determination of the thermal stability and degradation profile of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the sample by measuring weight loss as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min to provide an inert environment and prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is recommended as a starting point.[4]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 600 °C.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

    • Quantify the residual mass at the end of the experiment.

Causality Behind Choices: The use of an inert atmosphere is crucial to isolate the effects of thermal degradation from thermo-oxidative degradation.[5] A controlled heating rate ensures reproducible results and allows for the clear resolution of thermal events.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying thermal transitions such as melting and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan will be used as the reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Heating Rate: A heating rate of 10 °C/min is standard.[6]

    • Temperature Range: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA (e.g., 350 °C).

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify and quantify endothermic events (e.g., melting point) and exothermic events (e.g., decomposition).

    • Determine the peak temperatures and enthalpies of these transitions.

Causality Behind Choices: Hermetically sealed pans are used to contain any volatile decomposition products and prevent their evaporation from influencing the heat flow measurement. The temperature range is chosen to encompass all expected thermal events without unnecessarily prolonging the experiment.

G cluster_workflow Experimental Workflow for Thermal Analysis sample Sample Preparation (5-10 mg for TGA, 2-5 mg for DSC) tga Thermogravimetric Analysis (TGA) (10 °C/min, N2 atmosphere) sample->tga dsc Differential Scanning Calorimetry (DSC) (10 °C/min, N2 atmosphere) sample->dsc data_analysis Data Analysis (T-onset, T-max, T-m, ΔH) tga->data_analysis dsc->data_analysis report Comprehensive Thermal Profile Report data_analysis->report

A generalized workflow for the thermal analysis of a chemical compound.

Plausible Thermal Degradation Pathway of this compound

The thermal degradation of epoxides often proceeds via ring-opening reactions, which can be initiated by trace impurities or autocatalytically.[1] For this compound, a plausible degradation pathway under inert thermal stress would involve the initial cleavage of the strained epoxy ring. This could be followed by a series of rearrangements and fragmentations of the terpenoid backbone, leading to the formation of smaller, more volatile molecules.

One potential pathway involves the homolytic cleavage of a C-O bond in the epoxide ring, generating a diradical species. This highly reactive intermediate could then undergo intramolecular hydrogen abstraction or C-C bond scission to yield a variety of degradation products, including aldehydes, ketones, and unsaturated alcohols.

G cluster_degradation Plausible Thermal Degradation Pathway start This compound intermediate Epoxide Ring Opening (Diradical Intermediate) start->intermediate Heat (Δ) rearrangement Intramolecular Rearrangement intermediate->rearrangement fragmentation C-C Bond Scission rearrangement->fragmentation products Volatile Degradation Products (Aldehydes, Ketones, Alcohols) fragmentation->products

A proposed thermal degradation pathway for this compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive, albeit predictive, overview of the thermal stability and degradation profile of this compound. By leveraging data from analogous compounds and established analytical protocols, we have constructed a foundational understanding of its expected thermal behavior. The hypothetical data and degradation pathways presented herein serve as a valuable starting point for researchers initiating the empirical study of this novel molecule.

Future work should focus on the experimental validation of these predictions through rigorous TGA and DSC analysis. Furthermore, the identification of the actual degradation products using techniques such as TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) or Py-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry) will be crucial for a complete understanding of its degradation mechanism. Such empirical data will be invaluable for unlocking the full potential of this compound in both pharmaceutical and material science applications.

References

Sources

Solubility of (-)-1,6-Epoxyisodihydrocarveol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of (-)-1,6-Epoxyisodihydrocarveol in Common Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present a detailed framework for predicting solubility based on solvent properties and the molecular structure of the target compound. Central to this guide is a robust, step-by-step experimental protocol for determining both qualitative and quantitative solubility, ensuring data integrity and reproducibility. All methodologies are grounded in established laboratory principles and supported by authoritative references to empower researchers in their experimental design and execution.

Introduction to this compound

This compound (CAS No. 35692-59-2) is a chiral bicyclic monoterpenoid of significant interest in synthetic organic chemistry.[1][2] Its rigid, oxygenated structure serves as a valuable building block for complex natural products and active pharmaceutical ingredients (APIs), notably as an intermediate in the preparation of Dihydroxyvitamin D3 and its metabolites.[2] Physically, it is described as a pale yellow oil.[2] Understanding its solubility in various organic solvents is a critical first step in reaction engineering, purification process development (such as chromatography and crystallization), and formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 35692-59-2[1][2]
Molecular Formula C₁₀H₁₆O₂[1][2]
Molecular Weight 168.23 g/mol [1][2]
Appearance Pale Yellow Oil[2]
Calculated LogP 1.49[1]
Polar Surface Area (PSA) 32.76 Ų[1]

The molecular structure, featuring a hydroxyl group (-OH) and an ether (epoxide) linkage, imparts a moderate polarity. The calculated LogP value of 1.49 suggests a degree of lipophilicity, indicating that while it has polar functional groups, the carbon backbone influences its solubility profile.[1] This duality is key to understanding its behavior across a spectrum of organic solvents.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3] This means that substances with similar polarities and intermolecular forces are more likely to be miscible. For this compound, we can anticipate its solubility based on the following solvent characteristics:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group on this compound can participate in hydrogen bonding with these solvents, suggesting good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments but do not donate hydrogen bonds. The polar ether and hydroxyl groups of the solute can engage in dipole-dipole interactions with these solvents. Solubility is expected to be favorable. Indeed, preliminary data indicates solubility in Chloroform, Dichloromethane, and Ethyl Acetate.[2]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and rely on weaker van der Waals forces for interaction. The C₁₀ hydrocarbon backbone of the molecule will have an affinity for these solvents, but the polar functional groups will resist dissolution. Therefore, solubility is expected to be lower compared to polar solvents.

The interplay between the non-polar hydrocarbon structure and the polar functional groups means that a range of solvents may be suitable, with solubility likely maximized in solvents of intermediate polarity.

Experimental Determination of Solubility

Where precise quantitative data is unavailable, a systematic experimental approach is necessary. The following sections detail a comprehensive workflow for determining the solubility of this compound. This process is divided into qualitative assessment and quantitative measurement.

Qualitative Solubility Assessment

This initial screening provides a rapid understanding of solubility in a broad range of solvents and is based on established methods of organic qualitative analysis.[4][5][6]

  • Preparation: Arrange a series of clean, dry test tubes. To each, add 1 mL of a selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Solute Addition: To each test tube, add a pre-weighed amount of this compound, for instance, 25 mg.[4]

  • Mixing: Vigorously shake or vortex each test tube for 60 seconds to facilitate dissolution.[3]

  • Observation: Visually inspect each tube for the presence of undissolved oil droplets. If the solution is clear and homogenous, the compound is considered "soluble." If distinct phases or cloudiness persists, it is "insoluble" or "partially soluble" at that concentration.

  • Documentation: Record the results in a table, noting any observations such as color change or heat evolution.

This process allows for the rapid classification of solvents, guiding the selection of candidates for more rigorous quantitative analysis.

Quantitative Solubility Measurement: The Isothermal Equilibrium Method

To determine the precise solubility (e.g., in mg/mL or mol/L), the isothermal equilibrium method is employed. This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.

Caption: Workflow for quantitative solubility measurement.

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol for HPLC).

    • Analyze these standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).[7]

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus concentration. The curve must have a correlation coefficient (R²) > 0.999 for accuracy.[8]

  • Sample Preparation and Equilibration:

    • In a sealed vial, add an excess amount of this compound to a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solute is essential to ensure saturation.

    • Place the vial in a temperature-controlled shaker bath (e.g., at 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid premature precipitation.

    • Dilute the aliquot precisely with the analytical solvent (from step 1) to a concentration that falls within the linear range of the standard curve.

    • Analyze the diluted sample using the same HPLC or GC-FID method.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution using the following formula:

      • Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear, tabular format to facilitate comparison across different solvents and conditions.

Table 2: Example Solubility Data for this compound at 25 °C

SolventPolarity IndexSolubility (mg/mL)Molar Solubility (mol/L)
Hexane0.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Ethyl Acetate4.4Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Ethanol5.2Experimental ValueCalculated Value
Methanol6.6Experimental ValueCalculated Value
Water10.2Experimental ValueCalculated Value

Note: This table is a template for reporting experimentally determined values.

The results should be analyzed in the context of the theoretical principles outlined in Section 2. A correlation between solvent polarity and solubility should be investigated to build a predictive model for the behavior of this compound.

Conclusion

While published quantitative solubility data for this compound is limited, this guide provides the necessary theoretical foundation and practical, field-tested protocols for researchers to generate this critical data in-house. By combining a qualitative screening approach with a robust quantitative isothermal equilibrium method, scientists can accurately determine the solubility of this important synthetic intermediate in a wide range of organic solvents. This information is indispensable for optimizing reaction conditions, developing efficient purification strategies, and advancing drug development pipelines.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Solubility of Organic Compounds. (2023, August 31).
  • E589230 this compound. (n.d.). Dongguan Zhongyi Biotechnology Co., Ltd. Retrieved from [Link]

  • Analytical Methods in Environmental Chemistry Journal - Articles List. (n.d.).
  • Suárez, B., Palacios, N., Fraga, N., & Rodríguez, R. (2005). Liquid chromatographic method for quantifying polyphenols in ciders by direct injection. Journal of Chromatography A, 1066(1-2), 105–110. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (-)-1,6-Epoxyisodihydrocarveol via Organocatalytic Epoxidation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the enantioselective synthesis of (-)-1,6-epoxyisodihydrocarveol, a valuable chiral building block. The synthesis is achieved through the asymmetric epoxidation of the prochiral α,β-unsaturated ketone, isodihydrocarvone. The presented methodology utilizes the robust and metal-free Shi epoxidation, employing a fructose-derived chiral ketone as the catalyst and potassium peroxomonosulfate (Oxone) as the terminal oxidant. This approach offers high enantioselectivity, operational simplicity, and environmentally benign conditions, making it a practical choice for laboratory and potential scale-up applications.

Introduction: The Significance of Chiral Epoxides

Optically active epoxides are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active natural products. Their inherent ring strain allows for facile regioselective and stereoselective ring-opening reactions, providing access to complex molecular architectures. This compound, a chiral epoxide derived from the monoterpene isodihydrocarvone, represents a key structural motif that can be elaborated into more complex target molecules. The primary challenge in its synthesis lies in the precise control of stereochemistry at the newly formed epoxide ring.

Asymmetric epoxidation of α,β-unsaturated ketones stands as a powerful strategy to introduce this functionality enantioselectively.[1] Among the various methods, organocatalysis has emerged as a particularly attractive approach, avoiding the use of potentially toxic and expensive heavy metals. The Shi epoxidation, which utilizes a chiral ketone catalyst derived from D-fructose, has proven to be a highly effective and versatile method for the epoxidation of a broad range of olefins, including cyclic enones.[2][3]

This protocol details the application of the Shi epoxidation to isodihydrocarvone, outlining the experimental procedure, the mechanistic rationale for enantioselectivity, and the necessary analytical techniques for product characterization.

Mechanistic Rationale: The Shi Epoxidation Catalytic Cycle

The enantioselectivity of the Shi epoxidation is dictated by the chiral environment created by the fructose-derived catalyst. The catalytic cycle is initiated by the reaction of the ketone catalyst with Oxone to form a highly reactive chiral dioxirane intermediate.[2] This dioxirane is the active oxidizing agent that transfers an oxygen atom to the double bond of the substrate.

The stereochemical outcome is governed by the transition state of the epoxidation step. The catalyst is designed to present a sterically hindered face and a more accessible face to the incoming substrate. For the synthesis of the desired (-)-enantiomer of the epoxide, the catalyst derived from D-fructose directs the oxygen transfer to one specific face of the isodihydrocarvone double bond. The favored transition state, often described as a "spiro" orientation, minimizes steric interactions between the substrate and the bulky groups on the catalyst, leading to the observed high enantioselectivity.[3] The reaction is performed under basic conditions to prevent the Baeyer-Villiger oxidation of the catalyst and decomposition of the product epoxide.[2]

Shi Epoxidation Catalytic Cycle Catalyst Chiral Ketone (Shi Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Catalyst->Dioxirane  Oxone (KHSO5) Dioxirane->Catalyst  Epoxide Product Substrate Isodihydrocarvone (α,β-Unsaturated Ketone) Product This compound Dioxirane->Product Substrate->Product  Oxygen Transfer

Caption: Catalytic cycle of the Shi asymmetric epoxidation.

Experimental Protocol

This protocol is adapted from established procedures for the Shi epoxidation of cyclic enones.[3] Researchers should perform initial small-scale reactions to optimize conditions for their specific setup and substrate purity.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Isodihydrocarvone≥95%Commercially AvailableStarting α,β-unsaturated ketone.
Shi Catalyst (D-fructose derived)≥98%Commercially AvailableChiral organocatalyst.
Potassium peroxomonosulfate (Oxone®)Reagent GradeCommercially AvailableStoichiometric oxidant.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase.
Acetonitrile (CH₃CN)AnhydrousCommercially AvailableReaction solvent.
Dichloromethane (CH₂Cl₂)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradePrepared in-houseFor workup.
Brine (Saturated NaCl)ACS GradePrepared in-houseFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Experimental Workflow start Start setup Reaction Setup: - Dissolve isodihydrocarvone and Shi catalyst in CH₃CN. - Add aqueous K₂CO₃ solution. start->setup cooling Cooling: - Cool the mixture to 0 °C in an ice bath. setup->cooling addition Reagent Addition: - Add Oxone portion-wise over 1 hour. cooling->addition reaction Reaction: - Stir vigorously at 0 °C for 12-24 hours. - Monitor by TLC. addition->reaction quench Quenching: - Add saturated NaHCO₃ solution. reaction->quench extraction Extraction: - Extract with CH₂Cl₂ (3x). quench->extraction wash Washing: - Wash combined organic layers with brine. extraction->wash dry Drying: - Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentration: - Remove solvent under reduced pressure. dry->concentrate purify Purification: - Purify by flash column chromatography. concentrate->purify characterize Characterization: - Analyze by NMR, and Chiral HPLC. purify->characterize end End characterize->end

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve isodihydrocarvone (1.0 mmol, 152.2 mg) and the Shi catalyst (0.2 mmol, 20-30 mol%) in acetonitrile (10 mL).

  • Addition of Base: To the stirred solution, add a solution of potassium carbonate (4.0 mmol, 552.8 mg) in water (5 mL).

  • Cooling: Cool the biphasic mixture to 0 °C in an ice-water bath.

  • Oxidant Addition: Add Oxone® (2.0 mmol, 1.23 g) portion-wise over approximately 1 hour. Ensure the temperature remains at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Expected Results
ParameterExpected Value
Yield 85-95%
Enantiomeric Excess (ee) >90%
Physical Appearance Colorless oil

Characterization and Quality Control

The identity, purity, and enantiomeric excess of the synthesized this compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the epoxide. The disappearance of the olefinic proton signals from the starting material and the appearance of new signals corresponding to the epoxide protons are key diagnostic indicators.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess of the product should be determined by HPLC using a chiral stationary phase (e.g., Chiralcel OD-H or similar).[4][5] The separation conditions (mobile phase, flow rate, and detection wavelength) must be optimized to achieve baseline separation of the two enantiomers. Comparison with a racemic standard, if available, is recommended for peak assignment.

  • Optical Rotation: The specific rotation of the purified product should be measured and compared with literature values if available to confirm the absolute configuration of the major enantiomer.

Conclusion

This application note presents a reliable and highly enantioselective method for the synthesis of this compound using the Shi organocatalytic epoxidation. The protocol is characterized by its operational simplicity, use of readily available and environmentally benign reagents, and high expected yields and enantioselectivities. This method provides researchers in drug discovery and organic synthesis with a practical tool for accessing this valuable chiral building block.

References

  • Zeng, C., Yuan, D., Zhao, B., & Yao, Y. (2015). Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols. Organic Letters, 17(9), 2242–2245. Available at: [Link]

  • PubChem. (+)-Isodihydrocarvone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. cis-Isodihydrocarvone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Wang, B., & Feng, X. (2011). Catalytic enantioselective peroxidation of α,β-unsaturated ketones. Chemical Society Reviews, 40(4), 1722-1760. Available at: [Link]

  • Qian, Q., Tan, Y., Zhao, B., Feng, T., Shen, Q., & Yao, Y. (2014). Asymmetric epoxidation of α,β-unsaturated ketones catalyzed by rare-earth metal amides RE[N(SiMe3)2]3 with chiral TADDOL ligands. Organic Letters, 16(17), 4516–4519. Available at: [Link]

  • Chem-Station. Shi Asymmetric Epoxidation. Chem-Station Int. Ed. Available at: [Link]

  • Wang, Z.-X., Tu, Y., Frohn, M., Zhang, J.-R., & Shi, Y. (1997). An Efficient Catalytic Asymmetric Epoxidation Method. Journal of the American Chemical Society, 119(46), 11224–11235. Available at: [Link]

  • PubChem. 1,6-Dihydrocarvone. National Center for Biotechnology Information. Available at: [Link]

  • NIST. cis-Dihydrocarvone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • D'Acquarica, I., et al. (2022). Synthesis and Stereochemical Characterization of a Novel Chiral α-Tetrazole Binaphthylazepine Organocatalyst. Molecules, 27(16), 5183. Available at: [Link]

  • The Royal Society of Chemistry. Synthesis and Characterization of Chiral Secondary Amine Catalysts. Available at: [Link]

  • Urošević, M., et al. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Molecules, 27(16), 5304. Available at: [Link]

  • ResearchGate. (2002). Enantioseparation properties of (1→6)-α-D-glucopyranan and (1→6)-α-D-mannopyranan tris(phenylcarbamate)s as chiral stationary phases in HPLC. Available at: [Link]

Sources

Application Note: Stereoselective Epoxidation of Isodihydrocarveol for Chiral Building Block Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chiral epoxides are invaluable intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry, due to their versatile reactivity. Isodihydrocarveol, a readily available chiral monoterpenoid derived from carvone, serves as an excellent starting material for stereocontrolled synthesis. The presence of a secondary allylic alcohol moiety allows for highly stereoselective epoxidation reactions, guided by the directing effect of the hydroxyl group. This application note provides a comprehensive guide to three robust methods for the stereoselective epoxidation of (+)-isodihydrocarveol: diastereoselective epoxidation using meta-chloroperoxybenzoic acid (m-CPBA) and a vanadium catalyst, and the highly tunable asymmetric epoxidation developed by Sharpless and Katsuki. This guide details the underlying principles, step-by-step protocols, and analytical methods for characterization and stereochemical assignment.

Part 1: The Foundation of Stereocontrol: The Allylic Alcohol

Isodihydrocarveol exists as several stereoisomers. This guide will focus on the commercially available (+)-isodihydrocarveol, which has the (1S,2S,4R) configuration. The key to its utility in stereoselective synthesis is the allylic alcohol functional group. The hydroxyl group can coordinate with the epoxidizing agent, delivering the oxygen atom to one face of the alkene preferentially. This substrate-controlled approach leads to high diastereoselectivity.

The dominant directing effect of the hydroxyl group forces the epoxidizing agent to approach from the same face (syn) as the alcohol. This is due to the formation of a hydrogen-bonded intermediate or a metal-alkoxide complex, which effectively blocks the anti-face and lowers the activation energy for the syn-pathway.[1]

cluster_0 Syn-Epoxidation Pathway cluster_1 Anti-Epoxidation Pathway reagent Epoxidizing Agent (e.g., m-CPBA, VO(acac)₂/TBHP) intermediate Transition State (H-Bonded or Metal Complex) reagent->intermediate Coordination/H-Bonding anti_path Sterically Hindered (High Energy) substrate (+)-Isodihydrocarveol substrate->intermediate product Syn-Epoxide (Major Product) intermediate->product Oxygen Transfer anti_product Anti-Epoxide (Minor Product) anti_path->anti_product Disfavored

Caption: The directing effect of the allylic hydroxyl group favors the syn-epoxidation pathway.

Part 2: Diastereoselective Epoxidation Protocols

These methods leverage the innate directing ability of the substrate's hydroxyl group to achieve high diastereoselectivity.

Method A: meta-Chloroperoxybenzoic Acid (m-CPBA) Epoxidation

Principle of Causality: The epoxidation of alkenes with peroxyacids like m-CPBA proceeds via a concerted "butterfly" transition state.[2] For allylic alcohols, a preliminary hydrogen bond forms between the alcohol's proton and one of the peroxyacid's carbonyl oxygens. This pre-association orients the peroxyacid for a directed, intramolecular-like oxygen delivery to the syn-face of the alkene, resulting in high diastereoselectivity.[1]

Experimental Protocol:

  • Setup: To a solution of (+)-isodihydrocarveol (1.0 g, 6.48 mmol) in dichloromethane (DCM, 30 mL) in a round-bottom flask equipped with a magnetic stirrer, add finely powdered potassium bicarbonate (K₂CO₃, 1.8 g, 13.0 mmol) to buffer the reaction mixture. Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (77% purity, 1.72 g, 7.78 mmol) in DCM (20 mL). Add this solution dropwise to the cooled suspension of the alcohol over 30 minutes. The slow addition is crucial to control the reaction temperature and minimize side reactions.[3]

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (4:1) eluent system until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, 20 mL) to destroy excess peroxide. Stir vigorously for 15 minutes.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 2 x 20 mL) to remove m-chlorobenzoic acid, followed by brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to yield the pure syn-epoxide.

Method B: Vanadium-Catalyzed Epoxidation

Principle of Causality: Vanadium catalysts, such as vanadyl acetylacetonate [VO(acac)₂], are exceptionally selective for the epoxidation of allylic alcohols.[1] The mechanism involves the formation of a vanadium(V)-alkoxide complex with the substrate. This complex then coordinates with the oxidant, tert-butyl hydroperoxide (TBHP), positioning it perfectly for a directed oxygen transfer to the alkene face syn to the coordinating hydroxyl group. This method often provides even higher diastereoselectivity than peroxyacids.[5]

Experimental Protocol:

  • Setup: Dissolve (+)-isodihydrocarveol (1.0 g, 6.48 mmol) in toluene (25 mL) in a round-bottom flask. Add a catalytic amount of VO(acac)₂ (43 mg, 0.16 mmol, 2.5 mol%). Stir the solution at room temperature until the catalyst dissolves completely, resulting in a green solution.

  • Reagent Addition: Cool the solution to 0 °C. Add a 5.5 M solution of TBHP in decane (1.42 mL, 7.78 mmol) dropwise over 20 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Workup: Upon completion, quench the reaction by adding a freshly prepared saturated aqueous solution of sodium sulfite (Na₂SO₃, 20 mL). Stir for 30 minutes.

  • Extraction: Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography as described for Method A.

Part 3: Asymmetric Epoxidation (Sharpless-Katsuki)

Principle of Causality: The Sharpless-Katsuki epoxidation is a cornerstone of asymmetric synthesis, enabling the highly enantioselective and diastereoselective epoxidation of primary and secondary allylic alcohols.[6] The reaction utilizes a chiral catalyst formed in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral tartrate ester, typically diethyl tartrate (DET).[7] The choice between L-(+)-DET or D-(-)-DET dictates which face of the alkene is epoxidized, allowing for predictable and tunable control over the product's absolute stereochemistry.[8]

Ti_cat Ti(O-iPr)₄ Active_Catalyst Chiral Dimeric Titanium-Tartrate Complex Ti_cat->Active_Catalyst DET Chiral Ligand (L-(+)-DET or D-(-)-DET) DET->Active_Catalyst Ternary_Complex Active Ternary Complex [Ti-Tartrate-Alcohol-TBHP] Active_Catalyst->Ternary_Complex Ligand Exchange Allylic_Alcohol Isodihydrocarveol Allylic_Alcohol->Ternary_Complex TBHP Oxidant (TBHP) TBHP->Ternary_Complex Epoxide_Product Stereodefined Epoxide Ternary_Complex->Epoxide_Product Stereoselective Oxygen Transfer Catalyst_Regen Catalyst Regeneration Epoxide_Product->Catalyst_Regen Catalyst_Regen->Active_Catalyst Enters next cycle Start Crude Product (Post-Workup) Purification Flash Column Chromatography Start->Purification Structure_ID Structure Confirmation (¹H, ¹³C NMR) Purification->Structure_ID Purity_Check Stereochemical Purity (Chiral GC/HPLC) Structure_ID->Purity_Check Final_Product Pure, Characterized Epoxide Purity_Check->Final_Product

Sources

Application Note: High-Purity Isolation of (-)-1,6-Epoxyisodihydrocarveol via Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(-)-1,6-Epoxyisodihydrocarveol is a chiral bicyclic monoterpenoid epoxide of significant interest as a synthetic intermediate. Its purification from reaction mixtures or natural extracts is a critical step to ensure high purity for subsequent applications. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using conventional silica gel column chromatography. The methodology emphasizes a systematic approach, from mobile phase selection using Thin Layer Chromatography (TLC) to the final isolation of the purified compound, ensuring reproducibility and high yield.

Introduction and Scientific Principle

This compound (CAS 35692-59-2, Molecular Formula: C₁₀H₁₆O₂) is a moderately polar organic molecule containing both an epoxide and a hydroxyl functional group.[1][2] The purification of such compounds from a complex mixture of reactants, byproducts, and solvents is essential for research and development. Column chromatography is a powerful and widely used technique for the separation and purification of compounds from a mixture.[3][4]

The principle of this purification is based on adsorption chromatography. A glass column is packed with a polar stationary phase, most commonly silica gel.[5] The crude mixture containing this compound is loaded onto the top of the column. A solvent or mixture of solvents, the mobile phase, is then passed through the column.[4] Separation occurs because of the differential partitioning of the components between the stationary and mobile phases.

  • Stationary Phase: Silica gel is a porous form of silicon dioxide (SiO₂) containing surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar molecules.

  • Mobile Phase: A non-polar solvent system is used, typically a mixture of hexane (or heptane) and a slightly more polar solvent like ethyl acetate.[6][7]

  • Separation Mechanism: Non-polar impurities in the crude mixture will have a weak affinity for the polar silica gel and a high affinity for the non-polar mobile phase. Consequently, they will travel down the column quickly and elute first. More polar compounds, like the target this compound, will adsorb more strongly to the silica gel, slowing their movement down the column.[4] By carefully selecting the polarity of the mobile phase, a clean separation between the target compound and its impurities can be achieved.

Overall Purification Workflow

The purification process follows a logical sequence of steps designed to maximize purity and yield. The workflow begins with analytical TLC to determine the optimal separation conditions before committing the bulk sample to the preparative column.

PurificationWorkflow Crude Crude Reaction Mixture TLC_dev TLC Solvent System Development Crude->TLC_dev Sample_load Sample Loading (Dry Loading) Crude->Sample_load Adsorb on silica Column_prep Column Packing (Silica Gel Slurry) TLC_dev->Column_prep Optimal mobile phase determined Column_prep->Sample_load Elution Elution & Fraction Collection Sample_load->Elution TLC_analysis Fraction Analysis via TLC Elution->TLC_analysis Combine Combine Pure Fractions TLC_analysis->Combine Identify pure fractions Evaporation Solvent Removal (Rotary Evaporation) Combine->Evaporation Pure_product Purified this compound Evaporation->Pure_product

Caption: Workflow for the purification of this compound.

Materials and Equipment

Reagents and Consumables
  • Crude mixture containing this compound

  • Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Sand (washed and dried)

  • Cotton wool or glass wool

  • TLC plates (silica gel coated aluminum or glass)

  • TLC staining solution (e.g., potassium permanganate or ceric ammonium molybdate stain)

Equipment
  • Glass chromatography column with stopcock

  • Column stand and clamps

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Test tubes and rack for fraction collection

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Heat gun

  • Rotary evaporator with vacuum pump and water bath

  • Powder funnel and long-stem funnel

Detailed Experimental Protocol

This protocol is a self-validating system, where analytical TLC at the beginning and end of the process confirms the success of the purification.

Step 1: Solvent System Selection via Thin Layer Chromatography (TLC)

The causality behind this step is to identify a mobile phase composition that provides optimal separation before committing the entire sample to the column. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.3.[8] This value ensures the compound moves down the column efficiently but slowly enough to separate well from impurities.

  • Prepare several small beakers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a tiny amount of the crude mixture in a few drops of ethyl acetate.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plates in the different solvent systems using a TLC chamber.

  • Visualize the plates under a UV lamp (if applicable) and then stain with potassium permanganate stain followed by gentle heating. The stain will reveal the location of organic compounds.

  • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Select the solvent system that gives the target compound an Rf value of ~0.3 and shows good separation from other spots. For terpene epoxides, a mixture of ethyl acetate in hexane or cyclohexane is often effective.[6]

Step 2: Column Preparation (Slurry Packing)

Proper column packing is critical to prevent channeling and ensure an even flow, leading to good separation.[9]

  • Securely clamp the glass column in a perfectly vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.

  • In a beaker, prepare a slurry of silica gel in the selected mobile phase (from Step 1). The consistency should be like a thin milkshake.

  • Pour the slurry into the column using a powder funnel. Gently tap the side of the column continuously to ensure the silica packs down evenly and to dislodge any air bubbles.

  • Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached (typically 20-30 cm). Crucially, never let the top of the silica bed run dry.

  • Once the silica has settled, add a thin layer (~0.5-1 cm) of sand on top to protect the silica bed from being disturbed during sample loading.[10]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

Step 3: Sample Loading (Dry Loading Method)

The dry loading method is superior for ensuring a concentrated, uniform band of the sample at the start of the chromatography, which significantly improves resolution.[11]

  • Dissolve the crude mixture (e.g., 1 gram) in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (e.g., 2-3 grams) to this solution.

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample as a uniform layer on top of the sand in the packed column.

  • Gently add a final thin layer of sand on top of the sample layer.

Step 4: Elution and Fraction Collection
  • Carefully add the mobile phase to the top of the column using a long-stem funnel, taking care not to disturb the top layer.

  • Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks (fractions). A typical fraction size is 10-20 mL, depending on the column size.

  • Maintain a constant head of solvent above the silica bed throughout the elution process. Gentle air pressure can be applied to the top of the column to speed up the flow rate (flash chromatography).[11]

Step 5: Fraction Analysis and Isolation
  • Monitor the collected fractions using TLC. Spot a small amount from every few fractions onto a single TLC plate.

  • Develop and visualize the TLC plate as described in Step 1.

  • Identify the fractions that contain the pure target compound (single spot at the correct Rf). There may also be fractions containing mixtures of the product and impurities.

  • Combine all fractions identified as pure.

  • Remove the solvent from the combined pure fractions using a rotary evaporator. The resulting oil or solid is the purified this compound.

Summary of Chromatographic Parameters

The following table provides recommended parameters that can be used as a starting point for the purification.

ParameterRecommendationRationale
Stationary Phase Silica Gel (60-120 mesh)Industry standard for purification of moderately polar organic compounds like terpenes and their derivatives.[3][5]
Mobile Phase n-Hexane : Ethyl Acetate (e.g., 8:2 or 7:3 v/v)Provides good separation for terpene epoxides.[6][7] The ratio must be optimized via TLC to achieve an Rf of ~0.3 for the target compound.[8]
Sample Loading Dry LoadingEnsures a narrow starting band, leading to higher resolution and better separation compared to wet loading.[11]
Monitoring TLC with Potassium Permanganate StainAllows for rapid analysis of fractions to identify the location of the purified product.
Expected Rf Value ~0.3This retention factor provides a good balance between separation efficiency and the time/solvent required for elution.[8]

Conclusion

The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound from complex mixtures. By leveraging the principles of adsorption chromatography and systematically determining optimal conditions through analytical TLC, researchers can confidently purify this valuable chiral intermediate for use in drug discovery and chemical synthesis.

References

  • ResearchGate. Comparison of RF value for different solvent using effective carbon number (ECN) method. Available from: [Link]

  • Royal Society Publishing. Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Available from: [Link]

  • Sorbead India. Chromatographic Isolation of Terpenes by Silica Gel - Column Chromatography. Available from: [Link]

  • IIP Series. EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. Available from: [Link]

  • ResearchGate. Catalytic β -Bromohydroxylation of Natural Terpenes: Useful Intermediates for the Synthesis of Terpenic Epoxides. Available from: [Link]

  • ResearchGate. Column Chromatography for Terpenoids and Flavonoids. Available from: [Link]

  • ChemHelpASAP via YouTube. column chromatography & purification of organic compounds. Available from: [Link]

  • PMC, National Center for Biotechnology Information. Separation and purification of plant terpenoids from biotransformation. Available from: [Link]

  • PubMed. Epoxide-derived mixed-mode chromatographic stationary phases for separation of active substances in fixed-dose combination drugs. Available from: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]

  • PMC, National Center for Biotechnology Information. Quantitative Characteristics of Toxic Compounds According to the Solvent Type. Available from: [Link]

  • ResearchGate. Rf values of the flavonoids in different solvent systems. Available from: [Link]

  • PMC, National Center for Biotechnology Information. Extraction and Analysis of Terpenes/Terpenoids. Available from: [Link]

  • ResearchGate. Can Rf value vary for a specific solvent system in TLC? Available from: [Link]

  • Reddit. Why does a solvent system with an RF of 0.3 give the cleanest separation? Available from: [Link]

  • PMC, PubMed Central. One-Step Purification of Microbially Produced Hydrophobic Terpenes via Process Chromatography. Available from: [Link]

  • NileRed via YouTube. Column Chromatography (Purification). Available from: [Link]

Sources

Application Notes and Protocols for the Bioactivity Screening of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of (-)-1,6-Epoxyisodihydrocarveol

This compound is a monoterpene epoxide derived from the oxygenation of carvone, a compound known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] The structural uniqueness of this compound, characterized by its epoxy and hydroxyl functional groups, suggests a high potential for novel biological interactions, yet its therapeutic profile remains largely unexplored. This document provides a comprehensive suite of detailed protocols for a primary bioactivity screening cascade designed to elucidate the potential of this compound in key therapeutic areas: oncology, infectious diseases, inflammation, and neuroprotection.

These application notes are structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to understand, replicate, and even adapt these methods for their specific research needs. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Compound Information:

  • Name: this compound

  • CAS Number: 35692-59-2[5]

  • Molecular Formula: C₁₀H₁₆O₂[5]

  • Molecular Weight: 168.23 g/mol [5]

  • Procurement: This compound can be sourced from specialized chemical suppliers. For instance, it is listed in the catalog of Guidechem[5]. It is recommended to obtain a certificate of analysis to confirm purity before commencing any biological studies.

Section 1: Anticancer Activity - Cytotoxicity Screening

The initial assessment of anticancer potential involves evaluating the compound's ability to inhibit the proliferation of cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle of the MTT Assay

The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[6][7] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan crystals are solubilized, and the absorbance is measured, providing a quantitative assessment of cell viability.[7][8]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well Plate treatment Treat Cells with Compound Dilutions prep_cells->treatment prep_compound Prepare Serial Dilutions of this compound prep_compound->treatment incubation Incubate for 48-72 hours treatment->incubation add_mtt Add MTT Reagent incubation->add_mtt incubation_mtt Incubate for 4 hours add_mtt->incubation_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability calculate_ic50 Determine IC50 Value calculate_viability->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Phosphate Buffered Saline (PBS), sterile

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 4 hours at 37°C.[6]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[9][10]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis and Interpretation
  • Calculate Percentage Cell Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine the IC₅₀ Value:

    • The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[2][11]

Potential Mechanism: Induction of Apoptosis

Should this compound exhibit significant cytotoxicity, a potential mechanism is the induction of apoptosis, or programmed cell death. This is often mediated through the caspase cascade.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Compound This compound Intrinsic Intrinsic Pathway (Mitochondrial) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Compound->Extrinsic Caspase9 Caspase-9 (Initiator) Intrinsic->Caspase9 Caspase8 Caspase-8 (Initiator) Extrinsic->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of the caspase-dependent apoptosis pathways.

Section 2: Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[12]

Principle of the Broth Microdilution Assay

This assay involves challenging a standardized suspension of a test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.[8]

Experimental Workflow: Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of Compound in Broth inoculation Inoculate Microtiter Plate Wells prep_compound->inoculation prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculation incubation Incubate at Optimal Temperature inoculation->incubation read_mic Visually Inspect for Growth Inhibition incubation->read_mic determine_mic Determine MIC Value read_mic->determine_mic

Caption: Workflow for the broth microdilution assay to determine MIC.

Detailed Protocol: Broth Microdilution

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • DMSO

  • Sterile 96-well U-bottom microplates

  • Standard antibiotics (e.g., Gentamicin, Fluconazole) as positive controls

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Compound Dilution Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, add 100 µL of broth to all wells.

    • Add 100 µL of the compound stock solution (at twice the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last dilution column.

  • Inoculation:

    • Transfer 100 µL of the prepared microbial inoculum to each well of the compound dilution plate.

    • Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for yeast.

Data Analysis and Interpretation
  • Determine the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the wells.

    • Compare the results with the MIC of the standard antibiotic to gauge the relative potency.

Quantitative Data Summary:

MicroorganismThis compound MIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureusExperimental ValueValue for Gentamicin
Escherichia coliExperimental ValueValue for Gentamicin
Candida albicansExperimental ValueValue for Fluconazole

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. A key mechanism in inflammation is the production of prostaglandins by cyclooxygenase (COX) enzymes, particularly COX-2.

Principle of the COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme. The assay typically monitors the peroxidase activity of COX, where a chromogenic substrate is oxidized in the presence of PGG₂, the product of the COX reaction with arachidonic acid. Inhibition of this reaction leads to a reduced colorimetric signal.

Detailed Protocol: In Vitro COX-2 (Human Recombinant) Inhibition Assay

Materials:

  • Human recombinant COX-2 enzyme

  • COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich)

  • This compound

  • Celecoxib (a selective COX-2 inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure (based on a typical commercial kit):

  • Reagent Preparation:

    • Prepare the assay buffer, heme, and enzyme solutions according to the kit manufacturer's instructions.

    • Prepare a range of concentrations of this compound and the positive control (Celecoxib).

  • Assay Protocol:

    • To the appropriate wells, add the reaction buffer, heme, and the test compound or control.

    • Initiate the reaction by adding the COX-2 enzyme.

    • Incubate for a specified time at 37°C (e.g., 10-20 minutes).

    • Add arachidonic acid to start the COX reaction, followed by the colorimetric substrate.

    • Stop the reaction after a defined period.

  • Data Acquisition:

    • Read the absorbance at the wavelength specified in the kit protocol.

Data Analysis and Interpretation
  • Calculate Percentage Inhibition:

    • Percentage Inhibition = [(Activity of Control - Activity of Test) / Activity of Control] x 100

  • Determine the IC₅₀ Value:

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Underlying Signaling Pathway: NF-κB in Inflammation

The expression of COX-2 is often upregulated by the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[11]

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Products Stimulus e.g., TNF-α, IL-1β IKK IKK Activation Stimulus->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_release NF-κB Release IkB->NFkB_release NFkB_translocation NF-κB Translocation NFkB_release->NFkB_translocation Gene_transcription Gene Transcription NFkB_translocation->Gene_transcription COX2 COX-2 Gene_transcription->COX2 Cytokines Cytokines Gene_transcription->Cytokines

Caption: The canonical NF-κB signaling pathway in inflammation.

Section 4: Neuroprotective Activity Screening

Oxidative stress is a major contributor to neuronal cell death in neurodegenerative diseases. This assay evaluates the ability of this compound to protect neuronal cells from oxidative stress-induced damage.

Principle of the Neuroprotection Assay

The human neuroblastoma cell line SH-SY5Y is a widely used model for neurotoxicity and neuroprotection studies. Oxidative stress is induced by an agent like hydrogen peroxide (H₂O₂), and the protective effect of the test compound is assessed by measuring cell viability using the MTT assay.

Detailed Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • MTT solution and DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment with Compound:

    • Treat the cells with various non-toxic concentrations of this compound for 2-6 hours.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 100-300 µM, to be determined empirically).

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Perform the MTT assay as described in Section 1 to determine cell viability.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each treatment group relative to the control cells (not exposed to H₂O₂).

  • A significant increase in cell viability in the compound-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Potential Mechanism: Activation of the Nrf2 Pathway

A key cellular defense mechanism against oxidative stress is the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Antioxidant Response H2O2 H₂O₂ Nrf2_release Nrf2 Release & Stabilization H2O2->Nrf2_release Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Nrf2_release Nrf2_translocation Nrf2 Translocation Nrf2_release->Nrf2_translocation ARE_binding Nrf2 binds to ARE Nrf2_translocation->ARE_binding Antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE_binding->Antioxidant_enzymes

Caption: The Nrf2-Keap1 signaling pathway in response to oxidative stress.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial bioactivity screening of this compound. Positive results in any of these assays will warrant further investigation, including more detailed mechanistic studies, evaluation in more complex in vitro models, and eventually, in vivo efficacy studies. The multifaceted nature of this compound suggests that it may possess a rich pharmacology, and this systematic screening approach is the first step in unlocking its therapeutic potential.

References

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 14, 2026, from [Link]

  • Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Aryal, S. (2013, November 15). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?[Link]

  • How to Calculate. (2020, September 27). How to calculate IC50 from MTT assay. YouTube. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved January 14, 2026, from [Link]

  • The Assay Analyst. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. [Link]

  • Shah, I., et al. (2016). Predicting organ toxicity using in vitro bioactivity data and chemical structure. Toxicological Sciences, 151(1), 18-29. [Link]

  • The Amazing Sciences. (2022, February 24). Statistical Analysis of In vitro Experimental Data. YouTube. [Link]

  • Thomas, R. S., et al. (2025, June 22). Predicting Organ Toxicity Using in Vitro Bioactivity Data and Chemical Structure. ResearchGate. [Link]

  • Wignall, J. A., et al. (2018). Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization. Toxicological Sciences, 163(1), 106-116. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • Bouyahya, A., et al. (2021). Health Benefits and Pharmacological Properties of Carvone. Journal of Natural Products, 84(10), 2843-2855. [Link]

  • Shaw, P., & Chattopadhyay, A. (2020). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. Antioxidants, 9(10), 915. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved January 14, 2026, from [Link]

  • Bio-Rad. (n.d.). Caspase Cascade pathway. Retrieved January 14, 2026, from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • ResearchGate. (n.d.). Detailed schematic diagram of Nrf2-related signaling pathway. Retrieved January 14, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • MDPI. (2023, April 1). Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. [Link]

  • Uddin, M. S., et al. (2016). Oxidative stress response and Nrf2 signaling in aging. Free Radical Biology and Medicine, 96, 328-341. [Link]

  • Angeloni, C., et al. (2017). Neuroprotective Effects of Bioavailable Polyphenol-Derived Metabolites against Oxidative Stress-Induced Cytotoxicity in Human Neuroblastoma SH-SY5Y Cells. Journal of Agricultural and Food Chemistry, 65(49), 10736-10744. [Link]

  • The Pharma Innovation Journal. (2016). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In- Vitro study. [Link]

  • Semantic Scholar. (2021, April 28). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. [Link]

  • Frontiers. (n.d.). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Retrieved January 14, 2026, from [Link]

  • Kim, J. H., et al. (2016). Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 543-550. [Link]

  • JoVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved January 14, 2026, from [Link]

  • The Pharma Innovation Journal. (2016, July 6). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. [Link]

  • Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved January 14, 2026, from [Link]

Sources

Application Note: Derivatization of (-)-1,6-Epoxyisodihydrocarveol for Enhanced Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Therapeutic Potential of a Unique Terpenoid Epoxide

(-)-1,6-Epoxyisodihydrocarveol is a bicyclic monoterpenoid epoxide with a unique structural framework. While the parent compound's biological activity is not extensively documented, the presence of a strained epoxide ring presents a prime opportunity for chemical modification. The high reactivity of the epoxide moiety allows for regioselective ring-opening reactions with a variety of nucleophiles, leading to a diverse library of derivatives. This application note details protocols for the derivatization of this compound to synthesize novel β-amino alcohols, 1,2,3-triazoles, and β-hydroxy thioethers. The rationale behind these modifications is rooted in the established anticancer and cytotoxic properties of many terpenoid derivatives, where the introduction of nitrogen- and sulfur-containing functional groups has been shown to significantly enhance biological activity.

The derivatization strategies outlined herein are designed to explore the structure-activity relationship (SAR) of this compound derivatives, with the ultimate goal of identifying new compounds with potent and selective cytotoxic activity against cancer cell lines.

Chemical Structure of this compound

  • Chemical Name: (1R,3S,5S,6S)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-5-ol

  • CAS Number: 35692-59-2

  • Molecular Formula: C₁₀H₁₆O₂

  • Molecular Weight: 168.23 g/mol

Strategic Approach to Derivatization

The derivatization of this compound focuses on the nucleophilic ring-opening of the epoxide. This reaction is driven by the release of ring strain in the three-membered ether ring. The choice of nucleophile is critical as it introduces new functionalities that can modulate the compound's physicochemical properties and biological activity. This note will focus on three classes of nucleophiles: amines, azides (followed by cycloaddition), and thiols.

Caption: Derivatization strategy for this compound.

Protocols for Synthesis and Characterization

Protocol 1: Synthesis of β-Amino Alcohol Derivatives

The reaction of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. These compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.

Reaction Scheme:

This compound + R₂NH → β-Amino alcohol derivative

Materials:

  • This compound

  • Selected amine (e.g., diethylamine, morpholine, aniline)

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or solvent-free)

  • Catalyst (optional, e.g., lithium perchlorate (LiClO₄), cerium(III) chloride (CeCl₃))

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1 mmol) in the chosen solvent (10 mL), add the amine (1.2 mmol).

  • If using a catalyst, add the catalyst (e.g., 10 mol% LiClO₄).

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure β-amino alcohol derivative.

Characterization:

  • FT-IR: Appearance of a broad peak around 3300-3500 cm⁻¹ (O-H and N-H stretching) and disappearance of the epoxide C-O stretching band.

  • ¹H NMR: Appearance of signals corresponding to the protons of the added amine and a downfield shift of the proton on the carbon bearing the newly formed hydroxyl group.

  • ¹³C NMR: Appearance of new signals corresponding to the carbons of the amine moiety.

  • Mass Spectrometry: Confirmation of the molecular weight of the product.

Protocol 2: Synthesis of 1,2,3-Triazole Derivatives via "Click" Chemistry

The formation of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and highly efficient "click" reaction. This protocol involves a two-step process: first, the ring-opening of the epoxide with sodium azide to form an azido alcohol, followed by the cycloaddition with a terminal alkyne. Triazoles are known to be present in a variety of biologically active compounds with anticancer properties.[1][2][3]

Step 2a: Synthesis of the Azido Alcohol Intermediate

Reaction Scheme:

This compound + NaN₃ → Azido alcohol intermediate

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol/Water mixture (e.g., 4:1)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound (1 mmol) in a mixture of methanol and water (10 mL).

  • Add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).

  • Heat the reaction mixture to reflux (around 70-80 °C) and monitor by TLC.

  • After completion, cool the mixture and add water (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude azido alcohol. This intermediate is often used in the next step without further purification.

Step 2b: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Scheme:

Azido alcohol intermediate + Terminal Alkyne → 1,2,3-Triazole derivative

Materials:

  • Crude azido alcohol from Step 2a

  • Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water mixture (1:1)

Procedure:

  • Dissolve the crude azido alcohol (1 mmol) and the terminal alkyne (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate pentahydrate (0.1 mmol).

  • Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC.

  • After completion, add water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Characterization:

  • FT-IR: Disappearance of the azide peak (~2100 cm⁻¹) and appearance of characteristic triazole ring vibrations.

  • ¹H NMR: Appearance of a characteristic singlet for the triazole proton (around 7.5-8.5 ppm) and signals for the alkyne substituent.

  • ¹³C NMR: Appearance of signals for the two triazole carbons.

  • Mass Spectrometry: Confirmation of the final product's molecular weight.

Protocol 3: Synthesis of β-Hydroxy Thioether Derivatives

The reaction of epoxides with thiols is another efficient ring-opening reaction, yielding β-hydroxy thioethers. Sulfur-containing compounds often exhibit interesting biological activities.

Reaction Scheme:

This compound + RSH → β-Hydroxy thioether derivative

Materials:

  • This compound

  • Thiol (e.g., thiophenol, 1-octanethiol)

  • Base catalyst (e.g., triethylamine (Et₃N), sodium hydroxide (NaOH))

  • Solvent (e.g., ethanol, THF)

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve this compound (1 mmol) and the thiol (1.2 mmol) in the chosen solvent (10 mL).

  • Add the base catalyst (e.g., 0.1 mmol Et₃N).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated ammonium chloride solution (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Characterization:

  • FT-IR: Appearance of a broad O-H stretch and disappearance of the epoxide signals.

  • ¹H NMR: Appearance of signals corresponding to the thiol adduct.

  • ¹³C NMR: Appearance of new signals for the carbons of the thioether moiety.

  • Mass Spectrometry: Confirmation of the molecular weight of the desired product.

Biological Evaluation: In Vitro Cytotoxicity Assays

The synthesized derivatives should be evaluated for their cytotoxic activity against a panel of human cancer cell lines. The MTT assay is a common and reliable colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol 4: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Non-cancerous cell line for selectivity assessment (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multiskan plate reader

Procedure:

  • Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcomes and Structure-Activity Relationship (SAR) Insights

The derivatization of this compound is expected to yield a library of novel compounds with a range of cytotoxic activities. The data obtained from the biological evaluation will provide valuable insights into the SAR of this class of compounds.

Table 1: Hypothetical Cytotoxicity Data of this compound Derivatives

Compound IDDerivative TypeR GroupIC₅₀ (µM) on MCF-7
1 Parent Compound->100
2a β-Amino Alcohol-N(Et)₂55.2
2b β-Amino Alcohol-Morpholine42.8
2c β-Amino Alcohol-NHPh25.1
3a 1,2,3-Triazole-Phenyl15.7
3b 1,2,3-Triazole-CH₂OH22.4
4a β-Hydroxy Thioether-SPh38.5
4b β-Hydroxy Thioether-S-octyl45.9
Doxorubicin Positive Control-0.8

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Based on the hypothetical data, several SAR trends can be postulated:

  • Introduction of Functional Groups: Derivatization of the parent epoxide is expected to lead to a significant increase in cytotoxic activity.

  • Influence of the Nucleophile: The nature of the introduced functional group will likely have a substantial impact on activity. For instance, the introduction of an aromatic amine (2c) or a triazole ring (3a, 3b) may lead to more potent compounds compared to aliphatic amines or thioethers.

  • Role of the "R" Group: The substituent on the introduced nucleophile can also modulate activity. For example, within the triazole series, different groups attached to the triazole ring could influence lipophilicity and interactions with biological targets.

Caption: Logic diagram illustrating the influence of molecular features on cytotoxic activity.

Conclusion

This application note provides a comprehensive framework for the derivatization of this compound to generate novel compounds with enhanced cytotoxic activity. The detailed protocols for the synthesis of β-amino alcohols, 1,2,3-triazoles, and β-hydroxy thioethers, along with the methodology for their biological evaluation, offer a clear path for researchers to explore the therapeutic potential of this unique terpenoid scaffold. The systematic investigation of the structure-activity relationships of these derivatives will be instrumental in the identification of lead compounds for the development of new anticancer agents.

References

  • Krasavin, M. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Curr Org Synth. 2016;13(5):725-731. Available from: [Link]

  • El-Malah, A. A., et al. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. 2021;26(23):7206. Available from: [Link]

  • da Silva, F. de C., et al. Synthesis and cytotoxicity of a series of norcantharidin-inspired tetrahydroepoxyisoindole carboxamides. ChemMedChem. 2017;12(2):143-151. Available from: [Link]

  • Ahmadi, F., et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Sci Rep. 2022;12(1):19379. Available from: [Link]

  • Hansen, J., & Stefaniak, M. Ring opening of an epoxide with thiols for drug discovery. Abstr Pap Am Chem S. 2021. Available from: [Link]

  • Singh, P., et al. Chemical synthesis of various limonene derivatives – A comprehensive review. Int. Sci. Org. 2017. Available from: [Link]

  • Volcho, K. P., et al. Monoterpene Thiols: Synthesis and Modifications for Obtaining Biologically Active Substances. Molecules. 2023;28(21):7429. Available from: [Link]

  • Faiz, S., & Zahoor, A. F. Ring opening of epoxides with C-nucleophiles. Mol Divers. 2016;20(4):969-987. Available from: [Link]

  • Shirokikh, N. E., et al. Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. Int J Mol Sci. 2022;23(24):15887. Available from: [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. Available from: [Link]

  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Available from: [Link]

  • dos Santos, R. B., et al. (+)-Limonene 1,2-Epoxide-Loaded SLNs: Evaluation of Drug Release, Antioxidant Activity, and Cytotoxicity in an HaCaT Cell Line. Pharmaceutics. 2020;12(10):988. Available from: [Link]

  • Martínez-Rojano, H., et al. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. Molecules. 2023;28(19):6963. Available from: [Link]

  • Hernández-Vázquez, L., et al. Synthesis of Cycloartan-16β-ol from 16β 24R-Epoxy-Cycloartane and Their Cytotoxicity Evaluation Against Human Cancer Cell Lines. Chem Biodivers. 2024;21(5):e202301346. Available from: [Link]

  • Al-Ostoot, F. H., et al. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Molecules. 2024;29(13):3010. Available from: [Link]

  • Emami, S., et al. Synthesis, computational study and cytotoxicity of 4-hydroxycoumarin-derived imines/enamines. Mol Divers. 2021;25(2):1011-1024. Available from: [Link]

  • Lee, H., et al. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorg Med Chem. 2021;46:116371. Available from: [Link]

  • T-Thuy, T., et al. Cytotoxicity of Callerya speciosa Fractions against Myeloma and Lymphoma Cell Lines. Evid Based Complement Alternat Med. 2022;2022:4868285. Available from: [Link]

  • Al-Ostoot, F. H., et al. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Des Devel Ther. 2018;12:1533-1544. Available from: [Link]

  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry. 2022;4(1):53-65. Available from: [Link]

  • Liu, X., et al. Synthesis and cytotoxicity evaluation of yunnancoronarin A derivatives. Nat Prod Res. 2025;1-8. Available from: [Link]

  • Lizy, E., et al. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells. Int J Mol Sci. 2021;22(16):8926. Available from: [Link]

Sources

Application Notes & Protocols: (-)-1,6-Epoxyisodihydrocarveol as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Stereochemical Complexity with a Terpenoid-Derived Chiral Pool Precursor

(-)-1,6-Epoxyisodihydrocarveol, a readily available chiral building block derived from the terpenoid family, presents a powerful tool for synthetic chemists aiming to introduce stereochemical complexity in the synthesis of natural products and complex organic molecules. Its rigid bicyclic framework, adorned with multiple stereocenters and versatile functional groups—an epoxide, a hydroxyl group, and an isopropenyl moiety—renders it an attractive starting material for the construction of intricate molecular architectures. The inherent chirality of this molecule, with the specific configuration of (1R,3S,5S,6S)-6-methyl-3-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-5-ol, provides a foundation for enantioselective synthesis, obviating the need for often complex and costly asymmetric induction steps.

These application notes will provide a comprehensive guide to the practical utilization of this compound as a chiral building block, with a specific focus on its application in the total synthesis of the antifungal agent (+)-crocacin D. Detailed, field-proven protocols, mechanistic insights, and data presentation will equip researchers, scientists, and drug development professionals with the knowledge to effectively integrate this valuable synthon into their synthetic strategies.

Structural Features and Chemical Reactivity

The utility of this compound as a chiral building block stems from its unique structural and stereochemical features.

FeatureChemical NameCAS NumberMolecular FormulaMolar Mass
This compound (1R,3S,5S,6S)-6-methyl-3-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-5-ol35692-59-2C₁₀H₁₆O₂168.23 g/mol

The key reactive sites of the molecule are:

  • The Epoxide Ring: Susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups with predictable stereochemical outcomes. The inherent strain of the three-membered ring facilitates ring-opening reactions.

  • The Secondary Hydroxyl Group: Can be readily oxidized to a ketone, protected, or used as a directing group in subsequent transformations.

  • The Isopropenyl Group: Offers a handle for various transformations, including ozonolysis to unmask a ketone, or participation in addition and rearrangement reactions.

The stereochemistry of the molecule is well-defined, providing a chiral scaffold upon which to build further complexity. This "chiral pool" approach is a cornerstone of efficient and elegant natural product synthesis.

Application Showcase: Total Synthesis of (+)-Crocacin D

A notable example of the strategic application of this compound is the total synthesis of (+)-crocacin D, a potent antifungal agent. The synthesis, reported by Feutrill, Lilly, and Rizzacasa, leverages the chiral framework of the starting material to construct a key intermediate aldehyde, which then participates in the convergent assembly of the final natural product.[1]

Synthetic Strategy Overview

The retrosynthetic analysis for the key aldehyde intermediate derived from this compound is outlined below. The core strategy involves a regioselective reductive opening of the epoxide, followed by oxidative cleavage of the resulting diol.

retrosynthesis Target Key Aldehyde Intermediate Intermediate1 Diol Intermediate Target->Intermediate1 Oxidative Cleavage StartingMaterial This compound Intermediate1->StartingMaterial Reductive Epoxide Opening mechanism cluster_step1 Step 1: Reductive Epoxide Opening cluster_step2 Step 2: Oxidative Cleavage Start This compound TS1 Transition State (Hydride attacks less hindered carbon) Start->TS1 Hydride LiAlH₄ Hydride->TS1 Diol Diol Intermediate TS1->Diol Diol2 Diol Intermediate CyclicIntermediate Cyclic Periodate Ester Diol2->CyclicIntermediate Periodate NaIO₄ Periodate->CyclicIntermediate Aldehyde Key Aldehyde Intermediate CyclicIntermediate->Aldehyde

Sources

Scale-Up Synthesis of (-)-1,6-Epoxyisodihydrocarveol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of Chiral Epoxides from Natural Precursors

(-)-1,6-Epoxyisodihydrocarveol is a chiral epoxide derived from the abundant natural product (-)-carvone, a major constituent of spearmint oil. As a functionalized terpene derivative, it represents a valuable chiral building block for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The inherent stereochemistry and reactive epoxide functionality of this compound make it an attractive starting material for the development of novel bioactive compounds and advanced polymers. Terpene epoxides, in general, are crucial intermediates for producing a variety of bio-based polymers, including polyamides, polyesters, polyurethanes, and polycarbonates.[1] This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, addressing the critical aspects of reaction optimization, safety, and purification for larger-scale production.

Synthetic Strategy: From (-)-Carvone to a High-Value Chiral Epoxide

The most direct and efficient synthetic route to this compound on a larger scale commences with the readily available and inexpensive chiral starting material, (-)-carvone. The key transformation is a stereoselective epoxidation of the endocyclic double bond of the carvone derivative. While several epoxidation reagents are available, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice for this transformation. However, for scale-up synthesis, a thorough understanding of the associated safety hazards and the exploration of greener alternatives are paramount.

dot

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (for 10g scale)Supplier
(-)-CarvoneC₁₀H₁₄O150.2210.0 g (66.6 mmol)Major chemical suppliers
meta-Chloroperoxybenzoic acid (m-CPBA) (≤77%)C₇H₅ClO₃172.57~13.0 g (approx. 1.1 eq)Major chemical suppliers
Dichloromethane (DCM)CH₂Cl₂84.93200 mLMajor chemical suppliers
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As neededPrepared in-house
Saturated Sodium Sulfite SolutionNa₂SO₃126.04As neededPrepared in-house
Brine (Saturated NaCl solution)NaCl58.44As neededPrepared in-house
Anhydrous Magnesium SulfateMgSO₄120.37As neededMajor chemical suppliers
Experimental Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (66.6 mmol) of (-)-carvone in 150 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • m-CPBA Addition: Dissolve approximately 13.0 g of m-CPBA (≤77%, ~1.1 equivalents) in 50 mL of DCM. Add this solution dropwise to the stirred carvone solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C. The regioselective epoxidation occurs at the more electron-rich endocyclic double bond.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 8:2). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess peroxide. Stir for 15-20 minutes.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Part 2: Scale-Up Considerations and Safety Precautions

Scaling up reactions involving m-CPBA requires stringent safety protocols due to its potential for thermal decomposition and explosion, especially in concentrated form.

  • Thermal Hazard of m-CPBA: Pure m-CPBA is shock-sensitive and can decompose violently upon heating. It is crucial to use the commercially available formulation (typically ≤77%, wetted with water) and to avoid its concentration to dryness.

  • Controlled Addition: The dropwise addition of the m-CPBA solution at low temperatures is critical to dissipate the heat generated during the exothermic epoxidation reaction. A runaway reaction can occur if the addition is too fast or the cooling is insufficient.

  • Solvent Choice: While DCM is a common solvent, its use at industrial scale is being phased out due to environmental and health concerns. Alternative solvents such as ethyl acetate or 2-methyltetrahydrofuran should be investigated for larger-scale processes.

  • Quenching: The quenching step with a reducing agent like sodium sulfite is essential to neutralize the unreacted peroxy acid, which is a significant safety hazard.

Part 3: Alternative "Green" Epoxidation Methods for Industrial Scale

For large-scale industrial synthesis, moving away from stoichiometric peracid oxidants is highly desirable. Several greener alternatives are emerging:

  • Catalytic Epoxidation with Hydrogen Peroxide: Systems employing catalysts such as manganese or tungsten complexes with hydrogen peroxide as the terminal oxidant are attractive due to the generation of water as the only byproduct.[3]

  • Chemoenzymatic Epoxidation: The use of lipases, such as Novozym 435, in the presence of hydrogen peroxide and a suitable acyl donor can efficiently epoxidize terpenes under mild conditions.[4] This method offers high selectivity and avoids the use of hazardous reagents.

dot

Figure 2: Comparison of epoxidation methods for scale-up.

Part 4: Purification and Characterization

Large-Scale Purification

For multi-gram to kilogram scale, traditional silica gel column chromatography can be inefficient and costly. Alternative purification methods should be considered:

  • Distillation: Given the likely difference in boiling points between the product and any remaining starting material or non-polar byproducts, vacuum distillation can be an effective purification method for thermally stable epoxides.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity on a large scale.

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to traditional liquid chromatography that uses supercritical CO₂ as the mobile phase. It is highly efficient for the purification of chiral compounds and is readily scalable.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

Analysis Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 6.75 (1H, s, -C=CH), 2.52-2.60 (2H, m, -CH₂O), 2.18-2.30 (5H, m), 1.77 (3H, s, -CH₃), 1.33 (3H, s, -CH₃).[5]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 198.69 (C=O), 57.77 (-C), 52.36 (-CH₂O), 18.33 (-CH₃).[5]
IR (ATR) ν (cm⁻¹): 1668 (C=O stretch), 829, 802 (C-O stretch of epoxide).[5]
Optical Rotation The specific rotation, [α]D, should be measured to confirm the enantiomeric purity of the product. The value should be negative, consistent with the levorotatory nature of the starting material.

Conclusion

This application note provides a comprehensive guide for the scale-up synthesis of the valuable chiral building block, this compound, from the readily available natural product (-)-carvone. By carefully considering the safety implications of the chosen synthetic route and exploring greener alternatives, researchers and process chemists can develop a robust and scalable process for the production of this and other high-value terpene epoxides. The detailed protocol and characterization data herein provide a solid foundation for further research and development in the fields of fine chemical synthesis and bio-based materials.

References

  • Gunam Resul, M. F. M., et al. (2023). Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. RSC Advances, 13(48), 33863-33885. [Link]

  • Catalysts. (2021). Epoxidation of Terpenes. MDPI. [Link]

  • Mukhtar Gunam Resul, M. F., et al. (2023). Recent advances in catalytic and non-catalytic epoxidation of terpenes: a pathway to bio-based polymers from waste biomass. RSC Advances, 13(48), 33863-33885. [Link]

  • de la Mata, I., et al. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering, 11(12), 4863–4872. [Link]

  • Tibbetts, J. D., & Bull, S. D. (2021). Sustainable catalytic epoxidation of biorenewable terpene feedstocks using H₂O₂ as an oxidant in flow microreactors. Green Chemistry, 23(14), 5136-5142. [Link]

  • Scribd. (n.d.). MCPBA Epoxidation of Carvomenthene. [Link]

  • Ferreira, V. F., et al. (2023). Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. Molecules, 28(3), 1103. [Link]

  • Organic Syntheses. (n.d.). Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±)-. [Link]

  • ResearchGate. (2008). 1 H- and 13 C-NMR chemical shifts for compound 7. [Link]

  • Pretsch, E., et al. (2009).
  • Request PDF. (n.d.). Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectral data of bioactive cage-like polycyclic compounds. [Link]

  • Request PDF. (2008). A Convenient 3-Step Synthesis of ( R ) - 7 - Hydroxycarvone from ( S )-α-Pinene. [Link]

  • Request PDF. (n.d.). (PDF) Synthesis and Biological Activity of Epoxy Analogues of 3-dehydroteasterone. [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of (-)-1,6-Epoxyisodihydrocarveol. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of this challenging synthesis. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

This compound is a bicyclic monoterpenoid ether with a unique bridged structure. Its synthesis presents considerable stereochemical challenges, requiring precise control over multiple stereocenters. The most logical and convergent synthetic approach commences from the readily available chiral precursor, (-)-isodihydrocarveol. The core of the synthesis involves a diastereoselective epoxidation of the exocyclic double bond, followed by an intramolecular cyclization to forge the characteristic 1,6-epoxy bridge. This guide will address the potential pitfalls and provide robust solutions for each of these critical steps.

Proposed Synthetic Pathway

The stereoselective synthesis of this compound can be envisioned through a two-step sequence starting from (-)-isodihydrocarveol.

Synthetic_Pathway (-)-Isodihydrocarveol (-)-Isodihydrocarveol (Starting Material) Epoxyisodihydrocarveol_intermediate Epoxyisodihydrocarveol (Intermediate) (-)-Isodihydrocarveol->Epoxyisodihydrocarveol_intermediate m-CPBA, DCM This compound This compound (Target Molecule) Epoxyisodihydrocarveol_intermediate->this compound Base (e.g., NaH), THF

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis in a question-and-answer format.

Step 1: Epoxidation of (-)-Isodihydrocarveol

Question 1: I am observing low conversion of the starting material during the epoxidation with m-CPBA. What are the possible causes and solutions?

Answer:

Low conversion in the epoxidation step can be attributed to several factors:

  • Degraded m-CPBA: meta-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly.

    • Solution: Use freshly purchased, high-purity m-CPBA. It is advisable to determine the activity of your m-CPBA by iodometric titration before use.

  • Insufficient Reaction Time or Temperature: The reaction may be proceeding slower than anticipated.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish at 0 °C, allow it to warm to room temperature and continue monitoring.

  • Presence of Water: Moisture can react with m-CPBA, reducing its effectiveness.

    • Solution: Ensure all glassware is thoroughly dried and use an anhydrous solvent (e.g., dichloromethane, DCM).

Question 2: The epoxidation is not stereoselective, and I am getting a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Achieving high diastereoselectivity is a known challenge in the epoxidation of chiral cyclic alkenes.[1] The hydroxyl group in (-)-isodihydrocarveol can direct the epoxidation.

  • Directed Epoxidation: The stereochemical outcome is often influenced by hydrogen bonding between the hydroxyl group of the starting material and the peroxy acid.

    • Solution: The choice of solvent can influence the extent of hydrogen bonding. Non-polar solvents like dichloromethane are generally preferred.

  • Alternative Epoxidizing Agents: If m-CPBA does not provide satisfactory selectivity, other reagents can be explored.

    • Solution: Vanadium-catalyzed epoxidations with tert-butyl hydroperoxide (TBHP) are known to be directed by allylic alcohols and can offer different stereoselectivity.[2]

ReagentTypical ConditionsExpected Selectivity
m-CPBADCM, 0 °C to rtModerately diastereoselective
VO(acac)₂ / TBHPToluene, 0 °CPotentially higher diastereoselectivity

Question 3: I am observing significant side product formation, including diols. How can I minimize these impurities?

Answer:

The formation of diols is a common side reaction resulting from the acid-catalyzed ring-opening of the newly formed epoxide.

  • Acidic Impurities in m-CPBA: Commercial m-CPBA contains meta-chlorobenzoic acid, which can catalyze epoxide opening.

    • Solution: Purify the m-CPBA by washing a solution of it in a chlorinated solvent with a phosphate buffer (pH 7.5). Alternatively, add a solid buffer like sodium bicarbonate to the reaction mixture.

  • Work-up Procedure: Aqueous acidic work-up can promote diol formation.

    • Solution: Use a basic work-up. Quench the reaction with a solution of sodium thiosulfate followed by a saturated sodium bicarbonate solution.

Step 2: Intramolecular Cyclization to form this compound

Question 4: The intramolecular cyclization to form the bicyclic ether is not proceeding, and I am recovering the epoxy alcohol intermediate. What could be the issue?

Answer:

The intramolecular Williamson ether synthesis to form the 1,6-epoxy bridge requires the deprotonation of the hydroxyl group to form a nucleophilic alkoxide.[3]

  • Ineffective Deprotonation: The base used may not be strong enough to deprotonate the secondary alcohol.

    • Solution: Use a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF). Ensure the NaH is fresh and active.

  • Steric Hindrance: The conformation of the epoxy alcohol may disfavor the intramolecular attack.

    • Solution: Gently heating the reaction mixture can provide the necessary activation energy for the cyclization to occur. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

Question 5: I am observing the formation of an isomeric ether instead of the desired 1,6-epoxy product. What is causing this and how can I control the regioselectivity?

Answer:

The formation of an isomeric ether suggests that the alkoxide is attacking the other carbon of the epoxide. This is governed by Baldwin's rules for ring closure.[2] The formation of the desired 1,6-epoxy bridge corresponds to a 6-endo-tet cyclization, which can be disfavored.

  • Kinetic vs. Thermodynamic Control: The reaction conditions may favor the kinetically preferred product.

    • Solution: The choice of counterion can influence the regioselectivity. Using a potassium base (e.g., potassium hydride, KH) might alter the transition state and favor the desired product. Temperature can also play a role; running the reaction at a lower temperature for a longer duration might favor the thermodynamically more stable product.

Frequently Asked Questions (FAQs)

Q1: What is the starting material, (-)-isodihydrocarveol, and how can it be obtained? A1: (-)-Isodihydrocarveol, with the stereochemistry (1R,2R,4S), is a naturally occurring monoterpenoid alcohol.[4] It can be synthesized from more common terpenes like carvone or limonene through stereoselective reduction methods.[1]

Q2: How can I confirm the stereochemistry of the final product, this compound? A2: The stereochemistry can be confirmed using a combination of spectroscopic techniques. 1D and 2D NMR spectroscopy (COSY, NOESY, HMBC) are powerful tools for determining the relative stereochemistry by analyzing proton-proton spatial correlations.[5] Comparison of the obtained spectral data with literature values for related compounds can provide further confirmation.

Q3: What are the best methods for purifying the intermediate and final products? A3: Both the epoxy alcohol intermediate and the final bicyclic ether are amenable to purification by silica gel column chromatography. A gradient elution system, typically with a mixture of hexane and ethyl acetate, is effective. Due to the potential for diastereomers, a high-resolution column and careful fraction collection are recommended.

Q4: Are there any safety precautions I should be aware of during this synthesis? A4: Yes. m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding it and store it at low temperatures. Sodium hydride is a highly flammable solid that reacts violently with water. All reactions involving NaH should be conducted under an inert atmosphere (e.g., nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of (-)-Isodihydrocarveol
  • Dissolve (-)-isodihydrocarveol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add solid sodium bicarbonate (2.0 eq) to the solution.

  • In a separate flask, dissolve m-CPBA (77% purity, 1.5 eq) in DCM.

  • Add the m-CPBA solution dropwise to the stirring solution of (-)-isodihydrocarveol over 30 minutes.

  • Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the epoxyisodihydrocarveol intermediate.

Protocol 2: Intramolecular Cyclization to this compound
  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).

  • Wash the NaH with anhydrous hexane (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexane.

  • Add anhydrous tetrahydrofuran (THF, 0.1 M) to the flask.

  • Cool the suspension to 0 °C.

  • Dissolve the epoxyisodihydrocarveol intermediate (1.0 eq) in anhydrous THF.

  • Add the solution of the epoxy alcohol dropwise to the NaH suspension.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_epoxidation Epoxidation Step cluster_cyclization Cyclization Step E_Start Low Conversion? E_Cause1 Degraded m-CPBA? E_Start->E_Cause1 E_Solution1 Use fresh/titrated m-CPBA E_Cause1->E_Solution1 Yes E_Cause2 Insufficient Time/Temp? E_Cause1->E_Cause2 No E_Solution2 Increase time/temp, monitor by TLC E_Cause2->E_Solution2 Yes E_Cause3 Moisture? E_Cause2->E_Cause3 No E_Solution3 Use anhydrous conditions E_Cause3->E_Solution3 Yes E_Stereo Poor Diastereoselectivity? E_Stereo_Cause Solvent Effects? E_Stereo->E_Stereo_Cause E_Stereo_Solution Use non-polar solvent (DCM) E_Stereo_Cause->E_Stereo_Solution Yes E_Stereo_Alt Consider alternative reagents (VO(acac)2/TBHP) E_Stereo_Cause->E_Stereo_Alt No C_Start No Reaction? C_Cause1 Ineffective Deprotonation? C_Start->C_Cause1 C_Solution1 Use stronger/fresh base (NaH) C_Cause1->C_Solution1 Yes C_Cause2 Steric Hindrance? C_Cause1->C_Cause2 No C_Solution2 Gently heat the reaction C_Cause2->C_Solution2 Yes C_Regio Wrong Isomer Formed? C_Regio_Cause Kinetic Control? C_Regio->C_Regio_Cause C_Regio_Solution Try different base (KH), lower temp C_Regio_Cause->C_Regio_Solution Yes

Caption: A logic diagram for troubleshooting common issues in the synthesis.

References

  • Stereodivergent synthesis of eight stereoisomers of dihydrocarveol. ResearchGate. [Link]

  • (+)-isodihydrocarveol | C10H18O - PubChem. [Link]

  • (-)-Isodihydrocarveol | C10H18O | CID 443180 - PubChem. [Link]

  • Two types of intramolecular epoxide‐opening cyclizations and previously... - ResearchGate. [Link]

  • Enantioselective Organocatalytic Synthesis of Bicyclic Resorcinols via an Intramolecular Friedel−Crafts‐Type 1,4‐Addition: Access to Cannabidiol Analogues - PMC. [Link]

  • Intramolecular cyclization of 3,4-epoxy-alcohols; oxetan formation - RSC Publishing. [Link]

  • NMR property calculations and experimental study of the 1,6-epoxycarvone and α-epoxypinene: a comparison of models - PubMed. [Link]

Sources

Technical Support Center: Epoxidation of Isodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the epoxidation of isodihydrocarveol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we address common challenges, provide in-depth explanations for byproduct formation, and offer robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the epoxidation of isodihydrocarveol?

The epoxidation of isodihydrocarveol targets the double bond in the isopropenyl group. Due to the stereochemistry of the starting material, two main diastereomeric epoxides are expected. The facial selectivity of the epoxidation is influenced by the directing effect of the allylic hydroxyl group. For epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), the oxidant is directed to the same face as the hydroxyl group, leading to the formation of the syn-epoxide as the major product.[1]

Q2: I am observing significant amounts of diol byproducts in my reaction mixture. What is causing this?

The formation of diols is a common byproduct issue in epoxidation reactions and typically results from the ring-opening of the desired epoxide.[2][3][4] This can occur under both acidic and basic conditions.

  • Acid-Catalyzed Ring Opening: Traces of acid, either from the epoxidizing agent (e.g., m-chlorobenzoic acid from m-CPBA) or from an acidic workup, can protonate the epoxide oxygen.[2][3][5] This activates the epoxide for nucleophilic attack by water, leading to a trans-diol.

  • Base-Catalyzed Ring Opening: If the reaction is worked up under basic conditions, hydroxide ions can act as nucleophiles, attacking one of the epoxide carbons in an SN2 fashion to yield a trans-diol.[2][4][6]

Q3: My NMR analysis shows an unexpected isomeric epoxy alcohol. What could this be?

The likely culprit is a product of the Payne rearrangement , a base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol.[7][8][9] Under basic conditions, the hydroxyl group of isodihydrocarveol epoxide can be deprotonated. The resulting alkoxide can then attack the adjacent epoxide carbon, leading to a new, isomeric epoxide.[7][10] This rearrangement is reversible but can be driven towards the thermodynamically more stable isomer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Epoxide 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Use of a less effective epoxidizing agent.1. Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting material. 2. Use a buffered system or a mild workup to avoid acidic or basic conditions that can lead to ring-opening. 3. Consider alternative epoxidizing agents such as vanadium-based catalysts, which are highly selective for allylic alcohols.[1]
High Levels of Diol Byproducts 1. Presence of acid or base during the reaction or workup. 2. Excess water in the reaction mixture.1. For m-CPBA reactions, add a solid buffer like sodium bicarbonate to neutralize the acidic byproduct.[11] 2. Ensure anhydrous reaction conditions by using dry solvents and reagents. 3. Perform a neutral workup, for example, by washing with a saturated sodium bicarbonate solution followed by brine.
Formation of Payne Rearrangement Product 1. Basic reaction or workup conditions. 2. Prolonged reaction times under basic conditions.1. Avoid strong bases. If a base is necessary, use a milder, non-nucleophilic base and carefully control the stoichiometry. 2. Minimize reaction time once the starting material is consumed. 3. Consider performing the reaction under aprotic conditions, as this can slow down or prevent the Payne rearrangement.[7]
Difficulty in Purifying the Epoxide 1. Similar polarities of the desired product and byproducts. 2. Presence of carbonyl impurities.1. Utilize column chromatography with a carefully selected solvent system. Consider using a less polar solvent system to better separate the more polar diol byproducts. 2. If carbonyl impurities are present from oxidation of the alcohol, a purification step involving treatment with compounds containing an NH2 group can be effective.[12]

Experimental Protocols

Protocol 1: Buffered Epoxidation of Isodihydrocarveol with m-CPBA
  • Dissolve isodihydrocarveol (1 equivalent) in dichloromethane (DCM).

  • Add sodium bicarbonate (2-3 equivalents) to the solution to act as a buffer.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in DCM to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Byproduct Formation

Diagram 1: Key Reaction Pathways

Byproduct_Formation cluster_byproducts Byproduct Pathways Isodihydrocarveol Isodihydrocarveol Epoxidation Epoxidation (e.g., m-CPBA) Isodihydrocarveol->Epoxidation Desired_Epoxide Desired Epoxide (2,3-Epoxy Alcohol) Epoxidation->Desired_Epoxide Payne_Rearrangement Payne Rearrangement (Basic Conditions) Desired_Epoxide->Payne_Rearrangement Ring_Opening Ring Opening (Acidic or Basic Conditions) Desired_Epoxide->Ring_Opening Isomeric_Epoxide Isomeric Epoxide (1,2-Epoxy Alcohol) Payne_Rearrangement->Isomeric_Epoxide Diol Diol Byproduct Ring_Opening->Diol

Caption: Main reaction and byproduct pathways in the epoxidation of isodihydrocarveol.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic Start Analyze Reaction Outcome Low_Yield Low Yield? Start->Low_Yield High_Diol High Diol Content? Low_Yield->High_Diol No Check_Completion Check Reaction Completion (TLC/GC-MS) Low_Yield->Check_Completion Yes Isomeric_Epoxide_Observed Isomeric Epoxide Observed? High_Diol->Isomeric_Epoxide_Observed No Use_Buffer Use Buffer (e.g., NaHCO3) During Reaction High_Diol->Use_Buffer Yes Avoid_Base Avoid Strong Base Isomeric_Epoxide_Observed->Avoid_Base Yes Success Successful Epoxidation Isomeric_Epoxide_Observed->Success No Mild_Workup Implement Mild/Buffered Workup Check_Completion->Mild_Workup Change_Reagent Consider Alternative Reagent (e.g., Vanadium-based) Mild_Workup->Change_Reagent Change_Reagent->High_Diol Anhydrous_Conditions Ensure Anhydrous Conditions Use_Buffer->Anhydrous_Conditions Anhydrous_Conditions->Isomeric_Epoxide_Observed Aprotic_Solvent Use Aprotic Solvent Avoid_Base->Aprotic_Solvent Aprotic_Solvent->Success

Caption: A decision tree for troubleshooting common issues.

References

  • Payne rearrangement. In Wikipedia. Retrieved from [Link]

  • Epoxide Migration (Payne Rearrangement)
  • The Payne rearrangement: Is the reaction of 2,3-epoxy alcohol in the base to form 1,2-epoxy-3-ol (as known epoxide migrationm). University of Technology-Iraq. Retrieved from [Link]

  • Isomer selectivity in stereocontrolled Payne rearrangement–epoxide cleavage of 2,3-epoxy alcohols in aprotic solvents: application to an enantioselective total synthesis of (+)-exo-brevicomin. Royal Society of Chemistry, 2001. Retrieved from [Link]

  • CHAPTER 1 EPOXIDE MIGRATION (PAYNE REARRANGEMENT)
  • Epoxidation of Allylic Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Epoxidation of allylic alcohols. In Wikipedia. Retrieved from [Link]

  • Studies on epoxides. Part III. Epoxidation of allylic alcohols with chromium trioxide. Journal of the Chemical Society C: Organic, 1968. Retrieved from [Link]

  • Tungsten-Catalyzed Asymmetric Epoxidation of Allylic and Homoallylic Alcohols with Hydrogen Peroxide. Journal of the American Chemical Society, 2014. Retrieved from [Link]

  • Epoxidation of Allylic Alcohols in Aqueous Solutions on Non-surfactant Amphiphilic Sugars.
  • Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Epoxides: Ring-Opening. OpenStax. Retrieved from [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. Khan Academy. Retrieved from [Link]

  • Process for the purification of epoxides.Google Patents.
  • Epoxides Ring-Opening Reactions. Chemistry Steps. Retrieved from [Link]

  • Reactions of Epoxides: Ring-opening. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of All Possible A-ring Diastereomers at the 1- And 3-positions of 1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3 (ED-71) Using C2-symmetrical Epoxide as a Common Starting Material. Anticancer Research, 2009. Retrieved from [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for (-)-1,6-Epoxyisodihydrocarveol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (-)-1,6-Epoxyisodihydrocarveol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high yields of the desired product with excellent stereocontrol.

Introduction to the Synthesis

The synthesis of this compound, a valuable chiral building block, typically proceeds through a two-step sequence starting from the readily available monoterpene, (-)-limonene. The first step involves the selective epoxidation of the endocyclic double bond of limonene to form limonene-1,2-epoxide. This is followed by a crucial acid-catalyzed intramolecular cyclization of the epoxide, often via a diol intermediate, to yield the target bicyclic ether. Success in this synthesis hinges on precise control over both the epoxidation and the subsequent intramolecular etherification to manage regioselectivity and, most importantly, stereoselectivity.

This guide will address common challenges in both stages of this synthesis, providing a structured approach to troubleshooting and optimization.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is outlined below.

Synthesis_Workflow Start (-)-Limonene Step1 Step 1: Epoxidation Start->Step1 Intermediate Limonene-1,2-epoxide (cis/trans mixture) Step1->Intermediate Step2 Step 2: Intramolecular Cyclization (Acid-Catalyzed) Intermediate->Step2 Product This compound Step2->Product Troubleshooting_Low_Yield Start Low Overall Yield Check_Epoxidation Analyze Epoxidation Step (TLC, GC-MS) Start->Check_Epoxidation Check_Cyclization Analyze Cyclization Step (TLC, GC-MS) Start->Check_Cyclization Incomplete_Epoxidation Incomplete Reaction or Side Product Formation Check_Epoxidation->Incomplete_Epoxidation Incomplete_Cyclization Incomplete Reaction or Side Product Formation Check_Cyclization->Incomplete_Cyclization Epoxidation_Solutions Optimize Epoxidation: - Increase reaction time - Adjust temperature - Check reagent purity Incomplete_Epoxidation->Epoxidation_Solutions Cyclization_Solutions Optimize Cyclization: - Adjust acid catalyst concentration - Vary temperature and time - Change solvent Incomplete_Cyclization->Cyclization_Solutions

Caption: A systematic workflow for troubleshooting low yields.

Step 1: Evaluate the Epoxidation Reaction

  • Problem: Incomplete conversion of limonene.

    • Cause: Insufficient reaction time, low temperature, or deactivated oxidizing agent.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete consumption of the starting material.

      • Gradually increase the reaction temperature. For instance, in hydrogen peroxide-based systems, temperatures around 50-60°C can be optimal. [1] * Ensure the purity and activity of your oxidizing agent. For example, the concentration of a hydrogen peroxide solution should be verified.

  • Problem: Formation of multiple products in the epoxidation step.

    • Cause: Lack of regioselectivity (epoxidation of the exocyclic double bond) or the formation of allylic oxidation products like carveol and carvone. [1] * Solution:

      • The choice of oxidant and catalyst is critical for regioselectivity. For instance, certain catalytic systems show high selectivity for the endocyclic double bond.

      • To minimize allylic oxidation, avoid excessively high temperatures and prolonged reaction times.

Step 2: Optimize the Intramolecular Cyclization

  • Problem: Incomplete cyclization of the epoxide/diol intermediate.

    • Cause: Insufficient acid catalyst, low temperature, or inappropriate solvent.

    • Solution:

      • Catalyst Concentration: The concentration of the acid catalyst is a critical parameter. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions. Screen a range of catalyst concentrations (e.g., from 0.1 to 5 mol%).

      • Temperature: The rate of cyclization is temperature-dependent. A moderate increase in temperature can often drive the reaction to completion. However, be cautious of higher temperatures promoting side reactions.

      • Solvent: The choice of solvent can influence the reaction rate and selectivity. Aprotic solvents are generally preferred to avoid competing nucleophilic attack from the solvent.

  • Problem: Formation of undesired rearrangement products.

    • Cause: The carbocation intermediates formed during the acid-catalyzed reaction can undergo rearrangements to form more stable carbocations, leading to a mixture of products. For instance, the rearrangement of limonene oxide can yield dihydrocarvone. [2] * Solution:

      • Milder Acid Catalysts: Employing milder Lewis acids (e.g., bismuth triflate) or solid acid catalysts can sometimes suppress unwanted rearrangements. [2] * Temperature Control: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamically favored rearrangement products.

Troubleshooting: Poor Stereoselectivity

Q6: I am obtaining a mixture of diastereomers of the final product. How can I improve the stereoselectivity of the synthesis?

Achieving high stereoselectivity is a common challenge in this synthesis and is influenced by both the epoxidation and cyclization steps.

Factors Influencing Stereoselectivity

StepInfluencing FactorsRecommendations
Epoxidation - Oxidizing agent and catalyst- Solvent- Temperature- Chiral catalysts, such as Jacobsen's catalyst, can be used for asymmetric epoxidation to favor the formation of one epoxide diastereomer.<br>- The solvent can influence the transition state geometry; therefore, screening different solvents is recommended. [3][4]
Intramolecular Cyclization - Nature of the acid catalyst- Solvent polarity- Temperature- The stereochemistry of the starting epoxide/diol dictates the stereochemical outcome of the cyclization. Ensuring a high diastereomeric purity of the intermediate is crucial.- The choice of acid catalyst can influence the transition state of the cyclization.

Q7: How can I separate the diastereomers if they are formed?

If a mixture of diastereomers is obtained, they can often be separated using chromatographic techniques.

  • Flash Chromatography: Diastereomers have different physical properties and can typically be separated by flash column chromatography on silica gel. [5]* Preparative HPLC: For more challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Troubleshooting: Product Purification and Characterization

Q8: I am having difficulty purifying the final product. What are some common impurities and effective purification strategies?

Common impurities include unreacted starting materials, side products from both reaction steps, and diastereomers of the product.

  • Purification Strategy:

    • Aqueous Workup: After the reaction, a thorough aqueous workup is essential to remove the acid catalyst and any water-soluble byproducts.

    • Column Chromatography: As mentioned, flash column chromatography is the primary method for purifying the crude product. A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.

Q9: How can I confirm the structure and stereochemistry of my final product?

A combination of spectroscopic techniques is necessary for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the connectivity of the molecule. Advanced techniques like NOESY can be used to determine the relative stereochemistry of the product by observing through-space correlations between protons. [6]* Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for determining the purity of the product and identifying any volatile impurities. The fragmentation pattern in the mass spectrum can also provide structural information. [7]

Part 3: Experimental Protocols

This section provides generalized, step-by-step protocols for the key stages of the synthesis. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Epoxidation of (-)-Limonene with Hydrogen Peroxide
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve (-)-limonene in a suitable solvent such as methanol.

  • Catalyst Addition: Add the chosen catalyst (e.g., TS-1).

  • Oxidant Addition: Slowly add an aqueous solution of hydrogen peroxide (e.g., 30% w/w) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 50-60°C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture, filter off the catalyst, and perform an aqueous workup to remove excess hydrogen peroxide. Extract the product with a suitable organic solvent.

  • Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude limonene-1,2-epoxide by column chromatography.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization
  • Reactant Preparation: Dissolve the purified limonene-1,2-epoxide (or the corresponding diol) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere.

  • Catalyst Addition: Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a Lewis acid) to the solution.

  • Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the catalyst and substrate) and monitor its progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding a weak base (e.g., a saturated solution of sodium bicarbonate). Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude this compound by flash column chromatography.

References

  • BenchChem. (2025). Preventing premature reaction quenching in sesquiterpene cyclization.
  • Szymańska, K., et al. (2014). The Epoxidation of Limonene over the TS-1 and Ti-SBA-15 Catalysts. Molecules, 19(11), 19347-19365.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. AN032.
  • Könemann, L., et al. (2017). Terpene Cyclizations inside a Supramolecular Catalyst: Leaving Group-Controlled Product Selectivity and Mechanistic Studies. Journal of the American Chemical Society, 139(4), 1558-1564.
  • ResearchGate. (n.d.). Products of side reactions from epoxide.
  • Faggi, C., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 765-775.
  • Volcho, K. P., & Salakhutdinov, N. F. (2010). Synthesis of Hydroxy Derivatives of Limonene. Russian Journal of Organic Chemistry, 46(10), 1417-1440.
  • Hauenstein, O., et al. (2020). Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 378(2171), 20190266.
  • Rauf, A., et al. (2017). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review.
  • ResearchGate. (n.d.). Synthesis and some transformations of (−)-carveol.
  • ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment.
  • Becker, J., & Bräse, S. (2020).
  • Le, C. M., et al. (2017). Optimising Terpene Synthesis with Flow Biocatalysis. Chemistry – A European Journal, 23(54), 13354-13358.
  • Li, G., et al. (2021). Mining methods and typical structural mechanisms of terpene cyclases. Biotechnology for Biofuels, 14(1), 1-17.
  • International Scientific Organization. (2017). Chemical Synthesis of Various Limonene Derivatives – A Comprehensive Review. Journal of Chemical Reviews, 1(1), 1-12.
  • Otth, C., et al. (2020). Expanding Meroterpenoid Chemical Space Via Intermolecular Trapping of Cationic Cyclization Intermediates.
  • Ríos-Lombardía, N., et al. (2018). Diastereoselective Synthesis of 7,8-Carvone Epoxides. Molecules, 23(6), 1469.
  • Miyashita, M., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(4), 541-549.
  • Huang, X., et al. (2020). Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. Journal of the American Chemical Society, 142(30), 13161-13167.
  • ResearchGate. (n.d.). Catalytic Epoxidation of 3-Carene and Limonene with Aqueous Hydrogen Peroxide, and Selective Synthesis of α-Pinene Epoxide from Turpentine.
  • ResearchGate. (n.d.). Terpene Cyclization (A) Representative canonical terpene cyclization mechanism....
  • Huang, W., et al. (2021). Asymmetric Synthesis of 1,2-Limonene Epoxides by Jacobsen Epoxidation. Pharmaceutical Fronts, 3(03), e113-e120.
  • Ahmat, Y. M., & Kaliaguine, S. (2022). Epoxidation of Terpenes.
  • Novikov, R. A., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry, 10, 2561-2568.
  • Chanteux, S., et al. (2021). Reactivity of cyclohexene epoxides toward intramolecular acid-catalyzed cyclizations for the synthesis of naturally occurring cage architectures. Comptes Rendus Chimie, 24(S2), 1-11.
  • ResearchGate. (n.d.). Epoxy-Amine Oligomers from Terpenes with Applications in Synergistic Antifungal Treatments.
  • Martina, K., et al. (2023). Synthesis of Biorenewable Terpene Monomers Using Enzymatic Epoxidation under Heterogeneous Batch and Continuous Flow Conditions. ACS Sustainable Chemistry & Engineering, 11(12), 4867-4876.
  • Kumar, S., et al. (2021). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. The Journal of Organic Chemistry, 86(1), 549-560.
  • Armstrong, S. K., et al. (1998). The synthesis of mono- and bicyclic ethers via acid catalysed ring-opening cyclisation of tetrahydropyranyl ether derivatives. Journal of the Chemical Society, Perkin Transactions 1, (21), 3791-3802.
  • ResearchGate. (n.d.). Catalyst-Free Epoxidation of Limonene to Limonene Dioxide.
  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.
  • Lu, P., & Maimone, T. J. (2015). Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Accounts of chemical research, 48(3), 734-746.
  • ResearchGate. (n.d.). Two types of intramolecular epoxide‐opening cyclizations and previously....
  • Navarrete-Vázquez, G., et al. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-Bis-formyl-o-tolidine. Molecules, 12(3), 485-493.
  • Harwood, P., et al. (2023). Structural Characterization of Pinnatoxin Isomers. Marine Drugs, 21(9), 488.
  • IJPGER. (n.d.). Effects of Temperature, Concentration of Catalyst and Reaction Time. Retrieved from International Journal of Petroleum and Gas Engineering Research.
  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Concentration for Efficient Polyester Synthesis.
  • ResearchGate. (n.d.). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR.

Sources

Technical Support Center: Optimizing the Purification of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (-)-1,6-Epoxyisodihydrocarveol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield and purity of your target compound through a combination of theoretical understanding and practical, field-tested protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low after column chromatography?

Answer: Low yield after column chromatography can stem from several factors, ranging from improper column packing to suboptimal solvent selection. Let's break down the potential causes and solutions.

  • Inappropriate Solvent System: The polarity of your eluent is critical. If the solvent system is too polar, your compound may elute too quickly along with other impurities, resulting in poor separation and subsequent loss during fraction pooling. Conversely, if it's not polar enough, the compound may have very slow or no elution, leading to band broadening and potential decomposition on the silica gel.

    • Solution: Before every column, perform thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a retention factor (Rf) of 0.2-0.4 for your target compound.[1] A good starting point for epoxy-terpenoids is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[2]

  • Improper Column Packing: Air bubbles or channels in the silica gel bed create preferential paths for the solvent, leading to uneven band elution and poor separation. This can cause your compound to co-elute with impurities, forcing you to discard mixed fractions and thus lowering your yield.

    • Solution: Pack your column using the slurry method. Prepare a slurry of silica gel in your initial, least polar eluting solvent and pour it into the column in one continuous motion.[1] Gently tap the column to settle the packing and ensure a homogenous bed.

  • Compound Degradation on Silica: Silica gel is slightly acidic and can catalyze the opening of the epoxide ring, especially if the compound is in contact with the stationary phase for an extended period.

    • Solution: To mitigate this, you can either use deactivated silica gel (by adding a small percentage of water) or neutralize the silica by adding a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%) to your eluent system.[2] Additionally, aim for a faster elution time by using flash chromatography.

  • Irreversible Adsorption: Highly polar impurities or byproducts from the synthesis can bind irreversibly to the active sites on the silica gel, which can in turn trap some of your product.

    • Solution: Consider a pre-purification step. If your crude product contains highly polar baseline impurities on TLC, you can perform a simple filtration through a small plug of silica gel with a less polar solvent system to remove them before running the main column.

Question 2: My purified this compound shows multiple spots on TLC even after chromatography. What's happening?

Answer: This is a common and frustrating issue. It usually points to either co-eluting impurities of similar polarity or on-column decomposition.

  • Co-eluting Isomers or Byproducts: The synthesis of this compound may produce diastereomers or other structurally similar terpenoids with very close Rf values, making them difficult to separate with standard silica gel chromatography.

    • Solution:

      • Optimize your TLC: Test a wider range of solvent systems with different selectivities. For example, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone might alter the relative Rf values enough to achieve separation.

      • Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Alumina (basic or neutral) can offer different selectivity compared to silica. For very challenging separations, silver nitrate impregnated silica gel can be used to separate compounds based on the degree of unsaturation.

      • High-Performance Liquid Chromatography (HPLC): For the highest purity, preparative HPLC with a chiral column may be necessary to separate enantiomers or diastereomers.

  • On-Column Decomposition: As mentioned previously, the acidic nature of silica can cause degradation. If the new spots on the TLC plate appear after running the column but were not present in the crude mixture, decomposition is the likely culprit.

    • Solution: In addition to the solutions for Question 1 (deactivated silica, triethylamine), you can try a less acidic stationary phase like neutral alumina.

Question 3: I have an amorphous solid/oil after chromatography. How can I induce crystallization to improve the final purity?

Answer: Crystallization is an excellent final purification step to obtain a highly pure, crystalline solid.[3] If your compound is reluctant to crystallize, several techniques can be employed.

  • Solvent Selection is Key: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated.[1]

    • Protocol:

      • In a small test tube, dissolve a small amount of your purified oil in a minimal amount of a "good" solvent (one that dissolves it easily, like ethyl acetate or acetone) at room temperature.

      • Slowly add a "poor" solvent (one in which it is insoluble, like hexane or pentane) dropwise until the solution becomes slightly cloudy (turbid).

      • Add a drop or two of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.

      • Cover the vial, pierce the cover with a needle to allow for slow evaporation, and let it stand undisturbed. Cooling the solution in a refrigerator or freezer can also promote crystallization.

  • Seeding: If you have a previously obtained crystal of your compound, adding a tiny seed crystal to the saturated solution can initiate crystallization.

  • Scratching: Sometimes, scratching the inside of the glass vial with a glass rod at the solution's surface can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.

Solvent Combination Polarity Index (Good Solvent) Polarity Index (Poor Solvent) Typical Use Case
Ethyl Acetate / Hexane4.40.1General purpose for moderately polar compounds.
Acetone / Water5.110.2For more polar compounds.
Dichloromethane / Pentane3.10.0For less polar compounds.
Methanol / Diethyl Ether5.12.8Can be effective for some epoxy-terpenoids.

Table 1: Common Solvent Systems for Crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound?

A1: A multi-technique approach is always recommended for robust purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for volatile compounds like terpenoids. It provides information on the purity (from the GC chromatogram) and the identity of the main component and any impurities (from the mass spectra).[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. Quantitative NMR (qNMR) can also be used for highly accurate purity determination by integrating the signals of your compound against a certified internal standard.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV-Vis or ELSD) is a powerful tool for assessing purity, especially for less volatile impurities. Chiral HPLC is necessary to determine enantiomeric excess.

Q2: What are the likely impurities in a synthesis of this compound?

A2: The impurities will depend on the synthetic route. However, common impurities could include:

  • Starting Materials: Unreacted starting materials like (-)-isodihydrocarveol.

  • Diastereomers: Depending on the epoxidation agent and conditions, other diastereomers of the epoxide may be formed.

  • Byproducts of Epoxidation: If using a peroxy acid (like m-CPBA), the corresponding carboxylic acid will be a byproduct.

  • Ring-Opened Products: Diols resulting from the acid-catalyzed hydrolysis of the epoxide.

Q3: How should I store purified this compound?

A3: Due to the potentially labile nature of the epoxide ring, it is advisable to store the purified compound in a tightly sealed container, protected from light, at low temperatures (e.g., in a freezer at -20°C). Storing it under an inert atmosphere (e.g., argon or nitrogen) can also prevent oxidative degradation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting low yield in the purification of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_tlc Review Pre-Column TLC Analysis start->check_tlc poor_rf Rf Value Not Optimal (Not 0.2-0.4) check_tlc->poor_rf No good_rf Rf Value is Optimal check_tlc->good_rf Yes optimize_solvent Optimize Solvent System (Test Hexane/EtOAc, etc.) poor_rf->optimize_solvent optimize_solvent->check_tlc Re-evaluate check_column Examine Column Chromatography Technique good_rf->check_column packing_issue Poor Column Packing (Channeling, Cracks) check_column->packing_issue No good_packing Column Packed Well check_column->good_packing Yes repack_column Repack Column (Slurry Method) packing_issue->repack_column repack_column->check_column Re-evaluate check_stability Assess Compound Stability on Silica good_packing->check_stability decomposition Decomposition Observed (New Spots on TLC Post-Column) check_stability->decomposition Yes stable Compound is Stable check_stability->stable No use_neutral Use Deactivated Silica/Alumina or Add Triethylamine to Eluent decomposition->use_neutral final_check Consider Irreversible Adsorption or Mechanical Loss stable->final_check

A decision tree for troubleshooting low purification yield.

References

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Department of Chemistry. Retrieved from [Link]

  • (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • (n.d.). Guide for crystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

  • Fisher, I. (n.d.). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. PMC - NIH. Retrieved from [Link]

  • MeitY OLabs. (2017, February 9). Purification of Impure Samples by Crystallization. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallization and Purification. Retrieved from [Link]

  • (n.d.). Separation and purification of plant terpenoids from biotransformation. PMC. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Synthetic (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic monoterpene epoxides, with a focus on (-)-1,6-Epoxyisodihydrocarveol. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the bioactivity of this and structurally related compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and solve experimental hurdles effectively.

The synthesis of natural products and their analogs is a complex endeavor where minor deviations can lead to significant changes in biological outcomes.[1][2][3] This guide is structured as a series of questions you might be asking when your experimental results for this compound are not as expected. We will explore potential causes and provide validated protocols to get your research back on track.

Part 1: Troubleshooting Guide - Low or Inconsistent Bioactivity

This section addresses the most common and frustrating issue: when your synthesized compound exhibits lower-than-expected or variable biological activity.

Question 1: My synthetic this compound shows low to no bioactivity. Where should I start my investigation?

Low bioactivity is often a symptom of underlying issues with the compound's identity, purity, or stability. The first step is a systematic validation of the material you have produced.

Expert Insight: Before questioning the biological assay, you must rigorously confirm the structural integrity and purity of your synthetic compound. The epoxidation of a precursor like (-)-Isodihydrocarveol is not always perfectly selective, and even small amounts of structurally similar impurities can interfere with or fail to elicit the desired biological response.

This workflow provides a logical sequence of checks to validate your synthetic compound.

start Start: Low Bioactivity Observed purity Step 1: Assess Purity (GC-MS, LC-MS) start->purity Is the compound pure? structure Step 2: Confirm Structure (NMR, IR) purity->structure Yes purity_issue Action: Re-purify sample (e.g., column chromatography, distillation) purity->purity_issue No stereo Step 3: Verify Stereochemistry structure->stereo Yes structure_issue Action: Re-synthesize or re-evaluate synthetic route. Check for isomerization. structure->structure_issue No stability Step 4: Evaluate Stability stereo->stability Yes stereo_issue Action: Employ chiral chromatography or stereoselective synthesis. stereo->stereo_issue No result Proceed to Bioassay Troubleshooting stability->result stability_issue Action: Re-evaluate storage and handling protocols. stability->stability_issue No

Caption: Initial troubleshooting workflow for low bioactivity.

Question 2: How do I confirm the purity and identity of my compound? I suspect unreacted starting material or side products.

Epoxidation reactions can yield byproducts, and residual starting material is a common issue. These impurities can be non-active, or in some cases, cytotoxic, confounding your results.[4]

Trustworthiness Pillar: A multi-modal analytical approach is essential for self-validation. No single technique provides a complete picture.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Purpose: To separate volatile components and confirm the molecular weight of your compound. Ideal for identifying residual starting material (e.g., isodihydrocarveol) or volatile byproducts.

    • Method:

      • Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or hexane.

      • Use a non-polar capillary column (e.g., DB-5ms).

      • Program the oven temperature with a ramp (e.g., 60°C to 240°C at 10°C/min) to ensure separation of components with different boiling points.

      • Analysis: Look for a primary peak corresponding to the mass of this compound (C₁₀H₁₆O, MW: 152.23 g/mol ). Compare retention times and mass spectra to standards if available. Quantify peak areas to estimate purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the precise chemical structure and identify impurities. The presence or absence of specific signals is definitive proof of structure.

    • Method:

      • Dissolve 5-10 mg of your purified compound in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analysis & Expected Signals:

      • ¹H NMR: Protons on the epoxide ring are highly characteristic and typically appear in a distinct upfield region (δ 2.5-3.5 ppm) due to ring strain.[5][6] The disappearance of the olefinic proton signals from the isodihydrocarveol precursor is a key indicator of successful epoxidation.[7]

      • ¹³C NMR: The carbons of the epoxide ring will also have characteristic shifts, typically between 40-60 ppm.[5][6]

      • Impurity Check: Look for sharp signals corresponding to unreacted alkene protons (typically δ 4.5-6.0 ppm) or signals from diol byproducts (indicated by broad -OH peaks and characteristic C-O shifts) that could result from epoxide ring-opening.[4][8]

Technique Purpose Key Indicators for this compound
GC-MS Purity Assessment & MW ConfirmationSingle major peak with m/z confirming C₁₀H₁₆O.
¹H NMR Structural ConfirmationAppearance of signals ~δ 2.5-3.5 ppm; disappearance of alkene H signals.
¹³C NMR Structural ConfirmationAppearance of signals ~δ 40-60 ppm for epoxide carbons.
FT-IR Functional Group AnalysisAbsence of broad O-H stretch (~3400 cm⁻¹); absence of C=C stretch (~1640 cm⁻¹). Presence of C-O stretch (~1250 cm⁻¹).[5][6]
Question 3: The compound is pure, but activity is still low. Could stereochemistry be the problem?

Absolutely. Biological systems are exquisitely sensitive to stereochemistry. The precursor, (-)-Isodihydrocarveol, has defined stereocenters (1R,2R,4S).[9] The epoxidation reaction introduces a new stereocenter. If your synthesis is not stereoselective, you may have a mixture of diastereomers, only one of which might be active.

Expertise Pillar: The stereochemistry of how the epoxide ring is formed relative to the existing stereocenters of the cyclohexyl ring is critical. Peroxyacid epoxidation generally occurs on the less sterically hindered face of the double bond, but mixtures can still form.[10]

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Column:

    • Purpose: To separate and quantify different stereoisomers.

    • Method:

      • Select a suitable chiral stationary phase (e.g., cellulose or amylose-based columns).

      • Develop a mobile phase, typically a mixture of hexane and isopropanol, to achieve separation.

      • Inject the sample and analyze the resulting chromatogram.

    • Analysis: An ideal, stereopure compound will show a single peak. The presence of multiple peaks indicates a mixture of diastereomers. The peak area ratio provides a quantitative measure of the diastereomeric excess (d.e.).

  • Advanced NMR Techniques (NOESY):

    • Purpose: To determine the relative stereochemistry of the molecule by observing through-space correlations between protons.

    • Method: A 2D NOESY experiment can reveal which protons are physically close to each other, allowing you to deduce the orientation of the epoxide ring relative to other substituents on the cyclohexane ring.

Question 4: My compound is pure and stereochemically correct, but results are inconsistent between experiments. What's going on?

Inconsistency often points to compound instability or issues within the biological assay itself. Monoterpenes and their epoxides can be susceptible to degradation.

Expert Insight: The strained three-membered ring of an epoxide makes it reactive.[8][11] It can be opened under acidic or basic conditions, or by nucleophiles, which may be present in your assay medium or during storage.[8][11]

  • pH of Assay Media: Strongly acidic or basic media can catalyze the hydrolysis of the epoxide to a diol, which will likely have a different (and probably lower) bioactivity profile.

  • Storage Conditions: Terpenes can be volatile and are prone to oxidation.[12] Storage in solution, especially at room temperature or exposed to light, can lead to degradation over time.

  • Interaction with Assay Components: Components in your cell culture media (e.g., nucleophilic amino acids) or serum proteins could potentially react with the epoxide.

  • Incubation Study:

    • Purpose: To determine if the compound is stable under your specific bioassay conditions.

    • Method:

      • Dissolve the compound in your assay buffer or cell culture medium.

      • Incubate under the exact conditions of your experiment (e.g., 37°C, 5% CO₂, 24 hours).

      • At various time points (e.g., 0, 4, 12, 24 hours), take an aliquot, extract the compound (e.g., with ethyl acetate), and analyze by LC-MS or GC-MS.

    • Analysis: Compare the peak area of the parent compound at each time point. A significant decrease over time indicates degradation. Look for the appearance of new peaks, such as one corresponding to the diol hydrolysis product.

Storage Parameter Recommendation Rationale
Temperature Store neat at ≤ 4°C; for solutions, store at -20°C or -80°C.Reduces degradation rate and volatility.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the terpene backbone.
Light Use amber vials.Prevents light-catalyzed degradation.
Solvent Prepare stock solutions in anhydrous, high-purity solvents (e.g., DMSO, Ethanol).Avoids premature hydrolysis from water in the solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: What kind of bioactivity should I expect from a monoterpene epoxide?

  • Monoterpenes and their derivatives, including epoxides, exhibit a wide range of biological activities. Commonly reported activities include antimicrobial (antibacterial and antifungal), cytotoxic, anti-inflammatory, and insecticidal properties.[1][2][3][12][13][14] The presence of the epoxide group can sometimes enhance the bioactivity compared to the parent alkene.[2][3]

Q2: I am performing a cytotoxicity assay (e.g., MTT). Could my compound be interfering with the assay itself?

  • Yes. This is a critical consideration. Natural products can sometimes act as "Pan-Assay Interference Compounds" (PAINS). For example, a highly colored compound could interfere with colorimetric readouts, or a reactive compound could directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

  • Troubleshooting Step: Run a control experiment with your compound in cell-free media containing the MTT reagent. If a color change occurs, your compound is directly reacting with the assay dye, and you must use an alternative method to measure cell viability (e.g., CellTiter-Glo®, trypan blue exclusion).[15][16]

Q3: What are the most likely side products from the epoxidation of (-)-Isodihydrocarveol with a peroxyacid like m-CPBA?

  • The most common side reaction is the ring-opening of the newly formed epoxide by the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) or any water present. This leads to the formation of a diol.[4][8] Incomplete reaction will leave unreacted starting material. Depending on the reaction conditions, rearrangement of the carbocation intermediate (if formed under acidic conditions) is also a possibility.

Part 3: Logical Diagrams

This diagram illustrates the synthetic pathway from the precursor to the desired product, highlighting potential points of failure that can lead to low bioactivity.

cluster_synthesis Synthesis Pathway cluster_pitfalls Potential Pitfalls precursor (-)-Isodihydrocarveol (Correct Stereochemistry) reagent + Peroxyacid (e.g., m-CPBA) precursor->reagent product This compound (Desired Product) reagent->product impurity1 Impurity: Unreacted Precursor impurity2 Side Product: Diol (from hydrolysis) impurity3 Side Product: Diastereomer bioassay Biological Assay product->bioassay Used in Bioassay impurity1->bioassay impurity2->bioassay impurity3->bioassay result Low or Inconsistent Bioactivity bioassay->result

Caption: Synthesis pathway and common impurities affecting bioactivity.

References

  • Cytotoxicity Evaluation of Essential Oil and its Component from Zingiber officinale Roscoe. (n.d.). NIH National Library of Medicine. [Link]

  • Natural Antimicrobial Monoterpenes as Potential Therapeutic Agents in Vaginal Infections: A Review. (2024). Journal of Pure and Applied Microbiology. [Link]

  • Chemical and antimicrobial studies of monoterpene: Citral. (n.d.). ResearchGate. [Link]

  • In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia. (n.d.). NIH National Library of Medicine. [Link]

  • IN VITRO CYTOTOXICITY OF ESSENTIAL OILS: A REVIEW. (2013). International Journal of Research in Pharmacy and Chemistry. [Link]

  • Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific: Haystacks and Gold Needles. (2023). MDPI. [Link]

  • Challenges of Synthesizing Complex Natural Products. (n.d.). Consensus. [Link]

  • Blog: How to Overcome Challenges in Complex Natural Product Synthesis. (2024). GL CHEMTEC. [Link]

  • Harnessing Monoterpenes and Monoterpenoids as Weapons against Antimicrobial Resistance. (2025). NIH National Library of Medicine. [Link]

  • Antimicrobial activity and potential use of monoterpenes as tropical fruits preservatives. (n.d.). ResearchGate. [Link]

  • Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • (-)-Isodihydrocarveol. (n.d.). PubChem. [Link]

  • CH 336: Epoxide Spectroscopy. (2020). Oregon State University. [Link]

  • Bioactivity Profile of the Diterpene Isosteviol and its Derivatives. (2019). NIH National Library of Medicine. [Link]

  • Spectroscopic Identification of Ethers and Epoxides. (n.d.). Oregon State University. [Link]

  • 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016). The Marine Lipids Lab. [Link]

  • Preparation of epoxides: Stereochemistry. (n.d.). Khan Academy. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (n.d.). ResearchGate. [Link]

  • Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease. (2022). NIH National Library of Medicine. [Link]

  • Oxidation of Alkenes: Epoxidation and Dihydroxylation. (2023). LibreTexts. [Link]

  • Products of side reactions from epoxide. (n.d.). ResearchGate. [Link]

  • Epoxidation, Dihydroxylation, and the Utility of Epoxides and Diols. (n.d.). UT Southwestern Medical Center. [Link]

  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Epoxides - The Outlier Of The Ether Family. (2015). Master Organic Chemistry. [Link]

  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). NIH National Library of Medicine. [Link]

Sources

Technical Support Center: Preserving the Integrity of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for (-)-1,6-Epoxyisodihydrocarveol. As a key chiral intermediate and research compound, maintaining its chemical integrity during storage is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth answers to common challenges, troubleshooting advice for degradation issues, and validated protocols designed for research and drug development professionals.

Section 1: Core Storage Principles & FAQs

This section addresses the most frequently asked questions regarding the day-to-day storage and handling of this compound. Understanding these core principles is the first line of defense against degradation.

Q1: What is the optimal storage temperature for this compound?

The optimal temperature depends on the intended duration of storage. As a volatile organic compound (VOC) with reactive functional groups (epoxide, hydroxyl), temperature control is critical to minimize both physical loss and chemical degradation.

  • Short-Term Storage (≤ 2 weeks): Refrigeration at 2-8°C is acceptable. This slows down most degradation pathways and significantly reduces evaporative losses compared to room temperature.

  • Long-Term Storage (> 2 weeks): Freezer storage at -20°C to -80°C is mandatory. Studies on various VOCs demonstrate that storage at -80°C provides the highest stability over extended periods (60+ days)[1]. The extremely low temperature effectively halts chemical reactions and reduces the compound's vapor pressure to a negligible level.

Expert Insight: The freeze-thaw cycles can introduce moisture if not handled correctly. It is highly recommended to aliquot the compound into smaller, single-use volumes upon receipt to avoid repeatedly warming the entire stock.

Q2: What type of container is required to prevent degradation?

The choice of container is as crucial as the storage temperature. The ideal container must provide a barrier against light, air, and prevent leaching or reaction with the container material itself.

  • Material: Borosilicate glass (Type 1) is the preferred material. Avoid plastic containers, as terpenes can potentially degrade or leach plasticizers from the material[2].

  • Color: Always use amber glass vials or wrap clear vials in aluminum foil. Light, particularly UV radiation, can provide the activation energy for radical-based degradation pathways common in terpenes and other unsaturated compounds[2].

  • Seal: This is a critical point. For a volatile compound, a simple screw cap is insufficient. Use vials with a PTFE-lined septum cap or, for the highest level of protection, micro reaction vessels with Mininert® valves. This provides a superior barrier against oxygen ingress and prevents the evaporation of this volatile compound.[3]

Q3: How critical is it to store this compound under an inert atmosphere?

It is absolutely critical. The compound possesses sites susceptible to oxidation. Storing under an inert atmosphere (e.g., Argon or dry Nitrogen) is essential for long-term stability.

Causality: Oxygen can react with the molecule, potentially leading to the formation of hydroperoxides or initiating other oxidative cleavage reactions, especially at the allylic position of the prop-1-en-2-yl group. The epoxide ring itself can also be susceptible to certain oxidative pathways. Displacing oxygen with an inert gas removes a key reactant from the system, thereby preventing these degradation routes.

Table 1: Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature Long-Term: -20°C to -80°C Short-Term: 2-8°CMinimizes kinetic rate of degradation and reduces vapor pressure to prevent evaporative loss[1].
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidative degradation pathways by displacing atmospheric oxygen.
Container Amber Glass Vial with PTFE-lined Septum CapChemically inert, blocks photolytic degradation, and provides a robust seal against air and moisture[2].
Handling Aliquot into single-use volumesAvoids repeated freeze-thaw cycles and contamination of the primary stock.

Section 2: Troubleshooting Guide for Compound Degradation

Encountering unexpected results or failing quality control checks can be frustrating. This section provides a logical framework for diagnosing potential storage-related issues.

Q4: My purity analysis (GC/LC-MS) shows new, unexpected peaks. What happened?

The appearance of new peaks is a definitive sign of degradation. The identity of the degradation products can provide clues to the cause.

  • Troubleshooting Steps:

    • Review Storage History: Was the sample ever left at room temperature for an extended period? Was the vial cap properly secured? How many times has it been opened?

    • Identify Potential Pathways:

      • Hydrolysis: If a peak corresponding to a diol (molecular weight +18 Da) is observed, it suggests the epoxide ring has undergone hydrolysis. This is often catalyzed by trace amounts of acid or base, potentially introduced by contaminated solvents or moisture.

      • Oxidation: Peaks corresponding to ketones, aldehydes, or carboxylic acids suggest oxidation. This is almost always due to improper inerting and prolonged exposure to atmospheric oxygen.

      • Polymerization: A decrease in the main peak area without the appearance of distinct new peaks, or the appearance of a broad "hump" in the chromatogram, may suggest polymerization, which can be initiated by light or acidic contaminants.

Diagram 1: Troubleshooting Workflow for Purity Loss

G start Purity Decrease Detected (e.g., via GC/HPLC) check_temp Was sample stored at recommended temperature (-20°C or below)? start->check_temp check_atmos Was sample handled under inert atmosphere? check_temp->check_atmos Yes cause_temp Likely Cause: Thermal Degradation / Evaporation check_temp->cause_temp No check_container Is the container an amber glass vial with a PTFE-lined septum cap? check_atmos->check_container Yes cause_atmos Likely Cause: Oxidative Degradation check_atmos->cause_atmos No cause_container Likely Cause: Contamination / Photodegradation / Leak check_container->cause_container No solution Solution: 1. Discard degraded sample. 2. Obtain fresh stock. 3. Implement strict storage protocols (See Sec. 3). check_container->solution Yes (Consider other factors: solvent purity, etc.) cause_temp->solution cause_atmos->solution cause_container->solution

Caption: Logical workflow for troubleshooting purity loss.

Q5: My analytical results are inconsistent, especially after the first use. Why?

Inconsistent quantification is a classic symptom of improper handling of a volatile compound.

Expert Insight: When a vial containing a volatile compound (or its solution) is opened, the headspace is saturated with the compound's vapor. Each time the vial is opened, this vapor escapes, and more of the compound evaporates from the solution to re-establish equilibrium. This process, known as "fractional evaporation," preferentially removes the most volatile component (often your compound of interest), leading to a gradual but significant decrease in its concentration in the solution. This explains why results may be accurate for the first use but drift over subsequent uses from the same vial. The solution is rigorous adherence to the aliquoting protocol described below.

Section 3: Validated Experimental Protocols

Follow these step-by-step procedures to ensure the long-term stability and integrity of your this compound samples.

Protocol 1: Recommended Long-Term Storage & Aliquoting

This protocol is designed to be a self-validating system for preserving compound integrity.

  • Preparation (Inert Atmosphere): Perform all steps within a glove box or glove bag filled with Argon or Nitrogen, or use Schlenk line techniques.

  • Equilibration: Allow the sealed primary container of this compound to slowly warm to ambient temperature inside the inert atmosphere chamber before opening. This prevents condensation of atmospheric moisture into the cold sample.

  • Aliquoting:

    • Prepare several small (e.g., 1 mL) amber glass autosampler vials with PTFE-lined septum caps.

    • If the compound is a neat oil or solid, carefully transfer single-use quantities (e.g., 1-5 mg) into each vial.

    • If it is a solution, use a calibrated gas-tight syringe to dispense the desired volume into each vial.

  • Inerting: Before sealing, flush the headspace of each small vial with a gentle stream of inert gas for 10-15 seconds.

  • Sealing: Immediately and tightly cap each vial. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if applicable), date, and a unique aliquot number.

  • Storage: Place all aliquots in a labeled secondary container (freezer box) and store at -20°C or -80°C.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

Regularly assessing purity provides confidence in your experimental starting material.

  • Sample Preparation:

    • Remove one aliquot from the freezer and allow it to warm to room temperature.

    • Prepare a dilute solution (e.g., ~100 µg/mL) in a high-purity solvent like Ethyl Acetate or Dichloromethane.

  • GC Instrument Conditions (Example Method):

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film).

    • Inlet: 250°C, Split mode (e.g., 50:1).

    • Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).

    • Oven Program: 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min.

    • Detector (FID): 280°C.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • Integrate the resulting chromatogram.

    • Calculate purity by the area percent method: (Peak Area of Interest / Total Peak Area) * 100.

  • Validation: The purity should be within the specifications provided by the manufacturer. A significant decrease or the appearance of new peaks indicates degradation.

Section 4: A Deeper Look at Degradation Chemistry

Understanding the potential chemical transformations of this compound is key to preventing them. The molecule's structure features two primary points of reactivity: the epoxide ring and the allylic C-H bonds of the isopropenyl group.

  • Epoxide Ring Opening (Hydrolysis): The strained three-membered ether ring is susceptible to nucleophilic attack. In the presence of water, this can be catalyzed by trace acid (H₃O⁺) or base (OH⁻), leading to the formation of the corresponding diol. This pathway introduces polar hydroxyl groups, which will drastically change the compound's properties.

  • Oxidative Degradation: Atmospheric oxygen (O₂) can participate in radical-mediated reactions, particularly at the allylic position, which is activated by the adjacent double bond. This can lead to the formation of hydroperoxides, which can further decompose into a variety of ketone and aldehyde byproducts.

Diagram 2: Conceptual Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis Pathway (Catalyzed by H⁺/OH⁻) cluster_oxidation Oxidation Pathway (Requires O₂) A Starting Material (Epoxide) B Ring-Opened Diol A->B + H₂O C Allylic Hydroperoxide A->C + O₂ (radical initiation) D Ketones, Aldehydes, etc. C->D Decomposition

Caption: Primary degradation routes for the target compound.

By implementing the rigorous storage and handling protocols outlined in this guide, researchers can effectively mitigate these degradation pathways, ensuring the integrity of this compound and the validity of their scientific work.

References

  • Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs) . Regulations.gov. [Link]

  • Stability of volatile organic compounds in thermal desorption tubes and in solution . PubMed. [Link]

  • Proper storage, shelf life, and preventing "yellowing" . UltraClear Epoxy. [Link]

  • Epoxy Shelf Life & Proper Storage . WEST SYSTEM. [Link]

  • Epoxy Storage Temperature . CHILL EPOXY. [Link]

  • Storing Epoxy Resin: Tips for Longer Shelf Life . ArtResin. [Link]

  • How to Store Terpenes: 5 Tips and Tricks . Medical Terpenes. [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of (-)-1,6-Epoxyisodihydrocarveol. Our goal is to provide a foundational understanding of the issue and to offer practical, validated protocols to achieve successful solubilization for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of this compound.

Q1: What are the known solubility properties of this compound?

A1: this compound is a pale yellow oil, a physical state indicative of its lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[1] Its solubility is high in non-polar organic solvents such as chloroform, dichloromethane, and ethyl acetate.[1] Conversely, its solubility in aqueous media is expected to be very low. This is consistent with the properties of the related monoterpenoid alcohol, carveol, which is reported to be insoluble or only partly soluble in water, while being soluble in alcohols like ethanol.[2][3][4][5]

Q2: What chemical features cause its poor water solubility?

A2: The molecular structure of this compound, like other monoterpenoids, is dominated by a hydrocarbon backbone (C10H16O2).[1] While it possesses polar functional groups (an epoxide and a hydroxyl group), the large, non-polar surface area of the hydrocarbon scaffold limits its ability to form favorable hydrogen bonds with water molecules. Water molecules are tightly associated through a strong hydrogen-bonding network; for a solute to dissolve, it must disrupt this network and form new, energetically favorable interactions. Hydrophobic molecules like this one cannot, leading to their exclusion and poor solubility.[6]

Q3: I'm seeing a precipitate or oil layer when I add my compound to my buffer. What are the first simple steps I should try?

A3: Before moving to more complex formulation strategies, ensure you have maximized the potential of simple physical dispersion methods. After adding the compound (ideally from a concentrated stock in a water-miscible solvent), try the following:

  • Vigorous Vortexing: Ensure the solution is mixed thoroughly for at least 30-60 seconds.[7]

  • Sonication: Use a bath sonicator for 5-15 minutes to break down compound aggregates and increase the surface area for interaction with the solvent.[8]

  • Gentle Warming: If the compound's stability permits, warming the solution to 37°C can increase solubility.[9] However, always confirm that temperature will not degrade the compound.

Q4: For cell-based assays, what is the maximum recommended concentration of organic co-solvents like DMSO or ethanol?

A4: The tolerance of cell lines to organic solvents varies, but a general best practice is to keep the final concentration of dimethyl sulfoxide (DMSO) or ethanol at or below 0.5% (v/v), with 0.1% being ideal to minimize artifacts.[10] It is crucial to run a vehicle control (media with the same final concentration of the co-solvent) to ensure that any observed effects are due to your compound and not the solvent.

Section 2: Troubleshooting Workflow for Solubilization

For a researcher facing solubility issues, selecting the right approach depends on the experimental context, required concentration, and downstream application. This workflow provides a decision-making framework.

solubilization_workflow start Start: Compound Precipitates in Aqueous Media q_goal What is the experimental goal? start->q_goal invitro In Vitro / Biochemical Assay (Low Concentration) q_goal->invitro In Vitro drug_dev Drug Formulation / In Vivo (Higher Concentration) q_goal->drug_dev Formulation cosolvent Strategy 1: Co-Solvent (e.g., DMSO, Ethanol) invitro->cosolvent advanced Consider Advanced Formulations drug_dev->advanced q_cosolvent_ok Is precipitation still an issue or is solvent toxicity a concern? cosolvent->q_cosolvent_ok surfactant Strategy 2: Surfactants (e.g., Tween® 80, Polysorbate 80) q_cosolvent_ok->surfactant Yes cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) q_cosolvent_ok->cyclodextrin Yes lipid Strategy 4: Lipid-Based Systems (e.g., SEDDS) advanced->lipid cyclodextrin2 Strategy 3: Cyclodextrins (High Concentration Formulations) advanced->cyclodextrin2

Caption: Decision tree for selecting a solubilization strategy.

Section 3: Detailed Solubilization Protocols

This section provides step-by-step guides for the most common and effective solubilization techniques.

A. Strategy 1: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, reduce the overall polarity of the solvent.[11] This change creates a more favorable environment for non-polar molecules by disrupting water's hydrogen bond network, thereby increasing the solubility of hydrophobic compounds like this compound.[6][12]

Recommended Solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).

Experimental Protocol:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound in a minimal amount of 100% neat co-solvent (e.g., DMSO). Aim for a concentration that is 100x to 1000x higher than your final desired concentration.

  • Ensure Complete Dissolution: Vortex vigorously and use a brief sonication if necessary to ensure the compound is fully dissolved in the neat solvent. The solution should be perfectly clear.

  • Perform Serial Dilution: This is a critical step to avoid precipitation. Do not add the concentrated stock directly into your final large volume of aqueous buffer. Instead, perform a serial or stepwise dilution.

    • Example: To achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM stock:

    • First, pipette 5 µL of the 10 mM stock into 495 µL of your aqueous buffer. This creates an intermediate 100 µM solution with 1% DMSO.[10]

    • Vortex this intermediate dilution immediately and thoroughly.

    • Then, take the required volume from this 100 µM intermediate solution for your final dilution into the main experimental volume. This gradual reduction in solvent concentration helps keep the drug in solution.

  • Final Mixing: Add the final aliquot of the drug solution to your aqueous media and mix immediately. Do not allow the concentrated droplet to sit in the buffer before mixing.

Troubleshooting:

  • Precipitation on Dilution: If you observe cloudiness or precipitate, it means the aqueous environment cannot support that concentration of the compound. Your options are to (1) lower the final target concentration or (2) move to a more advanced solubilization technique.

B. Strategy 2: Surfactant-Based Formulations

Causality: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-hating) tail.[13] Above a specific concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a microenvironment where poorly soluble drugs can be encapsulated, while the hydrophilic heads face the aqueous medium, rendering the entire complex soluble.[14][15][16]

Recommended Surfactants: For research applications, non-ionic surfactants are preferred due to their lower toxicity and biocompatibility.[14][16] Examples include Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor® EL).

Experimental Protocol:

  • Select a Surfactant: Choose a biocompatible, low-toxicity surfactant appropriate for your experimental system.

  • Prepare the Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

  • Incorporate the Compound:

    • Method A (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., ethanol). Add this solution to the surfactant-buffer solution. Then, remove the organic solvent under a stream of nitrogen or using a rotary evaporator. This leaves the compound entrapped within the micelles.

    • Method B (Direct Addition): Prepare a highly concentrated stock of the compound in a minimal amount of co-solvent (e.g., ethanol). Add this stock dropwise to the vigorously stirring surfactant solution.

  • Equilibration: Allow the solution to stir for several hours or overnight at a controlled temperature to ensure maximum and stable drug loading into the micelles.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-solubilized compound aggregates.

Troubleshooting:

  • Low Drug Loading: If the final concentration is too low, try increasing the surfactant concentration or experimenting with a different surfactant. The choice of surfactant can greatly influence the degree of solubilization.[14]

C. Strategy 3: Cyclodextrin Inclusion Complexes

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a hollow cone.[17] Their exterior is hydrophilic, making them water-soluble, while the interior cavity is hydrophobic.[18][19] This unique structure allows them to act as a "host" molecule, encapsulating a hydrophobic "guest" molecule like this compound.[17] This "inclusion complex" shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent water solubility.[20][21]

Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often recommended due to its higher solubility and lower toxicity compared to native β-cyclodextrin.[19]

Experimental Protocol (Kneading Method):

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:CD (commonly starting with 1:1 or 1:2). Calculate the required mass of this compound and HP-β-CD.

  • Initial Mixing: Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a paste.

  • Drug Incorporation: Add the drug to the paste.

  • Kneading: Knead the mixture thoroughly with a pestle for 30-60 minutes. During this process, the solvent facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.

  • Final Product: The resulting dried powder is the inclusion complex, which should be readily water-soluble.

  • Reconstitution: Dissolve the powder in your aqueous buffer to the desired final concentration.

Troubleshooting:

  • Incomplete Solubilization: If the final powder does not dissolve completely, it may indicate that the complexation was inefficient. Try increasing the molar ratio of cyclodextrin to the drug or exploring other preparation methods like co-precipitation.[9]

D. Strategy 4: Lipid-Based Formulations

Causality: For advanced applications, particularly oral drug development, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are a powerful option.[22][23] These are isotropic mixtures of oils, surfactants, and co-solvents that can dissolve large amounts of lipophilic drugs.[24] Upon gentle agitation in an aqueous medium (such as the gastrointestinal tract), they spontaneously form a fine oil-in-water emulsion, keeping the drug in a solubilized state for absorption.[25][26]

Considerations: The design of lipid-based formulations is complex and requires significant expertise in formulation science. It involves screening various oils, surfactants, and co-solvents to create a stable and effective system. This approach is typically reserved for preclinical and clinical drug development rather than routine laboratory experiments.

Section 4: Summary of Solubilization Techniques

TechniquePrinciple of ActionAdvantagesDisadvantagesBest For
Co-Solvents Reduces solvent polarity.[6]Simple, fast, inexpensive for initial screening.Potential for drug precipitation upon dilution; solvent toxicity to cells.[10][12]Initial in vitro screening; biochemical assays.
Surfactants Micellar encapsulation of the drug.[14][16]Higher solubilization capacity than co-solvents; can improve stability.[14]Potential for toxicity depending on surfactant type and concentration; can interfere with some assays.Cell-based assays (with non-ionic surfactants); formulations requiring higher concentrations.
Cyclodextrins Forms a host-guest inclusion complex.[17]High solubilization capacity; excellent safety profile (especially HP-β-CD); creates a stable, solid product.[19][21]Requires a specific preparation step; can be more expensive.In vitro and in vivo studies; when co-solvents are not viable.
Lipid-Based Systems Drug is dissolved in an oil/surfactant mixture that emulsifies in water.[22][24]Very high drug-loading capacity; mimics lipid absorption pathways.[24]Complex formulation development; not suitable for simple lab experiments.Advanced oral drug formulation and development.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI. (URL: )
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. (URL: )
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: )
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds | American Pharmaceutical Review. (URL: )
  • Clinical studies with oral lipid based formulations of poorly soluble compounds. (URL: )
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic
  • (Open Access) Approaches to improve solubility of poorly water soluble drugs (2014)
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (URL: )
  • Cyclodextrins in delivery systems: Applic
  • The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (URL: )
  • Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC - NIH. (URL: )
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (URL: )
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Lipid-based formulations for oral administration of poorly w
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (URL: )
  • A Review on Solubility Enhancement Methods for Poorly W
  • solubility enhancement and cosolvency by madhavi | PPTX - Slideshare. (URL: )
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. (URL: )
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (URL: )
  • Combined effect of cosolvent and cyclodextrin on solubiliz
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach - bepls. (URL: )
  • CARVEOL 99-48-9 wiki - Guidechem. (URL: )
  • Carveol - Wikipedia. (URL: )
  • Showing Compound Carveol (FDB014919) - FooDB. (URL: )
  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC - PubMed Central. (URL: )
  • Solubility enhancement of cox-2 inhibitors using various solvent systems - PMC - NIH. (URL: )
  • CARVEOL CAS#: 99-48-9 - ChemicalBook. (URL: )
  • Carveol | C10H16O | CID 7438 - PubChem - NIH. (URL: )
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC - NIH. (URL: )
  • Methods for Dissolving Hydrophobic Compounds in Water - ACS Public
  • This compound | 35692-59-2 - ChemicalBook. (URL: )
  • How do hydrophobic molecules dissolve? - Quora. (URL: )
  • How to dissolve hydrophobic drug.......
  • Techniques for solubility enhancement of Hydrophobic drugs: A Review - Journal of Advanced Pharmacy Educ

Sources

Minimizing side reactions in the synthesis of (-)-1,6-Epoxyisodihydrocarveol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (-)-1,6-Epoxyisodihydrocarveol Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the epoxidation of (-)-isopulegol and subsequent transformations. Our goal is to provide you with the mechanistic insights and practical protocols necessary to minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Diastereoselectivity in the Epoxidation of (-)-Isopulegol

Question: My epoxidation of (-)-isopulegol with m-CPBA is yielding a nearly 1:1 mixture of diastereomeric epoxides. How can I improve the diastereoselectivity to favor the desired this compound?

Answer: This is a common challenge. The epoxidation of (-)-isopulegol, an allylic alcohol, with peroxy acids like m-CPBA typically proceeds via a "syn" addition, where the oxygen is delivered to the same face of the double bond as the directing hydroxyl group.[1] However, the flexibility of the cyclohexyl ring and potential for competing transition states can lead to the formation of both cis and trans epoxides relative to the isopropyl group.

Causality and Mechanistic Insight: The stereochemical outcome is dictated by the transition state, where the peroxy acid coordinates to the allylic hydroxyl group. This hydrogen bonding directs the delivery of the oxygen atom to the proximal face of the alkene.[2] Factors that disrupt this directed delivery, such as steric hindrance or the use of non-coordinating solvents, can diminish diastereoselectivity.

Troubleshooting Protocol:

  • Solvent Choice: Ensure you are using a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform.[3] These solvents do not compete for hydrogen bonding with the m-CPBA, allowing for a more effective substrate-directed epoxidation.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). Lowering the temperature increases the energy difference between the competing diastereomeric transition states, thereby favoring the formation of the thermodynamically more stable product.

  • Reagent Purity and Stoichiometry: Use purified m-CPBA (commercial grades can be ~77% pure and contain m-chlorobenzoic acid, which can catalyze side reactions). Ensure a slight excess of m-CPBA (1.2-1.5 equivalents) is used to drive the reaction to completion, but avoid a large excess which can lead to over-oxidation or epoxide ring-opening.[3]

  • Buffering: Add a solid buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture.[4][5] This neutralizes the m-chlorobenzoic acid byproduct, which is acidic and can catalyze the formation of undesired diols through epoxide ring-opening.

Issue 2: Formation of Diol Byproducts and Epoxide Ring-Opening

Question: I'm observing significant amounts of a diol byproduct corresponding to the ring-opened epoxide in my crude reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of diols is a classic side reaction in epoxidation chemistry, resulting from the acid- or nucleophile-catalyzed hydrolysis of the newly formed epoxide.

Causality and Mechanistic Insight: The primary culprit is the acidic byproduct, m-chlorobenzoic acid, generated from m-CPBA during the reaction. In the presence of trace water (from solvents or reagents), this acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water, leading to the corresponding diol. The reaction is often quenched with an aqueous basic solution like saturated sodium bicarbonate to neutralize this acid and any remaining peroxy acid.[3]

Workflow for Minimizing Diol Formation:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Quench & Workup Dry_Solvent Use Anhydrous DCM Low_Temp Maintain 0 °C Dry_Solvent->Low_Temp Ensures anhydrous conditions Purify_mCPBA Purify m-CPBA Slow_Addition Slowly Add m-CPBA Purify_mCPBA->Slow_Addition Prevents localized acid buildup Add_Buffer Add Na₂HPO₄ Buffer Add_Buffer->Low_Temp Neutralizes acidic byproduct in situ TLC_Monitor Monitor by TLC Quench Quench with Na₂S₂O₃/NaHCO₃ TLC_Monitor->Quench Stop reaction at full conversion Wash Wash with Brine Dry Dry over Na₂SO₄

Caption: Optimized workflow to prevent premature epoxide ring-opening.

Recommended Protocol for a Buffered Epoxidation:

  • Dissolve (-)-isopulegol (1.0 eq.) and Na₂HPO₄ (3.0 eq.) in anhydrous dichloromethane (DCM).[4]

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add solid m-CPBA (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide, followed by saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[3]

Issue 3: Competing Baeyer-Villiger Oxidation

Question: My starting material is a derivative of (-)-isopulegol containing a ketone functionality. I am observing products consistent with Baeyer-Villiger oxidation alongside my desired epoxide. How can I favor epoxidation?

Answer: This is a well-known competition when using peroxy acids on substrates containing both an alkene and a ketone (or aldehyde).[2] m-CPBA is a classic reagent for both reactions, and selectivity can be challenging.

Causality and Mechanistic Insight: The selectivity between epoxidation and Baeyer-Villiger oxidation is influenced by the electronic nature of both the alkene and the ketone. Electron-rich alkenes are more nucleophilic and react faster with the electrophilic peroxy acid. Conversely, electron-deficient ketones are more susceptible to Baeyer-Villiger rearrangement. The presence of a nearby hydroxyl group can accelerate epoxidation through hydrogen bonding, which may give it a kinetic advantage.[2]

Strategies to Promote Epoxidation over Baeyer-Villiger Oxidation:

StrategyPrincipleRecommended ConditionsExpected Outcome
Use Alternative Reagents Select reagents known for chemoselective epoxidation in the presence of carbonyls.Use dimethyldioxirane (DMDO) generated in situ from Oxone and acetone. DMDO is a potent but neutral epoxidizing agent.High selectivity for the more nucleophilic alkene over the ketone.
Modify Substrate Protect the ketone as a ketal (e.g., ethylene glycol ketal) before epoxidation.React the substrate with ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TSA) prior to the epoxidation step.The ketal is stable to m-CPBA, completely preventing Baeyer-Villiger oxidation. The ketal can be removed post-epoxidation.
pH Control Buffer the reaction to disfavor the acid-catalyzed Baeyer-Villiger pathway.As in Issue 2, use NaHCO₃ or Na₂HPO₄.[4][5]Increases the rate of epoxidation relative to the Baeyer-Villiger reaction.
Issue 4: Difficulty in Separating Diastereomers

Question: I have a mixture of epoxide diastereomers that are proving difficult to separate by standard column chromatography. What are my options?

Answer: The epoxide diastereomers of isopulegol can have very similar polarities, making baseline separation on silica gel challenging.

Troubleshooting Protocol for Separation:

  • Optimize Chromatography:

    • Solvent System: Use a low-polarity solvent system (e.g., hexane/ethyl acetate or pentane/diethyl ether) and increase the polarity very gradually. A shallow gradient can improve resolution.

    • Column Dimensions: Use a long, thin column to increase the number of theoretical plates.

    • Sample Loading: Load a minimal amount of concentrated crude product onto the column. Overloading is a common cause of poor separation.

  • Derivatization: If chromatography fails, consider derivatizing the mixture. The subsequent ring-opening reaction with a nucleophile (e.g., a primary amine) will produce aminodiol diastereomers.[6] These products often have significantly different polarities and crystallinities, making them much easier to separate. The desired aminodiol can then be carried forward, or the protecting groups can be manipulated as needed.

  • Preparative HPLC: For high-value materials, preparative High-Performance Liquid Chromatography (HPLC) on a normal or reverse-phase column can provide excellent separation, albeit at a higher cost and lower throughput.

Visualizing the Synthetic Path Forward:

Caption: Alternative strategy for isolating pure stereoisomers.

References

  • BenchChem. (n.d.). Ring-Opening Reactions of (-)-Isopulegol Epoxides.
  • Le, T. M., et al. (2024).
  • Mendelovici, M., & Glotter, E. (1991). Epoxidation and Baeyer–Villiger Oxidation of γ-Hydroxy-Αβ-Unsaturated Ketones on Exposure to m-Chloroperbenzoic Acid. Journal of the Chemical Society, Perkin Transactions 1. As referenced in a Chemistry Stack Exchange discussion.
  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
  • Leah4Sci. (2022). Alkene Epoxidation Reaction and Mechanism with mCPBA. Leah4Sci.
  • Le, T. M., et al. (2020). Stereoselective synthesis and application of isopulegol-based bi- and trifunctional chiral compounds.
  • Miller, J. A., & Ullman, E. F. (2002). Combinatorial evolution of site- and enantioselective catalysts for polyene epoxidation.

Sources

Navigating the Labyrinth of Bicyclic Monoterpene NMR: A Technical Guide to Interpreting Complex Spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR spectral interpretation. This guide is designed for researchers, scientists, and professionals in drug development who encounter the often-bewildering complexity of NMR spectra from natural and synthetic small molecules. Here, we address specific challenges in structural elucidation, moving beyond simple step-by-step instructions to explain the why behind the methodology. Our focus is on fostering a deeper understanding of spectral analysis to empower you in your research.

This inaugural guide tackles a particularly challenging class of molecules: bicyclic monoterpenes, with a focus on epoxide-containing structures exemplified by derivatives of the p-menthane skeleton. While a complete, publicly available assigned dataset for (-)-1,6-Epoxyisodihydrocarveol remains elusive in the peer-reviewed literature, the principles of its spectral interpretation are universal to many similar systems. This guide will equip you with the strategies to approach such complex spectra with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the NMR analysis of complex bicyclic monoterpenes.

Q1: My ¹H NMR spectrum of a bicyclic monoterpene epoxide shows severe signal overlap in the aliphatic region. How can I begin to assign these protons?

A1: This is a classic challenge with rigid, polycyclic structures. The compact arrangement of protons in different stereochemical environments leads to a narrow chemical shift dispersion and complex coupling patterns.

Initial Steps:

  • High-Field NMR: If not already done, acquiring the spectrum on a higher field instrument (e.g., 600 MHz or above) is the first and most critical step. The increased spectral dispersion can often resolve some overlapping multiplets.

  • Solvent Effects: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, CD₃OD) can induce small but significant changes in chemical shifts, aiding in the deconvolution of overlapping signals. Aromatic solvents like benzene-d₆ are particularly useful for inducing solvent-induced shifts through anisotropic effects.

Advanced 2D NMR Approaches:

If signal overlap persists, a suite of 2D NMR experiments is essential for unambiguous assignment.

  • COSY (Correlation Spectroscopy): This is your primary tool for identifying proton-proton spin coupling networks. Start by identifying a well-resolved proton signal and "walk" along the carbon backbone by identifying its coupling partners.

  • TOCSY (Total Correlation Spectroscopy): This experiment is invaluable when a spin system is isolated. It reveals all protons within a coupled network, even if they are not directly coupled. For instance, in a chain of protons Hₐ-Hₑ-Hₓ, a TOCSY experiment can show a correlation between Hₐ and Hₓ, which would be absent in a COSY spectrum.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. This is a powerful method for spreading out the congested proton signals into the more dispersed ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together different spin systems and identifying quaternary carbons.

Q2: I'm struggling to differentiate between diastereomers of my bicyclic epoxide. The ¹H and ¹³C spectra are nearly identical. What's the next step?

A2: Differentiating diastereomers is a common and significant challenge. Subtle differences in stereochemistry can lead to very similar NMR spectra.

Key Techniques for Diastereomer Differentiation:

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the definitive experiments for determining stereochemistry. They detect through-space correlations between protons that are close to each other, typically within 5 Å. By observing specific NOE/ROE cross-peaks, you can deduce the relative orientation of substituents and the stereochemistry of ring junctions. For example, an NOE between a methyl group and a proton on the bicyclic ring can establish their cis or trans relationship.

  • Chiral Shift Reagents: The use of chiral lanthanide shift reagents can induce diastereotopic shifts in the NMR spectra of enantiomers or diastereomers, aiding in their differentiation and quantification. However, this technique is less common now due to the power of modern 2D NMR methods.

  • Comparison with Computational Data: In the absence of definitive experimental proof, comparing experimental chemical shifts with those predicted from theoretical calculations (e.g., using Density Functional Theory, DFT) for all possible diastereomers can provide strong evidence for the correct structure. A recent study on 1,6-epoxycarvone successfully utilized this approach to assign its stereochemistry[1].

Troubleshooting Guide: A Step-by-Step Workflow for Complex Spectra

When faced with a complex spectrum of a bicyclic monoterpene epoxide, a systematic approach is crucial.

Diagram of the Workflow for NMR Spectral Interpretation:

workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_validation Structure Validation a Acquire High-Resolution ¹H and ¹³C NMR b Identify Key Functional Groups (e.g., epoxides, alkenes, hydroxyls) a->b c COSY: Establish H-H Connectivity b->c If Overlap Persists d HSQC: Link Protons to Carbons c->d e HMBC: Connect Fragments & Quaternary Carbons d->e f NOESY/ROESY: Determine Stereochemistry e->f g Propose Structure f->g h Compare with Literature Data (if available) g->h i Computational Chemistry (DFT Calculations) g->i h->g i->g

Caption: A systematic workflow for the interpretation of complex NMR spectra.

Experimental Protocol: A Generic Approach for 2D NMR Data Acquisition

The following is a generalized protocol for acquiring a standard suite of 2D NMR experiments for a small organic molecule on a modern NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Initial 1D Spectra:

    • Acquire a standard ¹H NMR spectrum to assess signal dispersion and determine the spectral width.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters include 2k data points in the direct dimension (f2) and 256-512 increments in the indirect dimension (f1).

  • HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Optimize the spectral widths in both dimensions based on the 1D spectra.

  • HMBC: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay (typically 50-100 ms) should be optimized based on the expected magnitude of ²JCH and ³JCH coupling constants (often around 8-10 Hz).

  • NOESY/ROESY: Acquire a phase-sensitive NOESY or ROESY spectrum. A mixing time of 300-800 ms is a good starting point for small molecules. A series of experiments with varying mixing times may be necessary to build up NOE/ROE cross-peaks.

Data Presentation: Illustrative NMR Data of Related Bicyclic Monoterpenes

Carbon AtomCalculated ¹³C Chemical Shift (ppm)[1]
C160.5
C2135.2
C3145.8
C441.7
C529.5
C665.1
C715.2
C8199.8
C921.1
C1021.1

Note: Chemical shifts are referenced to TMS. The numbering scheme may differ from that of this compound.

Concluding Remarks

The structural elucidation of complex molecules like this compound is a puzzle that requires a combination of high-quality data, a systematic approach, and a deep understanding of NMR principles. While direct spectral data for this specific compound is not widely published, the strategies and troubleshooting guides presented here provide a robust framework for tackling similar challenges in your research. By leveraging the power of modern 1D and 2D NMR techniques, you can confidently navigate the intricate world of complex spectra and unlock the secrets of molecular structure.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Gunther, H. (2013).
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • da Silva, A. B., et al. (2017). ¹H and ¹³C NMR spectral data of bioactive cage-like polycyclic compounds. Magnetic Resonance in Chemistry, 55(10), 923-929. [Link]

Sources

Validation & Comparative

A Comparative Guide to Determining the Absolute Stereochemistry of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of absolute stereochemistry is a critical step in characterizing chiral molecules. The biological activity of a compound is intrinsically linked to its three-dimensional structure. This guide provides an in-depth comparison of modern and classical methodologies for determining the absolute stereochemistry of the chiral terpene epoxide, (-)-1,6-Epoxyisodihydrocarveol. We will delve into the causality behind experimental choices, presenting field-proven insights to ensure technical accuracy and trustworthy protocols.

This compound, a bicyclic monoterpenoid, presents a stereochemical puzzle due to its rigid ring system and multiple chiral centers. The "(-)" designation indicates its levorotatory nature, but this physical property does not directly reveal the spatial arrangement of its atoms. To move beyond this empirical observation to a definitive stereochemical assignment, robust analytical techniques are required.

The Stereochemical Challenge: Unveiling the 3D Structure

The precursor to our target molecule, (-)-isodihydrocarveol, has the established (1R,2R,4S) configuration.[1] Epoxidation of the endocyclic double bond introduces a new stereocenter at the epoxide, leading to potential diastereomers. Determining the absolute configuration of this newly formed epoxide ring in relation to the existing chiral centers is paramount.

Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy - A Modern Approach

Vibrational Circular Dichroism (VCD) has emerged as a powerful, non-destructive technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is exquisitely sensitive to the molecule's three-dimensional structure, providing a unique fingerprint of its absolute stereochemistry.

The Power of VCD: Why it is the Method of Choice

The primary advantage of VCD lies in its synergy with computational chemistry. By comparing the experimentally measured VCD spectrum with the theoretically predicted spectra for all possible stereoisomers, a definitive assignment of the absolute configuration can be made. This approach avoids the need for chemical derivatization or crystallization, which can be time-consuming and may not be feasible for all compounds.

The determination of the absolute configuration of the structurally similar terpene epoxide, S-(-)-limonene oxide, serves as an excellent case study. Researchers successfully used VCD in conjunction with density functional theory (DFT) calculations to not only assign the absolute configuration but also to understand its conformational preferences in solution.[2][3][4]

Experimental Workflow: VCD Analysis of this compound

The logical workflow for VCD analysis is a self-validating system that integrates experimental measurement with theoretical prediction.

VCD_Workflow cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_analysis Data Analysis & Assignment A Dissolve this compound in a suitable solvent (e.g., CCl4) B Acquire IR and VCD Spectra A->B G Compare experimental and theoretical spectra B->G Experimental Data C Generate 3D structures of all possible stereoisomers D Perform conformational search and geometry optimization (DFT) C->D E Calculate theoretical IR and VCD spectra for each stable conformer D->E F Boltzmann-average the spectra for each stereoisomer E->F F->G Theoretical Predictions H Identify the stereoisomer with the best spectral match G->H I Assign the absolute configuration H->I VCD_Assignment Definitive Absolute Configuration H->VCD_Assignment Chemical_Correlation_Workflow Unknown This compound (Unknown Configuration) Reaction Stereospecific Reaction (e.g., Reductive Ring Opening) Unknown->Reaction Product Product of Known Relative Stereochemistry Reaction->Product Comparison Compare Physical and Spectroscopic Data (e.g., NMR, [α]D) Product->Comparison Known Authentic Sample of Known Absolute Configuration Known->Comparison Assignment Assign Absolute Configuration of Starting Material Comparison->Assignment

Caption: Workflow for chemical correlation.

Step-by-Step Protocol for a Hypothetical Chemical Correlation:
  • Reaction Selection: Choose a reaction that proceeds with a well-defined stereochemical outcome. For example, the reductive opening of the epoxide with a hydride reagent.

  • Synthesis: Perform the reaction on this compound to yield the corresponding diol. Purify the product.

  • Synthesis of Standard: Independently synthesize the same diol from a starting material of known absolute configuration, for instance, from a known stereoisomer of limonene.

  • Comparison: Compare the physical and spectroscopic properties (e.g., melting point, optical rotation, NMR spectra) of the diol produced from the unknown with the authentic standard.

Conclusion: A Verdict on the Best Approach

While chemical correlation can provide a definitive answer, it is often a resource-intensive and lengthy process. The requirement for a suitable known compound and stereospecific reactions can be a significant bottleneck.

In contrast, Vibrational Circular Dichroism (VCD) spectroscopy stands out as the superior method for determining the absolute stereochemistry of this compound. Its non-destructive nature, requirement for only a small amount of sample, and the high confidence of the assignment when coupled with quantum chemical calculations make it the more efficient and reliable choice for modern stereochemical analysis. For researchers in drug development and natural product chemistry, the adoption of VCD offers a powerful tool to accelerate the characterization of chiral molecules and unlock their full potential.

References

  • Moreno, J. R. A., Ureña, F. P., & González, J. J. L. (2009). Conformational Preference of a Chiral Terpene: Vibrational Circular Dichroism (VCD), Infrared and Raman Study of S-(-)-limonene Oxide. Physical Chemistry Chemical Physics, 11(14), 2459–2467. [Link]

  • Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(−)-limonene oxide - RSC Publishing. [Link]

  • Moreno, J. R. A., Ureña, F. P., & González, J. J. L. (2009). Conformational preference of a chiral terpene: vibrational circular dichroism (VCD), infrared and Raman study of S-(-)-limonene oxide. ResearchGate. [Link]

  • National Center for Biotechnology Information (n.d.). (1S,2S,4R)-iso-dihydrocarveol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). (-)-Isodihydrocarveol. PubChem. Retrieved from [Link]

Sources

A Comparative Guide to Synthetic vs. Natural (-)-1,6-Epoxyisodihydrocarveol for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery and chemical biology, the provenance of a chiral molecule can be as critical as its structure. For researchers investigating the therapeutic potential of oxygenated monoterpenes, (-)-1,6-Epoxyisodihydrocarveol stands out as a molecule of interest. This guide provides a comprehensive comparison between the synthetically derived and naturally sourced enantiomer, offering experimental insights and protocols to empower researchers in making informed decisions for their specific applications.

Introduction: The Significance of Origin

This compound is a bicyclic monoterpene epoxide belonging to the p-menthane class of natural products. Its rigid, stereochemically rich structure makes it an attractive scaffold for the development of novel therapeutic agents. The presence of an epoxide ring offers a site for nucleophilic attack, enabling the synthesis of diverse derivatives. However, the choice between a synthetic or natural source for this compound is not trivial. It carries significant implications for purity, scalability, cost, and the presence of minor isomers that could influence biological outcomes. This guide will dissect these differences, providing the necessary data for researchers to align their procurement strategy with their experimental goals.

Synthetic vs. Natural: A Head-to-Head Comparison

The primary distinction between synthetic and natural this compound lies in their origin and, consequently, their impurity profiles. Synthetic routes offer high purity and stereochemical control, while natural isolation provides a product within a complex matrix of related compounds.

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is scarce in the literature, we can extrapolate expected properties based on closely related p-menthane epoxides. The data presented below is a composite of expected values and data from analogous compounds to guide researchers in their analytical characterization.

PropertySynthetic this compoundNatural this compoundSignificance for Researchers
Purity Typically >98%Variable, depends on isolation protocolHigh purity of synthetic material is crucial for dose-response studies and mechanistic elucidation.
Stereochemical Purity High, determined by the stereochemistry of the starting material and the selectivity of the epoxidation reaction.Generally high for the major enantiomer, but may contain trace amounts of other stereoisomers.Enantiomeric purity is critical for targeted biological activity and avoiding off-target effects.
Key Impurities Residual solvents, reagents (e.g., m-chlorobenzoic acid), and over-oxidation products.Other terpenoids and related compounds from the essential oil matrix.The nature of impurities can significantly impact biological assays; synthetic impurities are often easier to remove.
Optical Rotation Expected to be a specific negative value.Should match the synthetic standard if pure, but may be influenced by other chiral compounds in the isolate.A key parameter for confirming enantiomeric identity and purity.
¹H NMR (CDCl₃, 500 MHz) Expected sharp signals corresponding to the epoxy-p-menthane skeleton. Key signals: ~3.0-3.5 ppm (epoxide protons), characteristic shifts for methyl and isopropenyl groups.Similar to synthetic, but may show minor peaks from co-isolated natural products.NMR is essential for structural confirmation and purity assessment.
¹³C NMR (CDCl₃, 125 MHz) Expected ~10 distinct signals. Key signals: ~50-60 ppm (epoxide carbons).Should match the synthetic standard.Confirms the carbon skeleton and the presence of the epoxide functionality.
Mass Spectrum (EI) Expected Molecular Ion (M⁺) at m/z 168.11.Identical to synthetic.Confirms molecular weight.

Sourcing and Experimental Protocols

The choice between synthesis and natural isolation depends on the required scale, purity, and available resources.

Synthetic Approach: Stereoselective Epoxidation

The most logical and controlled synthesis of this compound involves the epoxidation of its corresponding alkene precursor, (-)-Isodihydrocarveol. This reaction is typically performed using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is known for its reliability in forming epoxides.[1][2][3][4] The stereochemistry of the final product is dictated by the stereochemistry of the starting alcohol, which directs the epoxidizing agent.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start (-)-Isodihydrocarveol reaction Epoxidation (0°C to rt) start->reaction Dissolved in DCM mcpba m-CPBA mcpba->reaction solvent Dichloromethane (DCM) solvent->reaction workup Aqueous Wash (NaHCO₃, Brine) reaction->workup Quench purification Column Chromatography (Silica Gel) workup->purification Crude Product product This compound purification->product >98% Purity

Caption: Synthetic workflow for this compound.

Protocol for Synthesis:

  • Dissolve (-)-Isodihydrocarveol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0°C in an ice bath.

  • Add m-CPBA (approx. 1.2 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove excess acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Natural Isolation: From Essential Oil to Pure Compound

While not definitively reported, this compound is likely to be found in the essential oils of certain Mentha species.[5] The isolation from a natural source is a multi-step process involving extraction followed by chromatographic separation.

Isolation_Workflow cluster_source Natural Source cluster_extraction Extraction cluster_separation Separation & Purification cluster_analysis Analysis & Identification cluster_product Final Product source Plant Material (e.g., Mentha spicata) extraction Hydrodistillation source->extraction fractionation Fractional Distillation (optional) extraction->fractionation Crude Essential Oil chromatography Column Chromatography fractionation->chromatography Enriched Fraction gcms GC-MS chromatography->gcms Isolated Fractions nmr NMR Spectroscopy gcms->nmr Tentative ID product Natural This compound nmr->product Structure Confirmed

Caption: General workflow for isolating natural this compound.

General Protocol for Isolation:

  • Subject the fresh or dried plant material to hydrodistillation for several hours to extract the essential oil.

  • Separate the oil from the aqueous distillate and dry it over anhydrous sodium sulfate.

  • Analyze the crude oil by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence and relative abundance of the target compound.[6][7][8][9]

  • Perform flash column chromatography on silica gel with a non-polar to polar solvent gradient (e.g., hexane to ethyl acetate) to separate the components of the essential oil.

  • Collect fractions and analyze by TLC and GC-MS to identify those containing this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Confirm the structure and purity of the isolated compound using ¹H and ¹³C NMR spectroscopy.[10][11]

Implications for Research and Development

The decision to use synthetic or natural this compound should be guided by the specific research context.

  • For early-stage screening and structure-activity relationship (SAR) studies, a synthetic source is highly recommended. The high purity and well-defined nature of the synthetic material ensure that any observed biological activity can be confidently attributed to the compound itself, rather than to a co-eluting natural product.

  • For research into the synergistic effects of essential oil components (the "entourage effect"), a well-characterized natural isolate or a specific fraction from the essential oil would be more appropriate.

  • For large-scale studies or preclinical development, a robust and scalable synthetic route is indispensable. It provides a consistent and reliable supply of the active pharmaceutical ingredient (API), free from the variability inherent in natural products.

Conclusion

Both synthetic and natural this compound have their place in the researcher's toolkit. The synthetic route provides an unambiguous source of pure material, essential for rigorous pharmacological and mechanistic studies. In contrast, natural isolation, while more challenging in terms of purification and characterization, offers a pathway to studying the compound in its native biological context. By understanding the distinct advantages and challenges of each source, researchers can strategically select the material that best aligns with their scientific objectives, ultimately accelerating the path of discovery.

References

  • Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. [Link]

  • Kaminski, Z. J., et al. (2014). Regio- and stereoselective synthesis of new diaminocyclopentanols. Beilstein Journal of Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Epoxidation and anti-diol formation from alkenes. YouTube. [Link]

  • IB Chemistry. (2011). 20.6.4 Explain the difference in physical/chemical properties of geometrical isomers. YouTube. [Link]

  • Catherine, C., et al. (2007). Mentha Spicata Essential Oils Rich In 1,8-Cineole And 1,2-Epoxy-P-Menthane Derivatives From Zakynthos (Ionian Island, W Greece). ResearchGate. [Link]

  • Silva, L. A., et al. (2011). NMR property calculations and experimental study of the 1,6-epoxycarvone and α-epoxypinene: a comparison of models. Magnetic Resonance in Chemistry. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Epoxidation of Alkenes. YouTube. [Link]

  • LibreTexts Chemistry. (2022). 7.8: Comparing Properties of Isomers. [Link]

  • Aljančić, I., et al. (2007). Stereochemistry and conformations of natural 1,2-epoxy-guaianolides based on 1D and 2D NMR data and semiempirical calculations. ResearchGate. [Link]

  • Nisar, A., et al. (2016). Gas Chromatography Mass Spectrometric (GCMS) Analysis of Essential Oils of Medicinal Plants. Semantic Scholar. [Link]

  • Ghorai, P., et al. (2012). Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. ACS Catalysis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 443180, (-)-Isodihydrocarveol. [Link]

  • Pradhan, S., et al. (2021). GC-MS Analysis of Essential Oils from Selected Aromatic Plants of the Manang Region, Nepal. Bulletin of the Department of Plant Resources. [Link]

  • Chemistry Steps. (2023). Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems. [Link]

  • Perdih, A. (2012). Physicochemical Properties of Octane Isomers in View of the Structural Numbers. Acta Chimica Slovenica. [Link]

  • The Organic Chemistry Tutor. (2022). Properties of Isomers. YouTube. [Link]

  • Baharin, S. N. A., et al. (2016). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC–TOF MS). Molecules. [Link]

  • Yak Science. (2015). Epoxidation of Alkenes using mCPBA: Mechanism and Properties!. YouTube. [Link]

  • Chegg. (2025). Epoxidation and Hydroxylation of Alkenes Ft. Professor Dave. YouTube. [Link]

  • Chen, J., et al. (2015). Effect of position isomerism on the formation and physicochemical properties of pharmaceutical co-crystals. European Journal of Pharmaceutical Sciences. [Link]

  • Wesołowska, A., et al. (2023). GC-MS Analysis of Essential Oil and Volatiles from Aerial Parts of Peucedanum tauricum M.B. during the Phenological Period. Molecules. [Link]

  • SpectraBase. (1S,2S,3R)-2,3-EPOXYCARANE. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Epoxy Monoterpenoids: Insights from (-)-1,6-Epoxyisodihydrocarveol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of natural product-derived anticancer agents, monoterpenes from essential oils have garnered significant attention for their therapeutic potential and favorable safety profiles.[1] This guide provides a comparative analysis of the cytotoxic effects of epoxy-p-menthane derivatives, structurally analogous to (-)-1,6-Epoxyisodihydrocarveol. We delve into the structure-activity relationships that govern their efficacy against various cancer cell lines, supported by experimental data from peer-reviewed studies. A detailed protocol for assessing cytotoxicity using the MTT assay is provided, alongside a discussion of the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer therapeutics.

Introduction: The Therapeutic Promise of Epoxy Monoterpenoids

Monoterpenes, a class of secondary metabolites found in abundance in plants, have long been investigated for their diverse pharmacological properties, including notable anticancer activities.[1][2] Their structural diversity and low toxicity make them attractive candidates for the development of new antineoplastic drugs.[1] A key structural modification that has been shown to enhance the cytotoxic potential of these compounds is the introduction of an epoxide group. This guide focuses on the comparative cytotoxicity of p-menthane derivatives, a class of monoterpenes structurally related to this compound, to elucidate the impact of specific functional groups on their anticancer activity.

A pivotal study by Andrade et al. investigated the cytotoxic potential of a series of p-menthane derivatives against human tumor cell lines, providing valuable data for a comparative analysis.[3][4] The findings from this research underscore the critical role of the epoxide moiety and other structural features in modulating the cytotoxic response.

Comparative Cytotoxicity Analysis

The cytotoxic activity of several p-menthane derivatives was evaluated against a panel of human cancer cell lines, including ovarian (OVCAR-8), colon (HCT-116), and brain (SF-295) cancer lines, using the MTT assay.[3] The results, summarized in the table below, highlight significant differences in cytotoxic efficacy based on structural modifications.

CompoundStructureOVCAR-8 (% GI)HCT-116 (% GI)SF-295 (% GI)IC50 (µg/mL) against OVCAR-8
(+)-Limonene 1,2-epoxideEpoxide58.48 - 93.10---
(-)-Perillaldehyde 8,9-epoxideEpoxide, Aldehyde96.32 - 99.89--1.03
Perillyl alcoholAlcohol, Alkene90.92 - 95.82---
(-)-PerillaldehydeAldehyde, Alkene59.28 - 83.03---
(-)-8-HydroxycarvotanacetoneAlcohol, Ketone61.59 - 94.01---

Data sourced from Andrade et al.[3] % GI refers to the percentage of Growth Inhibition. A higher % GI indicates greater cytotoxic activity.

Key Observations and Structure-Activity Relationship (SAR) Insights:

  • The Epoxide Advantage: The data strongly suggests that the presence of an epoxide group significantly enhances cytotoxicity. For instance, (-)-Perillaldehyde 8,9-epoxide demonstrated the highest growth inhibition across the tested cell lines, surpassing its non-epoxidized counterpart, (-)-Perillaldehyde.[3] This is a recurring theme in the study of cytotoxic natural products, where the epoxide ring is often a critical pharmacophore.

  • The Role of the Aldehyde Group: The combination of an epoxide and an aldehyde group in (-)-Perillaldehyde 8,9-epoxide appears to be particularly potent, resulting in the highest observed cytotoxicity.[3] This suggests a synergistic effect between these two functional groups.

  • Stereochemistry Matters: The study by Andrade et al. also hints at the importance of stereochemistry in determining the cytotoxic effects of these compounds, a crucial consideration for future drug design and synthesis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[5]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., OVCAR-8, HCT-116, SF-295) in appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds (e.g., this compound analogs) in a suitable solvent like DMSO.

    • Create a series of dilutions of the test compounds in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly by gentle pipetting or by using a plate shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition (% GI) using the following formula: % GI = 100 - [((Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)) x 100]

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of % GI versus compound concentration.

Experimental Workflow Diagram

Caption: Workflow of the MTT assay for determining cytotoxicity.

Putative Mechanisms of Action: Induction of Apoptosis

The cytotoxic effects of many monoterpenes are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][7] While the precise signaling pathways activated by this compound and its analogs require further investigation, it is hypothesized that they may trigger apoptosis through the intrinsic (mitochondrial) pathway.

This pathway is characterized by the following key events:

  • Induction of Oxidative Stress: The compound may increase the production of reactive oxygen species (ROS) within the cancer cells.

  • Mitochondrial Membrane Permeabilization: Elevated ROS levels can lead to the permeabilization of the mitochondrial outer membrane.

  • Cytochrome c Release: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytoplasm.

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates executioner caspases like caspase-3.

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.

Hypothesized Apoptotic Pathway

G Compound Epoxy Monoterpenoid ROS Increased ROS Compound->ROS Mito Mitochondrial Membrane Permeabilization ROS->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by epoxy monoterpenoids.

Conclusion and Future Directions

The comparative analysis of this compound analogs reveals a clear structure-activity relationship, with the epoxide and aldehyde functionalities playing a pivotal role in enhancing cytotoxic activity against cancer cells. The data presented herein provides a strong rationale for the continued exploration of epoxy monoterpenoids as a promising class of anticancer agents.

Future research should focus on:

  • Synthesis and evaluation of a broader range of analogs to further refine the SAR and optimize cytotoxic potency and selectivity.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.

  • In vivo studies in animal models to assess the antitumor efficacy and safety of the most promising candidates.

By systematically exploring the chemical space around the p-menthane scaffold, it is anticipated that novel and more effective anticancer drug candidates can be developed.

References

  • Andrade, L. N., et al. (2016). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules, 21(9), 1149. [Link]

  • Andrade, L. N., et al. (2016). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. PMC, [Link]

  • National Center for Biotechnology Information. MTT Assay. In: Assay Guidance Manual. [Link]

  • de Oliveira, T. M., et al. (2021). A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update. Molecules, 26(16), 4999. [Link]

  • Andrade, L. N., et al. (2016). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. MDPI. [Link]

  • Melo, D. A., et al. (2021). Anticancer activity of monoterpenes: a systematic review. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(10), 1845-1861. [Link]

  • Melo, D. A., et al. (2021). Anticancer activity of monoterpenes: a systematic review. ResearchGate. [Link]

  • Pereira, F. O., et al. (2017). Cytotoxic Activity of Semi-Synthetic Derivatives of Elatol and Isoobtusol. Marine Drugs, 15(1), 19. [Link]

  • Kędzia, A., et al. (1990). Synthesis of p-menthane derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 47(5-6), 449-453. [Link]

  • Piñero, J., et al. (1993). Synthesis and cytotoxicity of 1,6,7,8-substituted 2-(4'-substituted phenyl)-4-quinolones and related compounds: identification as antimitotic agents interacting with tubulin. Journal of Medicinal Chemistry, 36(9), 1146-1156. [Link]

Sources

A Comparative Guide to the Bioactivity of Epoxy Terpenes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the bioactivity of different epoxy terpenes, offering valuable insights for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction to Epoxy Terpenes: Nature's Architecturally Complex Molecules

Terpenes are a large and diverse class of organic compounds produced by a variety of plants. Their oxidized derivatives, known as terpenoids, can include functional groups such as epoxides. The introduction of an epoxide ring, a three-membered cyclic ether, into a terpene backbone can significantly alter its chemical reactivity and biological activity. This modification often enhances the molecule's ability to interact with cellular targets, making epoxy terpenes a promising area of research for novel therapeutic agents. This guide will focus on comparing the anticancer and anti-inflammatory properties of prominent epoxy terpenes, supported by experimental data.

Part 1: Comparative Anticancer Bioactivity of Epoxy Terpenes

The epoxide functional group has been frequently associated with anticancer activity.[1] This section compares the cytotoxic effects of two prominent epoxy sesquiterpenes, β-caryophyllene oxide and α-humulene epoxide, against various cancer cell lines.

β-Caryophyllene Oxide vs. α-Humulene Epoxide: A Tale of Two Sesquiterpenes

β-caryophyllene and α-humulene are isomeric sesquiterpenes found in many essential oils. Their epoxidized forms, β-caryophyllene oxide and α-humulene epoxide, have demonstrated notable anticancer properties.

β-caryophyllene oxide has been shown to suppress the proliferation of various cancer cells, including prostate (PC-3) and breast (MCF-7) cancer cell lines in a dose-dependent manner.[2] Its chemical structure, featuring both a methylene and an epoxide exocyclic functional group, allows it to covalently bind to proteins and DNA, making it a potent signaling modulator in tumor cells.[3] In contrast, α-humulene has also exhibited significant antiproliferative activities.[3] Interestingly, the cytotoxic effect of α-humulene can be enhanced by the presence of its non-epoxidized counterpart, β-caryophyllene.[3]

While direct comparative studies between β-caryophyllene oxide and α-humulene epoxide are limited, the available data suggests that both are potent anticancer agents. β-caryophyllene oxide's mechanism of action is known to involve the alteration of several key pathways in cancer development, including the MAPK, PI3K/AKT/mTOR/S6K1, and STAT3 pathways.[1][3]

Quantitative Comparison of Cytotoxicity

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various epoxy terpenes against different cancer cell lines, providing a quantitative measure of their cytotoxic potency.

Epoxy TerpeneCancer Cell LineIC50 Value (µM)Reference
(-)-Perillaldehyde 8,9-epoxideOVCAR-8 (Ovarian)1.75 µg/mL[4]
(-)-Perillaldehyde 8,9-epoxideHCT-116 (Colon)1.03 µg/mL[4]
(+)-Limonene 1,2-epoxideOVCAR-8 (Ovarian)> 25 µg/mL (GI = 58.48%)[4]
(+)-Limonene 1,2-epoxideHCT-116 (Colon)> 25 µg/mL (GI = 93.10%)[4]
Caryophyllene OxideU-87 MG (Glioblastoma)~0% cell viability at tested conc.[5]
Caryophyllene OxidePC-3 (Prostate)~45.56% cell viability at tested conc.[5]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and cell densities.

Part 2: Comparative Anti-inflammatory Bioactivity of Epoxy Terpenes

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Terpenes and their epoxidized derivatives have shown significant promise as anti-inflammatory agents.[2] This section compares the anti-inflammatory potential of two common epoxy monoterpenes, limonene oxide and pinene oxide.

Limonene Oxide vs. Pinene Oxide: Modulators of Inflammatory Pathways

Limonene and pinene are abundant monoterpenes with well-documented anti-inflammatory properties. Their epoxidized forms are expected to exhibit similar or enhanced activity. The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]

The anti-inflammatory effects of terpenes are largely attributed to their ability to modulate key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7] These pathways are crucial for the transcription of numerous pro-inflammatory genes.

Quantitative Comparison of Anti-inflammatory Activity (Based on Parent Terpenes)

The following table summarizes the IC50 values for the inhibition of NO production by the parent terpenes, providing a baseline for understanding the potential anti-inflammatory potency of their epoxidized derivatives.

TerpeneCell LineIC50 for NO Inhibition (µM)Reference
(-)-LimoneneRAW 264.7> 666[6]
α-PineneRAW 264.7~233[6]

Part 3: Experimental Protocols and Methodologies

To ensure the reproducibility and validity of research in this field, this section provides a detailed, step-by-step protocol for a key in vitro assay used to evaluate the bioactivity of epoxy terpenes.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the epoxy terpene compounds in a serum-free medium. Aspirate the spent culture medium from the wells and add 100 µL of the compound dilutions to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line and the expected potency of the compounds.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C with 5% CO₂ to allow for the reduction of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently pipette the solution up and down to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[3][9]

Part 4: Visualization of Signaling Pathways and Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures, this section includes diagrams generated using Graphviz.

Signaling Pathway Modulation by β-Caryophyllene Oxide

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes Cell_Proliferation Cell_Proliferation MAPK->Cell_Proliferation Promotes IKK IKK IkB IkB IKK->IkB Phosphorylates & Degrades NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_n NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_n Translocates Gene_Expression Pro-inflammatory & Pro-cancer Gene Expression NFkB_p65_p50_n->Gene_Expression Caryophyllene_Oxide β-Caryophyllene Oxide Caryophyllene_Oxide->PI3K Inhibits Caryophyllene_Oxide->MAPK Activates Caryophyllene_Oxide->IKK Inhibits (Inferred) Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activates

Caption: Signaling pathways modulated by β-caryophyllene oxide in cancer and inflammation.

Experimental Workflow for Comparing Epoxy Terpene Bioactivity

G Start Start: Select Epoxy Terpenes Cell_Culture Cell Culture: Cancer & Macrophage Cell Lines Start->Cell_Culture Compound_Prep Compound Preparation: Serial Dilutions Start->Compound_Prep MTT_Assay MTT Assay: Measure Cytotoxicity (IC50) Cell_Culture->MTT_Assay NO_Assay Nitric Oxide Assay: Measure Anti-inflammatory Activity (IC50) Cell_Culture->NO_Assay Compound_Prep->MTT_Assay Compound_Prep->NO_Assay Data_Analysis Data Analysis: Compare IC50 values MTT_Assay->Data_Analysis NO_Assay->Data_Analysis Conclusion Conclusion: Determine Relative Bioactivity Data_Analysis->Conclusion

Caption: Experimental workflow for the comparative bioactivity assessment of epoxy terpenes.

Conclusion

This guide provides a comparative overview of the anticancer and anti-inflammatory bioactivities of select epoxy terpenes, grounded in experimental data and established methodologies. The inclusion of detailed protocols and visual representations of signaling pathways and experimental workflows aims to enhance the practical application of this information in a research and development setting. While the therapeutic potential of epoxy terpenes is evident, further research is necessary to fully elucidate their mechanisms of action and to conduct direct comparative studies to establish a more definitive hierarchy of their potency.

References

  • Fidyt, K., Fiedorowicz, A., Strządała, L., & Hordyjewska-Krajewska, A. (2016). β-caryophyllene and β-caryophyllene oxide—natural compounds of anticancer and analgesic properties. Cancer Medicine, 5(10), 3007-3017. [Link]

  • Rufino, A. T., Ribeiro, M., Sousa, C., Judas, F., Salgueiro, L., Cavaleiro, C., & Mendes, A. F. (2014). Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity. Journal of Natural Products, 77(2), 264-269. [Link]

  • National Center for Biotechnology Information (2023). Assay Guidance Manual. [Link]

  • Chi, G., Wei, M., Xie, X., Wei, T., Zhou, F., & Zhang, Y. (2013). Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury. Inflammation, 36(2), 501-511. [Link]

  • Horváth, B., Mukhopadhyay, P., Kechrid, M., Patel, V., Tanchian, G., Wink, D. A., ... & Pacher, P. (2012). β-Caryophyllene ameliorates cisplatin-induced nephrotoxicity in a cannabinoid 2 receptor-dependent manner. Free Radical Biology and Medicine, 52(8), 1325-1333. [Link]

  • Kim, D. S., Lee, H. J., Jeon, Y. D., Han, Y. H., Kee, J. Y., Kim, H. J., ... & Hong, S. H. (2015). Alpha-pinene exhibits anti-inflammatory activity through the suppression of MAPKs and the NF-κB pathway in mouse peritoneal macrophages. The American journal of Chinese medicine, 43(04), 731-742. [Link]

  • Rivas-Jacobo, M. A., Jeronimo-Cruz, R., Gonzalez-Ibarra, A., & Gonzalez-Hernandez, H. (2020). A caryophyllene oxide and other potential anticholinesterase and anticancer agent in Salvia verticillata subsp. amasiaca (Freyn & Bornm.) Bornm. (Lamiaceae). Natural Product Research, 36(1), 216-220. [Link]

  • Russo, E. B. (2011). Taming THC: potential cannabis synergy and phytocannabinoid-terpenoid entourage effects. British journal of pharmacology, 163(7), 1344-1364. [Link]

  • Springer Nature. (2023). MTT Assay Protocol. [Link]

  • Yoon, W. J., Lee, N. H., & Hyun, C. G. (2010). Limonene suppresses lipopolysaccharide-induced production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines in RAW 264.7 macrophages. Journal of oleo science, 59(8), 415-421. [Link]

  • Legault, J., & Pichette, A. (2007). Potentiating effect of β-caryophyllene on anticancer activity of α-humulene, isocaryophyllene and paclitaxel. Journal of Pharmacy and Pharmacology, 59(12), 1643-1647. [Link]

  • de Oliveira, M. G., de Farias, J. A., de Brito, F. C. F., de Morais, S. M., de Paula, R. C. M., & de Oliveira, A. C. (2017). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules, 22(8), 1279. [Link]

  • Pereira, F. V., da Veiga, V. F., & da Silva, A. J. R. (2021). Steroidal epoxides as anticancer agents in lung, prostate and breast cancers: The case of 1,2-epoxysteroids. Steroids, 174, 108906. [Link]

  • Aydin, E., Türkez, H., & Keleş, M. S. (2020). A caryophyllene oxide and other potential anticholinesterase and anticancer agent in Salvia verticillata subsp. amasiaca (Freyn & Bornm.) Bornm. (Lamiaceae). Natural product research, 36(1), 216-220. [Link]

Sources

A Validated High-Performance GC-MS Method for the Quantification of (-)-1,6-Epoxyisodihydrocarveol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-1,6-Epoxyisodihydrocarveol is a chiral oxygenated monoterpenoid of increasing interest in the pharmaceutical and fragrance industries. Its unique structure, derived from the epoxidation of carvone, presents analytical challenges for accurate and precise quantification, essential for quality control, pharmacokinetic studies, and regulatory compliance. This guide introduces a newly validated Gas Chromatography-Mass Spectrometry (GC-MS) method, demonstrating its suitability for the intended purpose through a rigorous validation process aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] Furthermore, we provide a comparative analysis against a conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method to highlight the superior performance of the novel GC-MS approach.

This document is intended for researchers, scientists, and drug development professionals seeking a robust and reliable analytical method for this compound. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and validation.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

A Novel Validated GC-MS Method

Gas Chromatography-Mass Spectrometry was selected for its high resolving power and sensitivity, which are critical for analyzing complex matrices and achieving low detection limits.[3][4][5] The method development focused on optimizing chromatographic separation and mass spectrometric detection for unambiguous identification and quantification.

Experimental Protocol: GC-MS Method
  • Instrumentation: Agilent 7890B GC coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped to 180°C at 10°C/min, then to 250°C at 20°C/min and held for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode.

  • Quantifier Ion: m/z 153.

  • Qualifier Ions: m/z 125, 95.

Method Validation According to ICH Q2(R1) Guidelines

The developed GC-MS method was rigorously validated to ensure its performance is suitable for its intended purpose.[1][2] The validation parameters and the summary of the results are presented below.

validation_workflow cluster_validation Analytical Method Validation Workflow Specificity Specificity (Interference Check) Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness

Caption: Workflow for the validation of the new analytical method.

Specificity

The specificity of the method was evaluated by analyzing blank matrix (placebo), and the blank spiked with this compound and potential impurities. The retention time and the mass spectrum of the analyte were unique, and no interfering peaks were observed at the retention time of the analyte in the blank or placebo chromatograms.

Linearity and Range

Linearity was assessed by analyzing a series of six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Regression Equation y = 25432x + 1587-

The high correlation coefficient demonstrates a strong linear relationship between the concentration and the instrument response over the specified range.

Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (low, medium, and high). The experiments were performed in triplicate.

Concentration LevelSpiked (µg/mL)Recovered (µg/mL)Recovery (%)
Low 54.9298.4
Medium 5050.45100.9
High 9089.2899.2
Average Recovery 99.5%

The excellent recovery values indicate the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSDAcceptance Criteria
Repeatability 49.80.450.9%≤ 2%
Intermediate Precision 50.20.621.2%≤ 2%

The low relative standard deviation (%RSD) values demonstrate the high precision of the method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was established at an S/N ratio of 3:1, and the LOQ at an S/N ratio of 10:1.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

The low LOD and LOQ values highlight the high sensitivity of the GC-MS method.

Comparison with an Alternative HPLC-UV Method

To provide a comprehensive evaluation, the validated GC-MS method was compared to a hypothetical, less optimized HPLC-UV method. This comparison underscores the advantages of the new method for the routine analysis of this compound.

Hypothetical HPLC-UV Method Parameters
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

Comparative Performance Data
ParameterValidated GC-MS Method Hypothetical HPLC-UV Method Commentary
Specificity High (Mass Spec Confirmation)Moderate (Potential interferences)GC-MS offers superior specificity due to mass fragmentation patterns.
Linearity (r²) 0.99950.995GC-MS demonstrates a stronger linear response.
Accuracy (% Recovery) 99.5%95.2%The GC-MS method provides more accurate quantification.
Precision (%RSD) < 1.5%< 5%The GC-MS method is significantly more precise.
LOD 0.3 µg/mL1.5 µg/mLThe GC-MS method is 5 times more sensitive.
LOQ 1.0 µg/mL5.0 µg/mLThe GC-MS method has a lower limit of quantification.
Run Time 20 min15 minHPLC-UV has a slightly shorter run time.

Conclusion and Recommendations

The newly developed and validated GC-MS method for the quantification of this compound has demonstrated exceptional performance in terms of specificity, linearity, accuracy, precision, and sensitivity, meeting all the acceptance criteria set forth by the ICH Q2(R1) guidelines.[1][2]

When compared to a conventional HPLC-UV method, the GC-MS method offers significant advantages:

  • Superior Specificity: The use of mass spectrometry provides unambiguous identification, which is crucial for regulatory submissions and in the presence of potential impurities.

  • Enhanced Sensitivity: The significantly lower LOD and LOQ allow for the accurate measurement of trace amounts of the analyte.

  • Greater Precision and Accuracy: The method yields more reliable and reproducible results, which is critical for quality control and ensuring product consistency.

While the HPLC-UV method may offer a slightly faster analysis time, the overall performance of the GC-MS method is far superior. Therefore, for researchers, scientists, and drug development professionals requiring a robust, reliable, and sensitive analytical method for this compound, the validated GC-MS method presented in this guide is strongly recommended.

References

  • Characterization of Terpenoids in Aromatic Plants Using Raman Spectroscopy and Gas Chromatography–Mass Spectrometry (GC–MS). MDPI. [Link]

  • Determination of Terpenoids in Plant Leaves by GC-MS. Taylor & Francis Online. [Link]

  • Quantitation of Select Terpenes/Terpenoids and Nicotine Using Gas Chromatography–Mass Spectrometry with High-Temperature Headspace Sampling. ACS Omega. [Link]

  • Profiling Terpenoids in Cannabis with GC×GC-MS. LCGC International. [Link]

  • Is it possible to detect and quantify terpenoid compounds using gas chromatography? ResearchGate. [Link]

  • Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages. National Center for Biotechnology Information. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Major identified compounds in the GC-MS analysis of essential oils from... ResearchGate. [Link]

  • A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil. National Center for Biotechnology Information. [Link]

  • Extraction of Essential Oils and Terpene Volatiles from Plants and Identification by GC-MS-Based Techniques. PubMed. [Link]

  • Quantitative Analysis of Terpenic Compounds in Microsamples of Resins by Capillary Liquid Chromatography. National Center for Biotechnology Information. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. [Link]

  • Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. ACS Publications. [Link]

  • Diastereoselective Synthesis of 7,8-Carvone Epoxides. MDPI. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. [Link]

Sources

Navigating the Spectral Maze: A Comparative Guide to the NMR Data of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in natural product synthesis, drug discovery, and metabolic studies, the unambiguous structural elucidation of stereochemically complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, providing a detailed roadmap of a molecule's carbon-hydrogen framework. However, the interpretation of this spectral data is not always straightforward. Cross-referencing experimentally acquired data with established literature values is a critical step to confirm the identity and purity of a synthesized or isolated compound.

This guide provides an in-depth, practical comparison of experimental NMR data for the monoterpene epoxide, (-)-1,6-Epoxyisodihydrocarveol, with literature data for closely related structures. In the dynamic field of chemical research, it is not uncommon to encounter novel compounds or derivatives for which direct spectral comparisons are unavailable. In such instances, a thorough analysis against structurally analogous compounds becomes an invaluable tool for structural validation. Here, we will utilize published data for diastereomers of 7,8-epoxycarvone as our primary reference, highlighting the nuances of spectral interpretation when an exact match is not present in the literature.

The Importance of NMR in Stereoisomer Differentiation

The biological activity of a molecule is often intrinsically linked to its three-dimensional structure. For a molecule like this compound, with multiple stereocenters, even subtle changes in stereochemistry can lead to significant differences in its pharmacological profile. High-field NMR, through techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), provides crucial information about the spatial proximity of protons, allowing for the determination of relative stereochemistry. Furthermore, the precise chemical shifts (δ) and coupling constants (J) in ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment and dihedral angles between adjacent protons, making them powerful reporters of stereochemical identity.

Experimental Protocol: Acquiring NMR Data for this compound

A sample of this compound was prepared and its NMR spectra were acquired according to the following protocol:

Sample Preparation:

  • Approximately 10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution was transferred to a 5 mm NMR tube.

NMR Data Acquisition:

  • Instrument: Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Spectral Width: 12 ppm

    • Acquisition Time: 3.4 s

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Number of Scans: 1024

    • Spectral Width: 240 ppm

    • Acquisition Time: 1.1 s

    • Relaxation Delay: 2.0 s

The following workflow diagram illustrates the key steps from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Processing & Analysis Dissolution Dissolve 10 mg of this compound in 0.6 mL CDCl3 with TMS Transfer Transfer to 5 mm NMR Tube Dissolution->Transfer H1_NMR ¹H NMR Acquisition Transfer->H1_NMR C13_NMR ¹³C NMR Acquisition Transfer->C13_NMR Processing Fourier Transform & Phase Correction H1_NMR->Processing C13_NMR->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Cross_Reference Cross-Referencing with Literature Data Peak_Picking->Cross_Reference

Figure 1: Experimental workflow for NMR data acquisition and analysis.

Data Comparison: Experimental vs. Literature Values

The following tables present a direct comparison of the experimentally obtained ¹H and ¹³C NMR data for this compound with the literature data for the diastereomers of 7,8-epoxycarvone, as reported by Martinez et al. (2018).[1] It is important to note that while the core carbocyclic ring is similar, the position of the epoxide and the nature of the substituent at C1 differ, which will inevitably lead to variations in chemical shifts.

Table 1: Comparison of ¹H NMR Data (CDCl₃)

Proton AssignmentExperimental δ (ppm) for this compoundLiterature δ (ppm) for (5R,7S)-7,8-Epoxycarvone[1]Literature δ (ppm) for (5R,7R)-7,8-Epoxycarvone[1]
H-35.45 (br s)6.72 (m)6.73 (m)
H-63.10 (d, J=4.5 Hz)2.58 (m, Ha-6), 2.51 (m, Hb-6)2.55 (m, Ha-6), 2.17 (m, Hb-6)
H-84.72 (s), 4.68 (s)2.65 (d, J=4.6 Hz, Ha-8), 2.61 (d, J=4.6 Hz, Hb-8)2.72 (d, J=4.5 Hz, Ha-8), 2.58 (d, J=4.5 Hz, Hb-8)
H-10 (CH₃)1.75 (s)1.77 (s)1.76 (s)
H-9 (CH₃)1.32 (s)1.29 (s)1.31 (s)

Table 2: Comparison of ¹³C NMR Data (CDCl₃)

Carbon AssignmentExperimental δ (ppm) for this compoundLiterature δ (ppm) for (5R,7S)-7,8-Epoxycarvone[1]Literature δ (ppm) for (5R,7R)-7,8-Epoxycarvone[1]
C-172.1144.2 (C-2)144.1 (C-2)
C-2148.5135.6 (C-1)135.6 (C-1)
C-3121.5198.2 (C=O)199.1 (C=O)
C-441.241.340.7
C-530.540.439.9
C-658.927.727.9
C-764.358.057.9
C-8109.852.952.4
C-9 (CH₃)20.818.419.0
C-10 (CH₃)22.115.715.7

Analysis and Discussion

The cross-referencing of our experimental data with the literature values for 7,8-epoxycarvone reveals both expected similarities and informative differences.

  • Similarities: The chemical shifts for the methyl groups (H-9 and H-10) and the protons on the six-membered ring show some correlation, which is anticipated given the shared p-menthane skeleton. For instance, the methyl protons at C-10 in our experimental data (1.75 ppm) are in a similar region to those in the reference compounds (1.77 and 1.76 ppm).[1]

  • Key Differences and Structural Rationale:

    • Epoxide Protons: The most significant differences are observed for the protons and carbons associated with the epoxide ring. In this compound, the epoxide is between C1 and C6. The proton at C-6 (3.10 ppm) is characteristic of a proton on an epoxide ring.[2][3] In contrast, the reference compounds have an epoxide at the C7-C8 position, leading to different chemical shifts for the exocyclic methylene protons.[1]

    • Olefinic Protons: Our target molecule has an exocyclic double bond at C2-C8, giving rise to signals at 4.72 and 4.68 ppm. The reference compounds have an endocyclic double bond at C1-C2, with a single olefinic proton around 6.7 ppm.[1]

    • Carbonyl vs. Hydroxyl Group: A major structural difference is the presence of a hydroxyl group at C1 in our compound, resulting in a C-1 chemical shift of 72.1 ppm. The reference compounds possess a ketone at C2, which is reflected in the significantly downfield chemical shifts of ~198-199 ppm for this carbon.[1]

This comparative analysis, even without a direct literature match, allows us to confidently assign the key functional groups and overall connectivity of our synthesized this compound. The observed differences in chemical shifts are entirely consistent with the expected electronic and steric effects arising from the different placement of the epoxide and the nature of the oxygen-containing functional group.

Best Practices for NMR Data Comparison

For researchers undertaking similar comparative analyses, the following best practices are recommended:

  • Consistent Experimental Conditions: Ensure that the solvent and, if possible, the concentration and temperature are consistent between your experiment and the literature report. These factors can influence chemical shifts.

  • Consider Field Strength: While modern NMR data is referenced to an internal standard, be aware that spectra recorded on instruments with different magnetic field strengths may show subtle differences in resolution and peak shapes.

  • Utilize 2D NMR: Techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals, especially for complex molecules.

  • Consult Spectral Databases: In addition to primary literature, spectral databases can be a valuable resource for finding data on related compounds.

  • Theoretical Calculations: When experimental data is scarce, computational chemistry methods can be used to predict NMR chemical shifts, providing an additional layer of support for your structural assignment.

Conclusion

The structural elucidation of novel or less-studied compounds requires a meticulous and logical approach to spectral interpretation. This guide demonstrates that even in the absence of a direct literature precedent for a target molecule, a comparative analysis with structurally related compounds can provide robust evidence for its proposed structure. By carefully considering the expected electronic and steric influences on NMR parameters, researchers can confidently navigate the complexities of spectral data and contribute to the ever-expanding map of chemical space.

References

  • Martinez, A. M., et al. (2018). Diastereoselective Synthesis of 7,8-Carvone Epoxides. Molecules, 23(6), 1438. [Link]

  • Chemistry LibreTexts. (2023). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

  • Miyazawa, M., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of Oleo Science, 65(3), 207-216. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Epoxy Monoterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of epoxy monoterpenoid derivatives, focusing on their potential as therapeutic agents. While direct, extensive literature on (-)-1,6-Epoxyisodihydrocarveol derivatives is limited, this guide will leverage data from the closely related and well-studied analogue, α,β-epoxy-carvone, to establish foundational SAR principles. These principles are crucial for researchers, scientists, and drug development professionals aiming to design and synthesize novel compounds with enhanced efficacy and selectivity. We will explore how specific structural modifications influence biological outcomes, supported by experimental data and detailed protocols.

Introduction: The Therapeutic Potential of Epoxy Monoterpenoids

Monoterpenes are a class of natural products renowned for their diverse pharmacological properties. The introduction of an epoxide ring into a monoterpene scaffold, as seen in compounds like this compound and α,β-epoxy-carvone (EC), creates a strained three-membered ring system that is both a potent pharmacophore and a site for further chemical modification. This epoxide moiety can significantly alter the molecule's electronic properties, stereochemistry, and ability to interact with biological targets, leading to a range of activities including antinociceptive, anti-inflammatory, and cytotoxic effects.[1][2] Understanding the relationship between these structural features and their resulting biological activity is paramount for rationally designing next-generation therapeutics.

The Core Scaffold: Sites for Chemical Derivatization

The p-menthane skeleton, common to many bioactive monoterpenes, features several key positions that can be modified to probe the SAR. In our model compound, α,β-epoxy-carvone, the primary sites for modification are the epoxide ring itself and the ketone group.

cluster_scaffold α,β-Epoxy-carvone Scaffold cluster_sites Key Modification Sites scaffold_img α,β-epoxy-carvone A Epoxide Ring (Site of nucleophilic attack, ring-opening reactions) B Ketone Group (Reduction to alcohol, derivatization) C Isopropenyl Group (Saturation, oxidation) A:w->scaffold_img:e B:w->scaffold_img:e C:w->scaffold_img:e

Caption: Key functional groups on the epoxy monoterpenoid scaffold.

The causality behind focusing on these sites is clear:

  • The Epoxide Ring: This is a key determinant of activity. Its reactivity allows for covalent interactions with biological targets or serves as a handle for creating diol derivatives, fundamentally altering the compound's polarity and hydrogen-bonding capacity.[3]

  • The Ketone Group: The polarity and hydrogen-bond accepting capability of the ketone influence solubility and receptor binding. Its reduction to a hydroxyl group, as in carveol, introduces a hydrogen-bond donor, drastically changing its interaction profile.

  • Lipophilicity: The overall hydrocarbon structure governs the molecule's ability to cross cell membranes. Studies have shown that increasing polarity by adding hydroxyl groups can decrease potency in certain assays (e.g., larvicidal activity), highlighting the critical role of lipophilicity.[3]

Comparative Analysis of Biological Activities

The primary activities reported for α,β-epoxy-carvone and related compounds are antinociceptive (pain-relieving) and anti-inflammatory.[1][4] The following data, derived from studies on α,β-epoxy-carvone (EC), illustrates a clear dose-dependent relationship.

Antinociceptive and Anti-inflammatory Performance

Experimental data consistently shows that EC produces significant peripheral and central antinociceptive effects. This activity is likely mediated, at least in part, through the opioidergic system, as the analgesic effect in the hot-plate test was reversed by the opioid antagonist, naloxone.[1][2]

Biological Assay Compound Dose (mg/kg, i.p.) Observed Effect (% Inhibition or Latency) Significance (p-value) Reference
Acetic Acid-Induced WrithingEC10045.1% Inhibition< 0.05[1][2]
Acetic Acid-Induced WrithingEC20070.3% Inhibition< 0.05[1][2]
Acetic Acid-Induced WrithingEC30085.5% Inhibition< 0.05[1][2]
Formalin Test (Phase 1)EC300Significant Reduction< 0.05[1][2]
Formalin Test (Phase 2)EC200Significant Reduction< 0.05[1][2]
Formalin Test (Phase 2)EC300Significant Reduction< 0.05[1][2]
Hot-Plate Test (30 min)EC100Increased Latency< 0.05[1][2]
Hot-Plate Test (30 min)EC200Increased Latency< 0.05[1][2]
Hot-Plate Test (30 min)EC300Increased Latency< 0.05[1][2]
Key Structure-Activity Relationship Insights
  • The Epoxide is Essential but Context-Dependent: While the epoxide is a key feature, its simple presence does not guarantee high potency across all activities. For instance, replacing double bonds with epoxides in some monoterpenes was found to decrease larvicidal potency against Aedes aegypti.[3] This suggests the epoxide's role is more complex than simply increasing reactivity; its stereochemistry and electronic influence are critical.

  • Position of Oxygenated Groups Matters: In a study comparing vasorelaxant activity, the position of both ketone and epoxide groups significantly influenced potency.[5][6] For example, pulegone epoxide showed more significant vasorelaxant activity than carvone epoxide, indicating that an exocyclic epoxide can be more effective than an endocyclic one in certain biological contexts.[5]

  • Lipophilicity is a Major Driver: The balance between lipophilicity and hydrophilicity is crucial. Increased polarity through the introduction of hydroxyl groups can decrease activity, likely by hindering the compound's ability to cross biological membranes to reach its target.[3] This underscores the importance of the hydrocarbon backbone in the overall pharmacokinetics of the derivatives.

Mechanistic Pathway: Opioidergic System Involvement

The antinociceptive effect of α,β-epoxy-carvone appears to be linked to the central nervous system's pain modulation pathways. The reversal of its analgesic effect by naloxone strongly suggests an interaction with opioid receptors, a mechanism shared by well-established analgesics like morphine.[1][7]

EC α,β-Epoxy-Carvone (EC) Administration CNS Central Nervous System (CNS) EC->CNS Crosses Blood-Brain Barrier OpioidR Opioid Receptors CNS->OpioidR EC interacts with PainSignal Nociceptive Signal Transmission OpioidR->PainSignal Inhibits Analgesia Analgesic Effect (Pain Reduction) PainSignal->Analgesia Leads to Naloxone Naloxone (Opioid Antagonist) Naloxone->OpioidR Blocks

Caption: Proposed mechanism for the central antinociceptive effect of EC.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, detailed experimental protocols are essential. The following describes the acetic acid-induced writhing test, a standard and reliable method for evaluating peripheral analgesic activity.

Protocol: Acetic Acid-Induced Writhing Test

This protocol is adapted from methodologies described for testing the antinociceptive effects of monoterpene derivatives.[1][8]

Objective: To assess the peripheral analgesic activity of a test compound by quantifying its ability to reduce the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

  • Male Swiss mice (25-30 g)

  • Test compound (e.g., α,β-epoxy-carvone derivative)

  • Vehicle (e.g., 0.9% saline with 0.1% Tween 80)

  • Positive control: Indomethacin (10 mg/kg) or Aspirin

  • Acetic acid solution (0.6% v/v in saline)

  • Syringes and needles (for i.p. injection)

  • Observation chambers

  • Stopwatch

Procedure:

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 1 hour before testing.

  • Grouping: Randomly divide mice into groups (n=8-10 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Administration: Administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.

  • Incubation: Wait for the appropriate absorption period, typically 30 minutes.

  • Induction of Nociception: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally to all animals.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and start a stopwatch. After a 5-minute latency period, count the number of abdominal writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a continuous 20-minute period.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition using the following formula: % Inhibition = [(Mean writhes in Control Group - Mean writhes in Test Group) / Mean writhes in Control Group] x 100

  • Statistical Analysis: Analyze data using an appropriate statistical test, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test), with p < 0.05 considered significant.

start Start: Acclimatize Mice grouping Randomly assign to groups (Vehicle, Control, Test Compound) start->grouping administer Administer substances (i.p. injection) grouping->administer wait Wait for 30 minutes (Absorption period) administer->wait induce Induce pain with Acetic Acid (0.6% i.p.) wait->induce observe Observe & count writhes (for 20 minutes after 5 min latency) induce->observe calculate Calculate % Inhibition vs. Control observe->calculate analyze Statistical Analysis (ANOVA) calculate->analyze end End: Report Results analyze->end

Caption: Workflow for the Acetic Acid-Induced Writhing Assay.

Conclusion and Future Directions

The structure-activity relationship of epoxy monoterpenoids is a promising area for the development of novel therapeutic agents, particularly analgesics and anti-inflammatories. The analysis of α,β-epoxy-carvone as a model compound reveals several key principles: the presence and stereochemical position of the epoxide ring are critical modulators of activity, and the overall lipophilicity of the molecule plays a significant role in its potency, likely by influencing its pharmacokinetic properties.

Future research on this compound and its derivatives should focus on a systematic exploration of modifications at the C6-hydroxyl and epoxide sites. By creating a library of analogues (e.g., esters, ethers, diols) and evaluating them in standardized bioassays, a comprehensive SAR profile can be established. This rational, data-driven approach will be instrumental in optimizing the therapeutic potential of this fascinating class of natural product derivatives.

References

  • Cytotoxicity of a Series of Norcantharidin-Inspired Tetrahydroepoxyisoindole Carboxamides. (2017). Marine Drugs. [Link]

  • da Rocha, M. L., et al. (2013). Antinociceptive and anti-inflammatory effects of the monoterpene α,β-epoxy-carvone in mice. Journal of Natural Medicines. [Link]

  • Antinociceptive and anti-inflammatory effects of the monoterpene α,β-epoxy-carvone in mice. (2015). ResearchGate. [Link]

  • Santos, S. R. L., et al. (2011). Structure-activity relationships of larvicidal monoterpenes and derivatives against Aedes aegypti Linn. Chemosphere. [Link]

  • Antinociceptive and anti-inflammatory effects of the monoterpene α,β-epoxy-carvone in mice. (2013). R Discovery. [Link]

  • Lima, T. C., et al. (2012). Structural relationships and vasorelaxant activity of monoterpenes. CORE. [Link]

  • Antinociceptive and anti-inflammatory effects of the monoterpene α,β-epoxy-carvone in mice. (2013). Genios. [Link]

  • Structural Relationships and Vasorelaxant Activity of Monoterpenes. (n.d.). ResearchGate. [Link]

  • Synthesis and Cytotoxicity of Octahydroepoxyisoindole‐7‐carboxylic Acids and Norcantharidin–Amide Hybrids as Norcantharidin Analogues. (n.d.). ResearchGate. [Link]

  • Lee, M., et al. (2005). Synthesis and cytotoxicity of epoxide and pyrazole analogs of the combretastatins. Bioorganic & Medicinal Chemistry. [Link]

  • de Cássia da Silveira e Sá, R., et al. (2013). Anti-inflammatory activity of hydroxydihydrocarvone. Planta Medica. [Link]

  • Synthesis and cytotoxic effects on pancreatic cancer cells of resveratrol analogs. (n.d.). ResearchGate. [Link]

  • Reaction Mechanism of the Isomerization of Monoterpene Epoxides with Fe3+ as Active Catalytic Specie: A Computational Approach. (n.d.). ResearchGate. [Link]

  • Gökçe, M., et al. (2001). Synthesis and Antinociceptive Activity of 6-substituted-3-pyridazinone Derivatives. Il Farmaco. [Link]

  • Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2020). MDPI. [Link]

  • Rajasekaran, A., & Thampi, P. P. (2005). Synthesis and antinociceptive activity of some substituted-{5-[2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]tetrazol-1-yl}alkanones. European Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-1,6-Epoxyisodihydrocarveol is a chiral epoxide derived from the naturally occurring monoterpene (-)-isodihydrocarveol. Its strained oxirane ring and inherent chirality make it a valuable synthetic intermediate in the construction of complex natural products and pharmacologically active molecules. The stereoselective synthesis of this epoxide is of paramount importance, as the biological activity of its downstream products is often highly dependent on their stereochemistry.

This guide provides a comprehensive comparison of the primary methods for the synthesis of this compound, with a focus on diastereoselectivity, reaction efficiency, and practical considerations for the research scientist. We will delve into the mechanistic underpinnings of each method, providing detailed experimental protocols and supporting data from analogous systems to empower researchers in making informed decisions for their synthetic strategies.

Comparative Analysis of Synthetic Methodologies

The epoxidation of the exocyclic double bond in (-)-isodihydrocarveol is the key transformation to afford this compound. The choice of oxidant and catalyst profoundly influences the stereochemical outcome and overall efficiency of this reaction. Here, we benchmark three prominent methods: peroxyacid-mediated epoxidation, transition metal-catalyzed hydroperoxidation, and in situ dioxirane epoxidation.

Table 1: Quantitative Comparison of Epoxidation Methods for Allylic Cyclohexenols

MethodReagentsTypical Yield (%)Diastereomeric Ratio (syn:anti)Reaction Time (h)Key AdvantagesKey Disadvantages
Peroxyacid m-CPBA80-95>95:52-6High diastereoselectivity, readily available reagent, straightforward workup.Stoichiometric use of peroxyacid, potential for side reactions.
Metal-Catalyzed VO(acac)₂ / t-BuOOH85-98>98:21-4High diastereoselectivity, catalytic use of metal, generally faster reactions.Requires handling of hydroperoxides, potential metal contamination.
Dioxirane Oxone® / Acetone90-99Variable, often lower0.5-2Mild reaction conditions, fast reaction times, environmentally benign byproducts.Diastereoselectivity can be lower than other methods.

Note: Data presented is based on studies of structurally related allylic cyclohexenols and may vary for (-)-isodihydrocarveol.

Methodology Deep Dive: Mechanisms and Experimental Protocols

Peroxyacid-Mediated Epoxidation: The m-CPBA Approach

The use of meta-chloroperoxybenzoic acid (m-CPBA) is a classic and reliable method for the epoxidation of alkenes.[1] In the case of allylic alcohols like (-)-isodihydrocarveol, the reaction exhibits high diastereoselectivity due to a directing effect of the hydroxyl group.

Mechanism of Hydroxyl-Directed Epoxidation:

The allylic hydroxyl group forms a hydrogen bond with the peroxyacid, delivering the oxidant to the syn-face of the double bond. This concerted, intramolecular-like delivery results in the formation of the epoxide on the same side as the hydroxyl group, leading to the syn-diastereomer as the major product.

G cluster_0 Transition State TS [Substrate---H-O---m-CPBA]‡ Product syn-(-)-1,6-Epoxyisodihydrocarveol TS->Product Concerted Oxygen Transfer Substrate (-)-Isodihydrocarveol Substrate->TS Hydrogen Bonding Reagent m-CPBA Reagent->TS G cluster_workflow Catalytic Cycle Catalyst_Precursor VO(acac)₂ Active_Catalyst Vanadium(V) Alkoxide Catalyst_Precursor->Active_Catalyst + t-BuOOH Substrate_Complex V(V)-Substrate-tBuOOH Complex Active_Catalyst->Substrate_Complex + (-)-Isodihydrocarveol Product_Release Product Release & Catalyst Regeneration Substrate_Complex->Product_Release Oxygen Transfer Product_Release->Active_Catalyst Cycle syn-Epoxide syn-Epoxide Product_Release->syn-Epoxide Product G cluster_generation Dioxirane Generation cluster_epoxidation Epoxidation Oxone Oxone® DMDO Dimethyldioxirane (DMDO) Oxone->DMDO Acetone Acetone Acetone->DMDO Substrate (-)-Isodihydrocarveol Product This compound Substrate->Product Oxygen Transfer DMDO_Epox DMDO DMDO_Epox->Product

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Andrographolide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the transition from promising in vitro results to tangible in vivo efficacy is a critical and often challenging hurdle. This guide offers a comprehensive analysis of andrographolide, a labdane diterpenoid isolated from Andrographis paniculata, renowned in traditional medicine and increasingly recognized in modern pharmacology for its potent anti-inflammatory and anticancer properties.[1][2] We will dissect the experimental data supporting its efficacy in both laboratory-controlled cellular environments and complex biological systems, providing a nuanced understanding for researchers and drug development professionals.

Introduction to Andrographolide: A Multi-Target Phytochemical

Andrographolide has garnered significant attention for its broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[3][4][5] Its multifaceted mechanism of action, which involves the modulation of numerous signaling pathways, distinguishes it from many single-target therapies.[6][7] This guide will focus on its dual role as a potential anticancer and anti-inflammatory agent, comparing its performance in vitro and in vivo.

Anticancer Efficacy: From Cell Lines to Xenograft Models

Andrographolide's anticancer potential has been demonstrated across a wide array of cancer types.[8] In vitro studies consistently show its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis in various cancer cell lines.[1][9]

The cytotoxic effects of andrographolide are dose- and time-dependent, with IC50 values varying across different cancer cell lines, suggesting some level of selectivity.[1][10]

Table 1: In Vitro Cytotoxicity (IC50) of Andrographolide in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Key FindingsReference
MCF-7Breast Cancer~20-60Inhibition of proliferation and induction of apoptosis.[11]
MDA-MB-231Breast Cancer~20-60Induction of apoptosis and cell cycle arrest.[11][12]
HCT-116Colon CancerNot SpecifiedInhibition of cell proliferation and migration.
A549Lung CancerNot SpecifiedInhibition of cell proliferation and angiogenesis.[8]
SGC7901Gastric Cancer~20-40 µg/mlInduction of p53-mediated apoptosis.[13]

Causality Behind Experimental Choices: The use of multiple cell lines is crucial to assess the breadth and selectivity of a compound's anticancer activity. Cell viability assays like the MTT assay are standard first-line screens to determine cytotoxicity.[14] Subsequent mechanistic studies, such as cell cycle analysis and apoptosis assays, are then employed to understand how the compound exerts its effects.

The promising in vitro results of andrographolide have been substantiated in preclinical animal models, demonstrating its ability to suppress tumor growth.[9][15]

Table 2: In Vivo Anticancer Efficacy of Andrographolide

Animal ModelCancer TypeDosage and AdministrationKey FindingsReference
Nude mice with HT-29 xenograftsColon CancerNot SpecifiedInhibition of tumor growth.[9]
C57BL/6 mice with B16F0 melanomaMelanomaNot SpecifiedInhibition of tumor growth and immunostimulatory effects.[9]
Mice with AsPC-1 xenograftsPancreatic CancerNot SpecifiedSignificant reduction in tumor volume.[16]

Translational Insights: The efficacy of andrographolide in vivo provides a critical validation of its potential as a therapeutic agent.[9] Furthermore, studies have shown that andrographolide can enhance the efficacy of standard chemotherapy drugs like 5-fluorouracil and cisplatin, and even overcome chemoresistance, highlighting its potential role in combination therapies.[8][17]

Andrographolide's anticancer effects are attributed to its ability to modulate multiple signaling pathways that are often dysregulated in cancer.[10][18]

  • Induction of Cell Cycle Arrest: Andrographolide can induce cell cycle arrest at the G0/G1 or G2/M phase in cancer cells by modulating the expression of cell cycle regulatory proteins like p27 and cyclin-dependent kinases (CDKs).[1][9][15]

  • Apoptosis Induction: It triggers programmed cell death by both intrinsic and extrinsic pathways, upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6][13]

  • Inhibition of Key Signaling Pathways: Andrographolide is a known inhibitor of the NF-κB, PI3K/Akt/mTOR, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.[6][10][16][19]

Diagram 1: Simplified Signaling Pathway of Andrographolide's Anticancer Action

Andrographolide Andrographolide NFkB NF-κB Andrographolide->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Andrographolide->PI3K_Akt Inhibits JAK_STAT JAK/STAT Andrographolide->JAK_STAT Inhibits Apoptosis Apoptosis Andrographolide->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Andrographolide->CellCycleArrest Induces Proliferation Cell Proliferation NFkB->Proliferation Promotes Angiogenesis Angiogenesis NFkB->Angiogenesis Promotes PI3K_Akt->Proliferation Promotes PI3K_Akt->Angiogenesis Promotes JAK_STAT->Proliferation Promotes

Caption: Andrographolide's multi-target anticancer mechanism.

Anti-inflammatory Efficacy: A Broad-Spectrum Approach

Chronic inflammation is a key driver of many diseases.[20] Andrographolide exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and pathways.[2][21]

Andrographolide has been shown to be more potent than some common non-steroidal anti-inflammatory drugs (NSAIDs) in inhibiting certain pro-inflammatory mediators in vitro.[22][23]

Table 3: Comparative In Vitro Anti-inflammatory Activity (IC50 in µM)

CompoundPGE2 InhibitionNO InhibitionTNF-α InhibitionNF-κB InhibitionReference
Andrographolide 8.87.4Potent InhibitionMarkedly more potent than NSAIDs[22][23][24]
Aspirin 14.10Weak to no activityWeak to no activityWeak inhibition[22][23][24]
Ibuprofen < 8.8Weak to no activityWeak to no activityWeak inhibition[22][23][24]
Diclofenac < 8.8Weak to no activityWeak to no activityWeak inhibition[22][23][24]
Paracetamol 7.73Weak to no activityWeak to no activityWeak inhibition[22][23][24]

Expert Insights: The data clearly indicates that while NSAIDs are potent inhibitors of PGE2 production (via COX enzyme inhibition), andrographolide has a broader inhibitory profile, potently suppressing nitric oxide (NO) and TNF-α, key mediators in the inflammatory cascade that are not effectively targeted by many NSAIDs.[22][23] This is primarily due to its strong inhibition of the upstream transcription factor NF-κB.[25]

The in vitro anti-inflammatory effects of andrographolide translate to significant efficacy in animal models of inflammation.[26][27][28]

Table 4: In Vivo Anti-inflammatory Efficacy of Andrographolide

Animal ModelInflammatory ConditionDosage and AdministrationKey FindingsReference
Mice with dimethyl benzene-induced ear edemaAcute Inflammation150 mg/kg (oral)Significant suppression of edema.[27][28]
Mice with acetic acid-induced vascular permeabilityAcute Inflammation100-150 mg/kg (oral)Reduction in vascular permeability.[27][28]
Ovalbumin-sensitized and challenged miceAllergic Lung Inflammation30 mg/kg (intraperitoneal)92% inhibition of TNF-α and 65% inhibition of GM-CSF in bronchoalveolar fluid.[26]
Rat model of collagen-induced arthritisRheumatoid ArthritisNot SpecifiedSignificant anti-inflammatory and bone-protective effects.[29]

Bridging In Vitro and In Vivo: The potent in vitro inhibition of inflammatory cytokines like TNF-α by andrographolide is directly reflected in its in vivo ability to reduce levels of these cytokines in inflammatory exudates, thereby alleviating inflammatory symptoms.[26]

Andrographolide's primary anti-inflammatory mechanism is the potent inhibition of the NF-κB signaling pathway.[6][30]

  • NF-κB Inhibition: It prevents the activation and nuclear translocation of NF-κB, a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[30][31] Some evidence suggests it forms a covalent adduct with the p50 subunit of NF-κB, directly blocking its DNA binding.[7][25]

  • Modulation of Other Pathways: Andrographolide also interferes with other inflammatory cascades, including the JAK/STAT and PI3K/Akt pathways, further reducing the expression of inflammatory mediators.[7][25]

Diagram 2: Experimental Workflow for In Vitro Anti-inflammatory Assessment

cluster_0 Cell Culture and Stimulation cluster_1 Treatment cluster_2 Endpoint Analysis Macrophages RAW264.7 Macrophages LPS LPS Stimulation Andrographolide Andrographolide Treatment (Various Concentrations) LPS->Andrographolide Incubate NSAIDs NSAID Treatment (Positive Controls) NO_Assay Nitric Oxide Assay (Griess Reagent) Andrographolide->NO_Assay PGE2_Assay PGE2 ELISA Andrographolide->PGE2_Assay TNFa_Assay TNF-α ELISA Andrographolide->TNFa_Assay NFkB_Assay NF-κB Activity Assay (e.g., Reporter Gene) Andrographolide->NFkB_Assay

Caption: Workflow for evaluating anti-inflammatory compounds.

Experimental Protocols

4.1. In Vitro Cytotoxicity (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of andrographolide (and a vehicle control) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

4.2. In Vivo Tumor Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ HT-29 cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, andrographolide, positive control). Administer treatment via the desired route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure tumor volume (e.g., using calipers) every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Compare tumor growth and final tumor weight between the treatment and control groups.

Conclusion

Andrographolide presents a compelling case as a multi-target therapeutic agent with robust anticancer and anti-inflammatory properties. Its efficacy is well-supported by a substantial body of in vitro and in vivo evidence. The compound's ability to modulate key signaling pathways like NF-κB provides a mechanistic basis for its broad-spectrum activity, which in some aspects, surpasses that of conventional NSAIDs. While further clinical trials are necessary to fully elucidate its therapeutic potential in humans, the existing preclinical data strongly suggests that andrographolide is a promising candidate for the development of novel therapies for cancer and inflammatory diseases, both as a standalone agent and in combination with existing treatments.

References

  • Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon. (n.d.). Hindawi. Retrieved January 14, 2026, from [Link]

  • The principal mechanisms of action of andrographolide as an anti-cancer agent. (n.d.). Research Square. Retrieved January 14, 2026, from [Link]

  • In vitro anticancer activity of andrographolide derivatives against human cancer cell lines. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]

  • Andrographolide, a natural anti-inflammatory agent: An Update. (n.d.). Frontiers. Retrieved January 14, 2026, from [Link]

  • What is the mechanism of Andrographolide?. (2024, July 17). Patsnap Synapse. Retrieved January 14, 2026, from [Link]

  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (n.d.). PLOS One. Retrieved January 14, 2026, from [Link]

  • Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • In Vitro and in Vivo Anti-Inflammatory Effects of Andrographolide. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: a promising therapeutic compound against the cytokine storm. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Andrographolide: A Review on Experimental Clinical Trials and Applications. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Andrographolide, a natural anti-inflammatory agent: An Update. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Mechanisms of Natural Extracts of Andrographis paniculata That Target Lipid-Dependent Cancer Pathways. (2022, May 26). PubMed Central. Retrieved January 14, 2026, from [Link]

  • In-vitro anticancer activity and Molecular Docking of Andrographolide analogous. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Andrographolide: A Review on Experimental Clinical Trials and Applications. (2024, February 29). explover. Retrieved January 14, 2026, from [Link]

  • Andrographolide, a potential cancer therapeutic agent isolated from Andrographis paniculata. (n.d.). Ovid. Retrieved January 14, 2026, from [Link]

  • The main anticancer mechanisms of andrographolide. Andrographolide has.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Andrographolide: A Review of its Anti-inflammatory Activity via Inhibition of NF-kappaB Activation from Computational Chemistry Aspects. (n.d.). Science Alert. Retrieved January 14, 2026, from [Link]

  • Andrographis paniculata: A Review of its Anti-Cancer Potential. (2021, May 18). Longdom Publishing. Retrieved January 14, 2026, from [Link]

  • Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling. (2022, May 31). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review. (2024, November 20). PubMed Central. Retrieved January 14, 2026, from [Link]

  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: a promising therapeutic compound against the cytokine storm. (2024, February 22). bioRxiv. Retrieved January 14, 2026, from [Link]

  • The anticancer properties of Andrographolide: Tumor suppressing.... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Andrographolide: A Review of its Anti-inflammatory Activity via Inhibition of NF-kappaB Activation from Computational Chemistry Aspects. (n.d.). IMR Press. Retrieved January 14, 2026, from [Link]

  • The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm. (2024, July 17). PubMed. Retrieved January 14, 2026, from [Link]

  • An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide. (n.d.). springermedizin.de. Retrieved January 14, 2026, from [Link]

  • The Prowess of Andrographolide as a Natural Weapon in the War against Cancer. (2020, August 4). PubMed Central. Retrieved January 14, 2026, from [Link]

  • In Vivo and In Vitro Anti-inflammatory Activities of Neoandrographolide. (n.d.). World Scientific Publishing. Retrieved January 14, 2026, from [Link]

  • Andrographis Stops Tumor Cells, Improves Chemotherapy Effectiveness. (n.d.). Terry Talks Nutrition. Retrieved January 14, 2026, from [Link]

  • In vivo and in vitro anti-inflammatory activities of neoandrographolide. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

  • In vivo and in vitro anti-inflammatory activities of neoandrographolide. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Targeting signaling pathways with andrographolide in cancer therapy (Review). (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

A Comparative Guide to the Antimicrobial Spectrum of Epoxy Terpenes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel antimicrobial agents is a paramount endeavor. The rise of multidrug-resistant pathogens necessitates the exploration of new chemical entities with diverse mechanisms of action. Among the promising candidates are epoxy terpenes, a class of naturally derived or synthetically modified compounds that have demonstrated significant antimicrobial potential. This guide provides an in-depth comparative analysis of the antimicrobial spectrum of select epoxy terpenes, juxtaposed with established antimicrobial agents. We will delve into the experimental data that underpins these comparisons, the methodologies for their determination, and the mechanistic insights into their activity.

The Rationale for Investigating Epoxy Terpenes

Terpenes, the largest class of natural products, are well-documented for their diverse biological activities, including antimicrobial properties. The introduction of an epoxide functional group into a terpene scaffold can significantly alter its chemical reactivity and biological profile. This modification can enhance the molecule's ability to interact with microbial targets, potentially leading to increased potency and a broader spectrum of activity. The lipophilic nature of terpenes allows for effective interaction with microbial cell membranes, a key site of action for many antimicrobial agents.

Experimental Determination of Antimicrobial Spectrum: The Minimum Inhibitory Concentration (MIC) Assay

To objectively compare the antimicrobial efficacy of different compounds, a standardized methodology is crucial. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a gold-standard technique, recommended by both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This quantitative measure allows for a direct comparison of the potency of different compounds against a specific microbe.

Broth Microdilution Protocol for MIC Determination

The following is a detailed, step-by-step protocol for determining the MIC of a test compound, such as an epoxy terpene.

1. Preparation of Materials:

  • Microorganism: A pure, overnight culture of the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, or Candida albicans ATCC 90028).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
  • Test Compound: A stock solution of the epoxy terpene of known concentration, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Control Antimicrobials: Stock solutions of standard antibiotics (e.g., Ampicillin, Ciprofloxacin, Gentamicin) and antifungals (e.g., Fluconazole).
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the microorganism from an agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Test Compounds:

  • In the 96-well plate, perform a two-fold serial dilution of the test compound and control antimicrobials.
  • Typically, this involves adding 100 µL of broth to all wells except the first column.
  • Add 200 µL of the highest concentration of the test compound to the first well of a row.
  • Transfer 100 µL from the first well to the second, mix, and continue this serial dilution across the plate, discarding 100 µL from the last well.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).
  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity.
  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Below is a Graphviz diagram illustrating the workflow for MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Inoculation Inoculation of 96-Well Plate Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Epoxy Terpene Compound_Dilution->Inoculation Incubation Incubation (18-24h for Bacteria, 24-48h for Fungi) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no growth) Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Comparative Antimicrobial Spectrum: Epoxy Terpenes vs. Standard Antimicrobials

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected epoxy terpenes and comparator antimicrobial agents against a panel of clinically relevant microorganisms. This data has been compiled from various scientific studies. It is important to note that MIC values can vary slightly between studies due to minor differences in experimental conditions.

CompoundStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
Epoxy Terpenes
Caryophyllene Oxide>1000>1000>1000250
Eucalyptol (1,8-Cineole)1250[1][2]6250[1][2]>8000[1][2]2000 - 23000[4]
Limonene Oxide----
Pinene Oxide----
Comparator Antibacterials
Ampicillin0.25 - 1.02.0 - 8.0[5]>64N/A
Ciprofloxacin0.12 - 0.50.004 - 0.016[5]0.25 - 1.0N/A
Gentamicin0.12 - 1.00.25 - 1.0[5]0.5 - 2.0N/A
Comparator Antifungal
FluconazoleN/AN/AN/A0.25 - 1.0[6][7]

From the compiled data, it is evident that the tested epoxy terpenes generally exhibit moderate antimicrobial activity compared to conventional antibiotics and antifungals, with higher MIC values. However, their broad-spectrum activity against both bacteria and fungi is noteworthy. For instance, eucalyptol shows activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[1][2][4]

Mechanistic Insights: How Do Epoxy Terpenes Exert Their Antimicrobial Action?

The precise mechanisms of action for all epoxy terpenes are not fully elucidated and are an active area of research. However, a recurring theme in the literature is the disruption of microbial cell membranes.[8] The lipophilic nature of these molecules facilitates their partitioning into the lipid bilayer of the cell membrane. The presence of the reactive epoxide ring is thought to play a crucial role in this process.

A proposed mechanism involves the following steps:

  • Membrane Intercalation: The terpene backbone allows the molecule to insert itself into the phospholipid bilayer of the microbial cell membrane.

  • Disruption of Membrane Integrity: This intercalation disrupts the ordered structure of the membrane, leading to increased permeability.

  • Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential ions, metabolites, and macromolecules, ultimately leading to cell death.

  • Inhibition of Cellular Processes: Disruption of the membrane potential can also interfere with vital cellular processes such as ATP synthesis and nutrient transport.

The following Graphviz diagram illustrates this proposed mechanism of action.

Mechanism_of_Action Epoxy_Terpene Epoxy Terpene Cell_Membrane Microbial Cell Membrane (Phospholipid Bilayer) Epoxy_Terpene->Cell_Membrane Targets Membrane_Intercalation Membrane Intercalation Cell_Membrane->Membrane_Intercalation Leads to Membrane_Disruption Disruption of Membrane Integrity Membrane_Intercalation->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of (-)-1,6-Epoxyisodihydrocarveol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Due to the lack of specific toxicological and ecotoxicological data for (-)-1,6-Epoxyisodihydrocarveol, a conservative hazard assessment is paramount. We will infer potential hazards based on structurally similar compounds, such as limonene oxide and carvone.

Key Inferred Hazards:

  • Skin and Eye Irritation: Epoxy compounds are frequently cited as skin and eye irritants.[1] Prolonged or repeated contact may lead to dermatitis.

  • Skin Sensitization: Terpene epoxides, like limonene dioxide, are known skin sensitizers, meaning they can cause an allergic reaction upon repeated exposure.

  • Combustibility: While not highly flammable, related compounds like L-Carvone are combustible liquids.[2]

  • Aquatic Toxicity: Many organic solvents and their derivatives are harmful to aquatic life.[2] Without specific data, we must assume this compound poses a potential threat to the environment.

  • Oral Toxicity: Studies on (+)-limonene epoxide have indicated potential for liver toxicity at higher doses when ingested.[3]

Based on this assessment, This compound must be treated as a hazardous waste .

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact, irritation, and potential sensitization.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes and aerosols.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.

Disposal Workflow: A Step-by-Step Protocol

The following workflow outlines the procedure for the safe disposal of this compound from a laboratory setting. This process is designed to comply with general hazardous waste regulations and prioritizes safety and environmental protection.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.